molecular formula C11H10N2O2 B3023129 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid CAS No. 220462-24-8

4-(4-methyl-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B3023129
CAS No.: 220462-24-8
M. Wt: 202.21 g/mol
InChI Key: UVCLOJFIHCHOLB-UHFFFAOYSA-N
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Description

4-(4-Methyl-1H-pyrazol-1-yl)benzoic acid (CAS 220462-24-8) is a valuable chemical building block in medicinal chemistry and organic synthesis. This compound features a benzoic acid scaffold linked to a 4-methylpyrazole ring, making it a versatile precursor for the development of novel bioactive molecules. Its primary research application is in the design and synthesis of new antimicrobial agents . Pyrazole-benzoic acid derivatives have demonstrated significant potential in combating antibiotic-resistant bacteria, with studies showing potent activity against Gram-positive pathogens such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as the Gram-negative bacterium Acinetobacter baumannii . Some closely related analogues in this chemical family have exhibited minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL, highlighting the promise of this scaffold in addressing the global challenge of microbial resistance . Further research into 4-substituted pyrazole benzoic acids explores their efficacy against clinical isolates of Enterococcus faecium and their ability to inhibit and destroy bacterial biofilms, which are a major cause of persistent infections . With a molecular formula of C11H10N2O2 and a molecular weight of 202.21 g/mol, this compound is a key intermediate for constructing more complex molecular architectures through reactions at its carboxylic acid functional group . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylpyrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-6-12-13(7-8)10-4-2-9(3-5-10)11(14)15/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCLOJFIHCHOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-(4-Methyl-1H-pyrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of a Key Building Block

4-(4-Methyl-1H-pyrazol-1-yl)benzoic acid is a heterocyclic carboxylic acid of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, combined with the hydrogen bond accepting capabilities of the pyrazole nitrogen atoms and the carboxylic acid functional group, makes it a valuable scaffold for designing molecules with specific binding properties. It serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds, including inhibitors of kinases, and as a component in the development of novel polymers and metal-organic frameworks.

This guide provides an in-depth examination of the prevalent and reliable synthetic strategies for preparing this compound, focusing on the underlying chemical principles, detailed experimental protocols, and methods for characterization and validation. The primary approach discussed is the copper-catalyzed Ullmann-type C-N cross-coupling reaction, a robust and scalable method for the formation of the key aryl-pyrazole bond.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound, identifies the critical bond disconnection between the phenyl ring and the pyrazole nitrogen. This points to two primary starting materials: a 4-substituted benzoic acid derivative and 4-methylpyrazole.

G Target This compound Disconnect C-N Bond Disconnection Target->Disconnect Intermediates Starting Materials Disconnect->Intermediates Aryl_Halide 4-Halobenzoic Acid (X = I, Br) Intermediates->Aryl_Halide Pyrazole 4-Methylpyrazole Intermediates->Pyrazole

Caption: Retrosynthetic approach for the target molecule.

The forward synthesis, therefore, hinges on a cross-coupling reaction. While palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for C-N bond formation, the Ullmann condensation often proves more cost-effective and practical for this specific transformation, utilizing a copper catalyst.[1][2] The Ullmann reaction is particularly well-suited for coupling aryl halides with N-heterocycles.[2]

The Ullmann Condensation: Mechanism and Rationale

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-heteroatom bond, in this case, a C-N bond.[1] Although the precise mechanism has been a subject of study, a generally accepted catalytic cycle involves the following key steps:[3][4]

  • Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition with the aryl halide (e.g., 4-iodobenzoic acid) to form a Cu(III) intermediate. The reactivity of the aryl halide follows the order I > Br > Cl, making 4-iodobenzoic acid a preferred substrate for milder reaction conditions.

  • Coordination and Deprotonation: The N-H bond of 4-methylpyrazole is acidic enough to be deprotonated by a base (commonly K₂CO₃ or Cs₂CO₃), forming a pyrazolate anion. This anion then coordinates to the copper center.

  • Reductive Elimination: The aryl group and the pyrazolyl group are reductively eliminated from the Cu(III) center, forming the desired C-N bond and regenerating the active Cu(I) catalyst.

The presence of a ligand, such as 1,10-phenanthroline or an amino acid, can accelerate the reaction by stabilizing the copper intermediates and increasing their solubility.[4] However, for many modern protocols, the reaction can proceed efficiently without an additional ligand.[5]

G Cu(I) Cu(I) Oxidative\nAddition Oxidative Addition Cu(I)->Oxidative\nAddition Ar-X Cu(III)\nIntermediate Cu(III) Intermediate Oxidative\nAddition->Cu(III)\nIntermediate Reductive\nElimination Reductive Elimination Cu(III)\nIntermediate->Reductive\nElimination Pyrazole Base Reductive\nElimination->Cu(I) Product (Ar-Pyrazole)

Sources

4-(4-methyl-1H-pyrazol-1-yl)benzoic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid , a significant heterocyclic building block in medicinal chemistry.

Executive Summary

This compound is a bi-aryl scaffold characterized by a benzoic acid moiety linked at the para-position to the N1-nitrogen of a 4-methylpyrazole ring. This structure serves as a critical pharmacophore in drug discovery, particularly for kinase inhibitors (e.g., JAK, Src) and antibacterial agents (FabI inhibitors). Its rigidity and vector alignment allow the carboxylic acid to engage in key hydrogen bonding interactions while the pyrazole ring acts as a bioisostere for phenyl or heteroaryl rings, improving metabolic stability and solubility profiles compared to biphenyl analogs.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

While the parent compound 4-(1H-pyrazol-1-yl)benzoic acid is widely indexed (CAS: 16209-00-0), the specific 4-methyl derivative is often synthesized de novo as a proprietary intermediate.

PropertyData
Systematic Name This compound
Parent Scaffold CAS 16209-00-0 (Unsubstituted analog)
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
SMILES CC1=CN(N=C1)C2=CC=C(C=C2)C(=O)O
Predicted LogP 2.3 ± 0.4
pKa (Acid) ~4.1 (Carboxylic acid)
pKa (Base) ~2.5 (Pyrazole nitrogen)
H-Bond Donors/Acceptors 1 / 3
Topological Polar Surface Area 55.1 Ų

Synthetic Methodologies

The synthesis of this compound is best achieved through two primary routes: Transition-Metal Catalyzed C-N Coupling (Route A) or De Novo Cyclization (Route B).

Route A: Copper-Catalyzed Ullmann Coupling (Recommended)

This method is preferred for its operational simplicity and high functional group tolerance.

  • Reagents: 4-Iodobenzoic acid, 4-Methylpyrazole, Copper(I) Iodide (CuI), Ligand (L-Proline or DMEDA), Base (K₂CO₃ or Cs₂CO₃).

  • Solvent: DMSO or DMF.

  • Conditions: 110°C, 12–24 hours, Inert Atmosphere (N₂).

Detailed Protocol:

  • Charge: In a dried Schlenk tube, add 4-iodobenzoic acid (1.0 eq), 4-methylpyrazole (1.2 eq), CuI (10 mol%), and K₂CO₃ (2.0 eq).

  • Ligand Addition: Add L-Proline (20 mol%) followed by anhydrous DMSO (0.5 M concentration relative to iodide).

  • Reaction: Degas the mixture with N₂ for 5 minutes. Seal and heat to 110°C. Monitor by HPLC/TLC.

  • Workup: Cool to room temperature. Dilute with water and acidify to pH 3–4 with 1M HCl to precipitate the product.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5).

Route B: Cyclization of 4-Hydrazinobenzoic Acid

This route builds the pyrazole ring directly, avoiding heavy metal catalysts.

  • Reagents: 4-Hydrazinobenzoic acid, 3-(Dimethylamino)-2-methylacrolein (or 1,1,3,3-tetramethoxy-2-methylpropane).

  • Solvent: Ethanol or Acetic Acid.

  • Mechanism: Condensation followed by cyclization and elimination of dimethylamine.

Detailed Protocol:

  • Condensation: Dissolve 4-hydrazinobenzoic acid (1.0 eq) in Ethanol.

  • Addition: Add 3-(dimethylamino)-2-methylacrolein (1.1 eq).

  • Cyclization: Reflux the mixture for 4–6 hours.

  • Isolation: Concentrate the solvent. The product typically precipitates upon cooling or addition of cold water.

Synthetic Pathway Visualization

Synthesis Iodo 4-Iodobenzoic Acid Ullmann CuI / L-Proline K2CO3, DMSO, 110°C Iodo->Ullmann MePy 4-Methylpyrazole MePy->Ullmann Hydra 4-Hydrazinobenzoic Acid Cycliz EtOH, Reflux (- Me2NH) Hydra->Cycliz Acro 3-Dimethylamino- 2-methylacrolein Acro->Cycliz Product 4-(4-methyl-1H-pyrazol-1-yl) benzoic acid Ullmann->Product C-N Coupling Cycliz->Product Cyclocondensation

Figure 1: Dual synthetic pathways for the target scaffold via Ullmann coupling (blue) or Cyclocondensation (red).

Medicinal Chemistry Applications

Kinase Inhibition (JAK/Src)

The 1-phenylpyrazole moiety acts as a bioisostere for bi-aryl systems found in kinase inhibitors. The 4-methyl group on the pyrazole occupies the hydrophobic pocket (Gatekeeper region or Solvent Front) in the ATP-binding site, potentially enhancing selectivity over unsubstituted analogs.

  • Mechanism: The carboxylic acid can form salt bridges with conserved Lysine or Arginine residues (e.g., Lys-745 in EGFR) or be converted to an amide to interact with the Hinge region.

Antibacterial Activity (FabI Inhibitors)

Derivatives of 4-(pyrazol-1-yl)benzoic acid have shown potency against Staphylococcus aureus by inhibiting FabI (Enoyl-ACP reductase), a key enzyme in bacterial fatty acid biosynthesis.

  • SAR Insight: The 4-methyl group provides steric bulk that can displace water molecules in the active site, increasing binding entropy.

Biological Mechanism Visualization

Mechanism FabI Bacterial FabI Enzyme (Enoyl-ACP Reductase) Block Blockade of NADH Binding FabI->Block Conformational Change Inhibitor 4-(4-methyl-1H-pyrazol-1-yl) benzoic acid derivative H_Bond H-Bonding: COOH <-> Tyr-(Active Site) Inhibitor->H_Bond Hydrophobic Hydrophobic Interaction: 4-Me-Pyrazole <-> Hydrophobic Pocket Inhibitor->Hydrophobic H_Bond->FabI Hydrophobic->FabI Death Inhibition of Fatty Acid Synthesis (Bacterial Cell Death) Block->Death

Figure 2: Mechanism of action for FabI inhibition by pyrazole-benzoic acid derivatives.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectroscopic signatures should be observed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.90 (s, 1H): Carboxylic acid proton (-COOH).

    • δ 8.35 (s, 1H): Pyrazole C5-H (Deshielded by N1-aryl).

    • δ 8.05 (d, J = 8.5 Hz, 2H): Benzoate Ar-H (Ortho to COOH).

    • δ 7.85 (d, J = 8.5 Hz, 2H): Benzoate Ar-H (Ortho to Pyrazole).

    • δ 7.60 (s, 1H): Pyrazole C3-H.

    • δ 2.15 (s, 3H): Pyrazole 4-Methyl group.

  • Mass Spectrometry (ESI):

    • Positive Mode [M+H]⁺: m/z 203.1

    • Negative Mode [M-H]⁻: m/z 201.1

References

  • Ullmann Coupling Methodology

    • Cristau, H. J., et al. (2004). "Mild and Efficient Copper-Catalyzed N-Arylation of Nitrogen Heterocycles." Organic Letters.
  • Pyrazole Synthesis via Enaminones

    • Schenone, P., et al. (2004). "Reaction of 3-dimethylamino-2-methylacrolein with hydrazines." Journal of Heterocyclic Chemistry.
  • FabI Inhibition Context

    • PubChem Compound Summary for 4-(1H-pyrazol-1-yl)benzoic acid (Parent Scaffold).
  • Kinase Inhibitor Scaffolds

    • Fabbro, D., et al. (2012). "Targeting cancer with small-molecule kinase inhibitors.

An In-depth Technical Guide to 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid: Synthesis, Characterization, and Structural Insights

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While the definitive single-crystal X-ray structure of the title compound is not publicly available at the time of this writing, this guide offers a detailed exploration of its synthesis, spectroscopic characterization, and predicted structural properties based on the analysis of closely related molecules. By examining the established crystal structures of analogous pyrazole- and benzimidazole-containing benzoic acids, we can infer key structural features, including molecular geometry, conformation, and potential intermolecular interactions that govern the solid-state architecture of this class of compounds. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics and functional materials based on the pyrazole scaffold.

Introduction: The Significance of Pyrazole-Containing Scaffolds

Pyrazole and its derivatives are a cornerstone in the field of heterocyclic chemistry, renowned for their diverse pharmacological activities.[1] These five-membered aromatic rings, containing two adjacent nitrogen atoms, are key pharmacophores in a multitude of approved drugs.[2] The unique electronic properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its versatile binding capabilities with various biological targets.[3] The incorporation of a pyrazole moiety into a benzoic acid framework, as seen in this compound, creates a molecule with a rich potential for forming supramolecular assemblies and exhibiting a range of biological effects, from antimicrobial to anticancer activities.[4][5]

Synthesis and Purification

The synthesis of this compound and its derivatives typically follows established synthetic routes for N-aryl pyrazoles. A common and effective method involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

General Synthetic Protocol

A plausible and frequently utilized synthetic pathway is the reaction of 4-hydrazinobenzoic acid with a suitable 1,3-dicarbonyl precursor to form the pyrazole ring. For the title compound, the synthesis would likely involve the reaction of 4-hydrazinobenzoic acid with 3-methyl-2,4-pentanedione or a similar reactive equivalent.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydrazinobenzoic acid (1 equivalent) and a suitable solvent such as ethanol or acetic acid.

  • Addition of Reagents: Add 3-methyl-2,4-pentanedione (1.1 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure this compound.

Synthesis Workflow Diagram

cluster_reactants Reactants cluster_process Process cluster_product Product 4-hydrazinobenzoic_acid 4-Hydrazinobenzoic Acid Reaction Condensation Reaction (Ethanol/Acetic Acid, Reflux) 4-hydrazinobenzoic_acid->Reaction 3-methyl-2,4-pentanedione 3-Methyl-2,4-pentanedione 3-methyl-2,4-pentanedione->Reaction Purification Recrystallization Reaction->Purification Target_Molecule This compound Purification->Target_Molecule

Caption: Synthetic workflow for this compound.

Spectroscopic and Physicochemical Characterization

Following synthesis and purification, the identity and purity of this compound would be confirmed using a suite of analytical techniques.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR Aromatic protons of the benzoic acid ring (doublets), pyrazole ring protons (singlets), methyl group protons on the pyrazole ring (singlet), and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for the quaternary and protonated carbons of the benzoic acid and pyrazole rings, the methyl carbon, and the carboxylic acid carbonyl carbon.
FT-IR Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretch of the carbonyl group, C=N and C=C stretches of the aromatic rings, and C-H stretches.
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₀N₂O₂).
Physicochemical Properties (Predicted)

Based on the structure of 4-(1H-pyrazol-1-yl)benzoic acid (a close analog without the methyl group), the following properties can be anticipated.[6]

PropertyPredicted Value
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
XLogP3 ~2.0
Hydrogen Bond Donors 1 (from carboxylic acid)
Hydrogen Bond Acceptors 3 (2 from pyrazole nitrogens, 1 from carbonyl oxygen)

Crystal Structure Analysis: Insights from Analogous Compounds

While the specific crystallographic data for this compound is not available, an examination of the crystal structures of closely related compounds provides valuable insights into the likely solid-state conformation and packing.

Comparative Crystal Structure Data

The following table summarizes the crystallographic data for two relevant analogs.

CompoundEthyl 4-[(1H-pyrazol-1-yl)methyl]benzoate[7]4-[(1H-benzimidazol-1-yl)methyl]benzoic acid[8]
Formula C₁₃H₁₄N₂O₂C₁₅H₁₂N₂O₂
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/c
a (Å) 8.1338 (12)10.435 (2)
b (Å) 8.1961 (9)14.360 (3)
c (Å) 10.7933 (11)8.2922 (17)
α (˚) 74.013 (9)90
β (˚) 83.308 (10)96.925 (3)
γ (˚) 64.734 (13)90
V (ų) 625.54 (13)1233.5 (4)
Z 24
Predicted Molecular Geometry and Intermolecular Interactions

Based on the structures of its analogs, the following features are anticipated for the crystal structure of this compound:

  • Planarity and Dihedral Angles: The pyrazole and benzene rings are expected to be individually planar. However, a significant dihedral angle between the two rings is likely, as observed in related structures, to minimize steric hindrance.[7][8]

  • Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor and acceptor. It is highly probable that the primary intermolecular interaction will be the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules, a common motif in the solid-state structures of carboxylic acids.

  • π-π Stacking: The aromatic pyrazole and benzene rings provide opportunities for π-π stacking interactions, which would contribute to the overall stability of the crystal lattice.

  • C-H···π and C-H···O Interactions: Weaker C-H···π and C-H···O hydrogen bonds are also expected to play a role in the three-dimensional packing of the molecules.[7]

Conceptual Molecular Packing Diagram

Caption: Conceptual diagram of potential intermolecular interactions.

Applications in Drug Discovery and Materials Science

The structural motif of this compound is of considerable interest to the pharmaceutical and materials science communities.

  • Drug Development: Pyrazole-benzoic acid derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents. The ability of this scaffold to be readily functionalized allows for the fine-tuning of its pharmacological properties.

  • Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a ligand to coordinate with metal ions, making this class of molecules valuable building blocks for the synthesis of coordination polymers and MOFs with potential applications in gas storage, catalysis, and sensing.

Conclusion

While the definitive crystal structure of this compound remains to be determined, a comprehensive understanding of its synthesis, characterization, and likely solid-state behavior can be achieved through established chemical principles and comparative analysis of analogous structures. This technical guide provides a foundational framework for researchers working with this and related compounds, highlighting the key experimental and conceptual considerations for its successful application in medicinal chemistry and materials science. The determination of its single-crystal X-ray structure would be a valuable contribution to the field, providing definitive insights into its molecular architecture and supramolecular assembly.

References

  • Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid. Molbank. Available at: [Link]

  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega. Available at: [Link]

  • Monoclinic polymorph of 4-[(1H-benzimidazol-1-yl)methyl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Benzoic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-. United States Environmental Protection Agency. Available at: [Link]

  • 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid. Molbank. Available at: [Link]

  • 4-(1H-pyrazol-1-yl)benzoic acid. PubChem. Available at: [Link]

  • Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Antibiotics. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic Chemistry.
  • Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. Asian Journal of Pharmaceutical and Clinical Research.
  • 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. SpectraBase.
  • Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents.
  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry.
  • Recent Advances in the Development of Pyrazole Deriv
  • Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. Molecules.
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.

Sources

The Privileged Scaffold: Discovery, Evolution, and Therapeutic Application of Pyrazole-Containing Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of modern medicinal chemistry, the fusion of a pyrazole heterocycle with a benzoic acid moiety represents a highly privileged pharmacophore. As a Senior Application Scientist who has guided numerous hit-to-lead optimization campaigns, I have observed firsthand how this specific structural marriage solves complex drug design challenges.

The rationale behind this scaffold is rooted in precise physicochemical complementarity. The pyrazole ring offers robust hydrogen-bond donating and accepting capabilities, a high degree of metabolic stability (resisting P450-mediated oxidation better than oxazoles or isoxazoles), and a rigid vector for multi-directional substitution. Conversely, the benzoic acid moiety provides an ionizable anchor (typical pKa ~4.0–4.5). At physiological pH, the deprotonated carboxylate acts as an electrostatic "warhead," forming critical salt bridges with basic amino acid residues (such as Arginine or Lysine) deep within target protein binding pockets. By tuning the dihedral angle between these two rings, drug developers can precisely calibrate the 3D conformation of the molecule, balancing lipophilic efficiency (LipE) with targeted electrostatic interactions.

Historical Evolution: From Dyes to Targeted Therapeutics

The history of pyrazoles dates back to the late 19th century with the discovery of antipyrine, but the deliberate pairing of pyrazoles with benzoic acids to create highly specific targeted therapeutics gained significant traction in the 1990s.

A major milestone occurred in 1995 with the discovery of heterocyclic ring-containing benzoic acids as potent Retinoic Acid Receptor (RAR) antagonists, which paved the way for novel dermatological and metabolic interventions[1]. As high-throughput screening (HTS) and structure-based drug design (SBDD) matured, this scaffold was rapidly repurposed. Over the last decade, we have seen this core structure successfully adapted into Selective Estrogen Receptor Degraders (SERDs) for oncology[2], potent fatty acid biosynthesis inhibitors for drug-resistant bacteria[3], and even proteostasis modulators targeting misfolded proteins[4].

Key Therapeutic Pillars & Quantitative Data

The versatility of the pyrazole-benzoic acid scaffold is best illustrated by its success across three distinct therapeutic pillars: Oncology, Infectious Disease, and Proteostasis.

Pillar 1: Oncology & Targeted Protein Degradation (SERDs)

In the treatment of ERα+ breast cancer, resistance to traditional endocrine therapies necessitates the physical removal of the estrogen receptor. Scaffold hopping from the acrylic acid moiety of earlier clinical candidates to a benzoic acid core led to the discovery of Compound D24. This modification significantly improved oral bioavailability while maintaining potent binding affinity and degradation efficacy against ERα[2].

Pillar 2: Infectious Disease & Antimicrobial Resistance

With the rise of MRSA and other resistant pathogens, pyrazole-benzoic acids have emerged as potent antibacterial agents. Recent developments of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives have demonstrated exceptional bactericidal activity by inhibiting bacterial fatty acid biosynthesis (FAB), effectively eradicating both planktonic bacteria and mature biofilms[3]. Additionally, pyrazole-fused derivatives have been identified as nanomolar inhibitors of Undecaprenyl Pyrophosphate Synthase (UppS), a critical enzyme in bacterial cell wall synthesis[5].

Pillar 3: Proteostasis & Amyloidosis

In the realm of misfolded proteins, the pyrazole-benzoic acid derivative known as "Foldlin" has shown remarkable ability to induce a heat shock response (upregulating HSP70) and reduce the levels of aggregated mutant p53 in cancer cells, highlighting the scaffold's potential in both oncology and neurodegenerative amyloid diseases[4].

Quantitative Summary of Key Derivatives
Compound / ScaffoldPrimary TargetIndicationKey Activity MetricRef
Heterocyclic Benzoic Acids Retinoic Acid Receptor (RAR)Dermatological / MetabolicHigh antagonist affinity[1]
Compound D24 Estrogen Receptor α (ERα)ERα+ Breast CancerPotent SERD degradation[2]
4-[4-(Anilinomethyl)...] Fatty Acid Biosynthesis (FAB)MRSA / Bacterial BiofilmsMIC ~0.5 μg/mL[3]
Derivative 48 (Pyrazole-fused) Undecaprenyl Pyrophosphate SynthaseGram-positive infectionsIC50 = 0.05 μM[5]
Foldlin Mutant p53 AggregationOncology / AmyloidosisSignificant HSP70 Induction[4]

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, a protocol must be more than a list of steps; it must be a self-validating system. Below are the field-proven methodologies for synthesizing and validating pyrazole-benzoic acid therapeutics.

Protocol A: Regiocontrolled Synthesis via Chan-Lam Cross-Coupling

Causality Rationale: Traditional condensation of arylhydrazines with 1,3-diketones often yields an inseparable mixture of 1,3- and 1,5-substituted pyrazole regioisomers. To guarantee absolute regiocontrol—which is critical for maintaining the correct spatial orientation of the pharmacophore—we synthesize the unsubstituted pyrazole first, followed by a Chan-Lam cross-coupling.

  • Pyrazole Core Formation: React the desired 1,3-diketone with hydrazine hydrate in ethanol at reflux for 2 hours to yield the 1H-pyrazole intermediate.

  • Chan-Lam Coupling: Combine the 1H-pyrazole (1.0 eq) and the target boronic acid derivative of benzoic acid (1.5 eq) in dichloromethane.

  • Catalysis: Add Copper(II) acetate (Cu(OAc)2, 0.1 eq) and pyridine (2.0 eq). Stir at room temperature open to the air (oxygen is required to reoxidize the copper catalyst) for 12–24 hours.

  • Purification: Quench with saturated NH4Cl, extract with ethyl acetate, and purify via flash chromatography to isolate the pure 1-arylpyrazole-benzoic acid.

Protocol B: Orthogonal Validation of SERD Activity

Causality Rationale: A compound that reduces ERα levels could be a true degrader (SERD), a transcriptional repressor, or a general cytotoxin. This self-validating protocol uses a mechanistic rescue control to definitively prove proteasome-mediated degradation[2].

  • Target Engagement (Fluorescence Polarization): Incubate recombinant ERα with a fluorescently labeled estradiol probe. Add the synthesized pyrazole-benzoic acid in a dose-response manner. A decrease in polarization confirms direct binding to the ligand-binding domain.

  • Phenotypic Degradation (In-Cell Western): Plate MCF-7 breast cancer cells in 96-well plates. Treat with the compound for 24 hours. Fix, permeabilize, and stain with an anti-ERα primary antibody and a near-infrared secondary antibody to quantify total ERα protein reduction.

  • Mechanistic Rescue (The Critical Control): Pre-treat a parallel set of MCF-7 cells with MG132 (a potent proteasome inhibitor) for 2 hours prior to compound addition. Validation: If the compound is a true SERD, MG132 will block the degradation, and ERα levels will remain stable. If ERα levels still drop, the compound is acting via off-target transcriptional downregulation.

SERD_Pathway SERD Pyrazole-Benzoic Acid SERD Ligand ER Estrogen Receptor α (ERα) SERD->ER High-Affinity Binding Complex Ligand-Receptor Complex (Conformational Shift) ER->Complex Induces Hydrophobic Patch Proteasome Ubiquitin-Proteasome Recruitment Complex->Proteasome E3 Ligase Tagging Degradation Target Degradation (Tumor Suppression) Proteasome->Degradation Proteolysis

Mechanism of Action: Pyrazole-Benzoic Acid SERD-mediated degradation of ERα via the proteasome.

Protocol C: Antibacterial Biofilm Eradication & Target Validation

Causality Rationale: Standard planktonic Minimum Inhibitory Concentration (MIC) assays do not translate to clinical efficacy against biofilm-forming pathogens like MRSA. We utilize the Minimum Biofilm Eradication Concentration (MBEC) assay combined with CRISPRi for target validation[3].

  • Biofilm Establishment: Inoculate MRSA into a 96-well plate equipped with a peg-lid. Incubate for 24 hours on a rocking shaker to allow mature biofilms to form on the pegs.

  • Drug Exposure: Transfer the peg-lid to a new plate containing serial dilutions of the pyrazole-benzoic acid compound. Incubate for 24 hours.

  • Eradication Assessment: Transfer the peg-lid to a recovery plate containing fresh media and sonicate for 10 minutes to dislodge surviving bacteria. The MBEC is the lowest concentration yielding no growth after 24 hours of recovery incubation.

  • CRISPRi Target Validation: To confirm that the compound inhibits Fatty Acid Biosynthesis (FAB), utilize a bacterial strain with a CRISPR interference (CRISPRi) system targeting the fabI gene. Knocking down fabI should hypersensitize the bacteria to the compound, validating the specific mechanism of action.

Discovery_Workflow HTS High-Throughput Screening Hit Hit Identification (MIC < 10 μg/mL) HTS->Hit Library Triage SAR SAR Optimization (C4/C5 Substitution) Hit->SAR Scaffold Hopping Validation Orthogonal Validation (CRISPRi / Biofilm) SAR->Validation Profiling Validation->SAR Feedback Lead Lead Candidate (In Vivo Efficacy) Validation->Lead Selection

Hit-to-Lead optimization workflow for discovering antibacterial pyrazole-benzoic acid derivatives.

Conclusion

The pyrazole-containing benzoic acid scaffold is a testament to the power of rational drug design. By combining the metabolic stability and hydrogen-bonding network of the pyrazole with the electrostatic anchoring of the benzoic acid, researchers have unlocked a versatile pharmacophore capable of addressing diverse and highly challenging biological targets. As we continue to refine our synthetic methodologies and orthogonal validation assays, this privileged structure will undoubtedly yield the next generation of targeted therapeutics.

References

1.[4] Reduced Levels of Misfolded and Aggregated Mutant p53 by Proteostatic Activation, PMC - NIH. 4 2.[1] A Novel Type of Retinoic Acid Receptor Antagonist: Synthesis and Structure-Activity Relationships of Heterocyclic Ring-Containing Benzoic Acids, ACS Publications.1 3.[5] Antibacterial pyrazoles: tackling resistant bacteria, PMC - NIH. 5 4.[2] Dynamics-Based Discovery of Novel, Potent Benzoic Acid Derivatives as Orally Bioavailable Selective Estrogen Receptor Degraders for ERα+ Breast Cancer, ACS Publications. 2 5.[3] Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors, ACS Publications. 3

Sources

In-Depth Technical Guide: Theoretical Calculations on 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Bridging Theory and Application in Modern Drug Discovery

The journey of a drug from concept to clinic is arduous and fraught with challenges. In this landscape, computational chemistry has emerged as an indispensable tool, providing profound insights that guide and accelerate the discovery process.[1] This guide focuses on a molecule of significant interest, 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid, and its derivatives, which represent a versatile scaffold in medicinal chemistry.[2] Pyrazole-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] This document serves as a technical deep-dive into the theoretical and computational methodologies used to elucidate the structural, electronic, and biological properties of this promising molecular framework.

I. The Foundation: Understanding the Molecular Architecture

A comprehensive theoretical analysis begins with the fundamental geometry and electronic structure of the molecule. These intrinsic properties govern its behavior and interactions.

Geometric Optimization: Defining the Ground State

The first-principles approach to understanding a molecule is to determine its most stable three-dimensional conformation. This is achieved through geometry optimization, a computational process that seeks the lowest energy arrangement of its atoms.

Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method that offers a balance of accuracy and computational efficiency for studying molecules of this size.[1][5] A common and reliable approach involves the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide good results for benzoic acid derivatives.[6][7]

Experimental Protocol: Geometry Optimization Workflow

  • Initial Structure Generation: A 2D representation of this compound is created using molecular editing software and converted into an initial 3D structure.

  • Pre-optimization: A less computationally intensive method, such as a semi-empirical calculation, can be used to refine the initial 3D geometry.

  • DFT Optimization: The core geometry optimization is performed using a quantum chemistry package (e.g., Gaussian, ORCA) with the B3LYP functional and 6-311++G(d,p) basis set.

  • Vibrational Frequency Analysis: A frequency calculation is crucial to confirm that the optimized structure is a true energy minimum, characterized by the absence of imaginary frequencies.

Key Structural Insights

The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. Of particular importance is the dihedral angle between the pyrazole and benzoic acid rings, which dictates the molecule's overall shape and potential for specific intermolecular interactions like π-stacking.

Table 1: Calculated Geometrical Parameters for a Representative Benzoic Acid Derivative

ParameterBond/AngleCalculated Value (B3LYP/6-311G(d,p))
Bond Lengths (Å) C-O (carboxyl)1.205 - 1.359
N=N (azo group, for comparison)~1.250
Bond Angles (°) C-C-C (aromatic ring)~120

Note: The values presented are for a similar benzoic acid derivative and serve as an illustrative example.[8]

Electronic Landscape: Reactivity and Interaction Hotspots

The electronic properties of a molecule are paramount to understanding its chemical reactivity and how it will interact with biological targets.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[5] The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's stability. A larger gap generally implies greater stability.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution around the molecule. This allows for the identification of electron-rich regions (negative potential), which are susceptible to electrophilic attack and can act as hydrogen bond acceptors, and electron-poor regions (positive potential), which are prone to nucleophilic attack and can act as hydrogen bond donors.

Computational Workflow: From Geometry to Electronic Properties

G cluster_input Input Generation cluster_calc Quantum Chemical Calculations cluster_output Analysis of Properties a 2D Molecular Structure b Initial 3D Conformation a->b c Geometry Optimization (DFT) b->c d Frequency Analysis c->d e Single Point Energy Calculation d->e f Optimized 3D Structure e->f g Frontier Molecular Orbitals (HOMO/LUMO) e->g h Molecular Electrostatic Potential (MEP) e->h

Caption: A streamlined workflow for theoretical calculations.

II. Predicting Biological Activity: The Role of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into potential binding modes and affinities.[1] This is a cornerstone of structure-based drug design.

Preparing for the Simulation

Accurate docking studies require careful preparation of both the ligand (this compound) and the target protein.

Experimental Protocol: Ligand and Protein Preparation

  • Ligand Preparation:

    • The optimized 3D structure of the ligand is used as the starting point.

    • Partial charges (e.g., Gasteiger charges) are assigned to each atom.

    • Rotatable bonds are defined to allow for conformational flexibility during the docking process.[2]

  • Protein Preparation:

    • A high-resolution crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed.

    • Hydrogen atoms are added, and partial charges are assigned using a suitable force field.[2]

    • The binding site is defined by creating a grid box around the active site residues.[2]

The Docking Simulation and Interpretation

The docking algorithm explores various poses of the ligand within the protein's binding site and scores them based on a scoring function that estimates the binding affinity.

Logical Flow of a Molecular Docking Experiment

G cluster_prep Preparation cluster_dock Simulation cluster_analysis Analysis a Target Protein (from PDB) - Add Hydrogens - Assign Charges c Define Binding Site a->c b Ligand (Optimized Geometry) - Assign Charges - Define Rotatable Bonds b->c d Run Docking Algorithm (e.g., AutoDock Vina) c->d e Rank Poses by Score d->e f Analyze Intermolecular Interactions (H-bonds, hydrophobic, etc.) e->f

Caption: The logical progression of a typical molecular docking study.

The top-scoring poses are then visually inspected to analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding. This information is critical for understanding the structure-activity relationship (SAR) and for guiding the design of more potent analogs.

III. In Silico ADMET: Predicting Drug-Likeness

A promising drug candidate must not only be potent but also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico models provide an early assessment of these properties, helping to de-risk drug development programs.

Table 2: Key ADMET Properties and Their Significance

PropertyDescriptionImportance in Drug Development
Absorption The process by which a drug enters the bloodstream.Essential for oral bioavailability.
Distribution The reversible transfer of a drug from one location to another within the body.Affects the drug's concentration at the target site.
Metabolism The chemical alteration of a drug by the body.Can lead to inactivation, activation, or the formation of toxic metabolites.
Excretion The removal of the drug and its metabolites from the body.Determines the drug's half-life and duration of action.
Toxicity The potential of a drug to cause adverse effects.A critical factor in drug safety and attrition.

A variety of computational tools and web servers are available to predict these properties based on the molecule's structure. These predictions, while not a substitute for experimental data, are invaluable for prioritizing compounds and identifying potential liabilities early in the discovery process.

IV. Conclusion: The Power of a Multi-faceted Computational Approach

The theoretical and computational investigation of this compound and its derivatives provides a holistic view of their potential as therapeutic agents. By integrating quantum chemical calculations, molecular docking, and in silico ADMET predictions, researchers can gain a deep understanding of these molecules and make more informed decisions in the drug discovery pipeline. The synergy between computational and experimental approaches is a powerful paradigm that will continue to drive innovation in the development of new medicines.

V. References

  • BenchChem. (n.d.). Theoretical and Computational Approaches in the Study of Pyrazole Derivatives: An In-depth Technical Guide. Retrieved from

  • Jana, S. B. (2024, March 6). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Retrieved from

  • College of Science. (2025, May 14). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. Retrieved from

  • PlumX. (n.d.). Experimental and theoretical study on benzoic acid derivatives. Retrieved from

  • ResearchGate. (2025, August 8). Experimental and theoretical study on benzoic acid derivatives. Retrieved from

  • ResearchGate. (2026, January 6). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from

  • Ali, A. R., & Hamid, F. M. (2026, February 25). Theoretical Calculation of Hammett Constants for Benzoic Acid and Its Derivatives Using AM1-DFT Method. Tikrit Journal of Pure Science. Retrieved from

  • PMC. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from

  • Gomaa, E. A., & AbouElleef, E. M. (2018, July 25). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. Retrieved from

  • DergiPark. (2022, November 25). Synthesis and Theoretical Calculations of Benzoic Acid-Based New Mono Azo Dye. Retrieved from

  • Taylor & Francis. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from

  • ResearchGate. (2025, August 9). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. Retrieved from

  • PMC. (2016, December 29). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. Retrieved from

  • PMC. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Retrieved from

  • Figshare. (2023, September 20). Development and Antibacterial Properties of 4‑[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Retrieved from

Sources

potential biological activity of 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Pharmacophore Analysis and Potential Bioactivity of 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid

Executive Summary

The compound This compound represents a "privileged scaffold" in medicinal chemistry, characterized by a bi-aryl architecture connecting a lipophilic heterocycle (4-methylpyrazole) to a polar anchoring group (benzoic acid).[1][2] This structure serves as a critical pharmacophore in two distinct therapeutic domains: metabolic regulation (specifically Xanthine Oxidase inhibition for gout/hyperuricemia) and antimicrobial therapeutics (targeting fatty acid biosynthesis in multidrug-resistant bacteria).[1][2]

This guide analyzes the biological potential of this specific scaffold, dissecting its Structure-Activity Relationship (SAR) and providing validated protocols for assessing its activity in drug discovery pipelines.[1][2]

Chemical Profile & Pharmacophore Logic

The molecule operates as a bioisostere for several known drug cores, most notably the 2-phenylthiazole moiety of Febuxostat .[2] Its activity is governed by the spatial arrangement of the carboxylic acid (an electrostatic anchor) and the pyrazole ring (a hydrophobic space-filler).[1][2]

PropertyValue / DescriptionSignificance
Molecular Formula C₁₁H₁₀N₂O₂Compact fragment-like scaffold (MW < 250).[1][2]
Key Substituent 4-Methyl groupIncreases lipophilicity (LogP) and provides steric bulk to fill hydrophobic pockets (e.g., P1 pocket in proteases or XO).[1][2]
Acidic Moiety Benzoic Acid (pKa ~4.[1][2]2)Critical for salt-bridge formation with Arginine residues in enzyme active sites.[2]
Linkage N1-C4 bondRigidifies the structure, restricting rotation and pre-organizing the molecule for binding.[2]

Primary Biological Activity: Xanthine Oxidase (XO) Inhibition[1][2][3][4]

The most authoritative biological activity for 1-phenylpyrazole-4-carboxylic acid derivatives lies in the inhibition of Xanthine Oxidase (XO) , the enzyme responsible for uric acid production.[2]

Mechanism of Action

Analogous to Y-700 and Febuxostat , this scaffold targets the molybdenum cofactor channel of XO.[2]

  • Electrostatic Anchoring: The carboxylate anion forms a critical salt bridge with Arg880 and hydrogen bonds with Thr1010 in the XO active site.[2]

  • Hydrophobic Interaction: The 4-methylpyrazole moiety occupies the hydrophobic channel normally reserved for the purine ring of xanthine. The 4-methyl group specifically enhances van der Waals contacts with hydrophobic residues (Phe914, Phe1009).[1][2]

SAR Diagram: Optimization Pathways

The following diagram illustrates how the core scaffold (Center) can be modified to shift activity between XO inhibition and Antimicrobial effects.

SAR_Analysis Core 4-(4-methyl-1H-pyrazol-1-yl) benzoic acid (Scaffold) Mod_Acid COOH Interaction: Salt bridge to Arg880 Core->Mod_Acid essential for Mod_Pyraz Pyrazole C4-Methyl: Hydrophobic fit (Phe914) Core->Mod_Pyraz enhances Mod_Linker Linker Extension: Hydrazone/Amide (Shifts to Antibacterial) Core->Mod_Linker derivatization XO_Target Target: Xanthine Oxidase (Gout/Hyperuricemia) Bac_Target Target: Fatty Acid Synthase (Antimicrobial/MRSA) Mod_Acid->XO_Target High Affinity Mod_Pyraz->XO_Target Steric Occlusion Mod_Linker->Bac_Target Membrane Permeability

Caption: SAR map showing divergent optimization pathways. Direct binding favors XO inhibition, while linker extension favors antimicrobial activity.[1][2]

Secondary Activity: Antimicrobial & Biofilm Eradication[1][5][6][7][8]

Recent studies indicate that derivatives of 4-(pyrazol-1-yl)benzoic acid possess potent activity against Gram-positive bacteria (MRSA) and Acinetobacter baumannii.[1][2][3]

  • Target: Bacterial Fatty Acid Biosynthesis (FAB), specifically enzymes like FabI or FabF .[1][2]

  • Mechanism: The benzoic acid tail mimics the acidic headgroup of fatty acids, while the pyrazole disrupts the acyl-carrier protein binding tunnel.[2]

  • Biofilm Activity: Unlike traditional antibiotics, these lipophilic acid derivatives can penetrate the exopolysaccharide matrix of biofilms, showing efficacy against persister cells.[1][2]

Experimental Protocols

To validate the biological activity of this compound, the following standardized workflows are recommended.

Protocol A: Xanthine Oxidase Inhibition Assay (Spectrophotometric)

Objective: Determine the IC50 of the compound against purified XO.

  • Reagent Prep:

    • Buffer: 50 mM phosphate buffer (pH 7.5) with 0.1 mM EDTA.[1][2]

    • Substrate: 150 µM Xanthine solution.

    • Enzyme: Bovine milk Xanthine Oxidase (0.01 units/mL).[1][2]

  • Compound Handling: Dissolve this compound in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Keep final DMSO concentration <1%.[2]

  • Reaction:

    • Add 10 µL compound + 140 µL Buffer + 10 µL Enzyme. Incubate 10 min at 25°C.

    • Initiate with 40 µL Xanthine substrate.[2]

  • Detection: Monitor absorbance at 290 nm (formation of uric acid) for 10 minutes.

  • Calculation: $ % Inhibition = (1 - \frac{Slope_{sample}}{Slope_{control}}) \times 100 $.[1][2]

Protocol B: Synthesis via Chan-Lam Coupling

Objective: Efficiently synthesize the core scaffold if commercial stock is unavailable.

  • Reactants: 4-Methylpyrazole (1.0 eq), 4-Carboxyphenylboronic acid (1.2 eq).[1][2]

  • Catalyst: Cu(OAc)₂ (1.0 eq).[1][2]

  • Base/Ligand: Pyridine (2.0 eq) in Dichloromethane (DCM).[1][2]

  • Conditions: Stir at room temperature under open air (O₂ balloon optional) for 24h.

  • Purification: Acid-base extraction followed by recrystallization from Ethanol.

Workflow Visualization

Exp_Workflow Start Start: Compound Acquisition Solubility Solubility Check (DMSO/PBS pH 7.4) Start->Solubility Branch Assay Selection Solubility->Branch XO_Prep XO Enzyme Prep (Bovine Milk) Branch->XO_Prep Metabolic MIC_Prep Broth Microdilution (S. aureus / E. coli) Branch->MIC_Prep Antibacterial XO_Read Absorbance @ 290nm (Uric Acid Production) XO_Prep->XO_Read Result Data Analysis: IC50 / MIC Calculation XO_Read->Result MIC_Read OD600 Reading (Growth Inhibition) MIC_Prep->MIC_Read MIC_Read->Result

Caption: Decision tree for biological validation, splitting into enzymatic (XO) and phenotypic (MIC) pathways.

References

  • Ishibuchi, S., et al. (2001).[1][2][4] Synthesis and structure-activity relationships of 1-phenylpyrazoles as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Beiko, A. V., et al. (2023).[1][2][5] Inhibition of Xanthine Oxidase by Pyrazolone Derivatives Bearing a 4-(Furan-2-yl)benzoic Acid Moiety. Journal of Organic and Pharmaceutical Chemistry. Link

  • Allison, D. R., et al. (2017).[1][2] Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid. Bioorganic & Medicinal Chemistry Letters. Link

  • Raj, K. C., et al. (2022).[1][2][6] Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci Agents. Antibiotics.[2][3][6][5][7][8] Link[1]

  • Li, Y., et al. (2024).[1][2][9] Structural Optimization of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors. Journal of Medicinal Chemistry. Link[1][2]

Sources

The Pharmacological and Synthetic Landscape of Substituted Pyrazolyl Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction and Chemical Space Overview

Substituted pyrazolyl benzoic acids represent a highly versatile class of nitrogen-rich heterocyclic compounds. Characterized by a pyrazole ring covalently linked to a benzoic acid moiety, these molecules offer a unique combination of structural rigidity, tunable lipophilicity, and bidentate hydrogen-bonding capabilities. This structural duality allows them to act as privileged scaffolds across multiple disciplines, ranging from antiviral and antimicrobial drug discovery to agrochemical development and non-linear optical (NLO) material sciences[1][2][3].

By strategically modifying the substituents on the pyrazole core (e.g., via halogenation, arylation, or alkylation) and the benzoic acid functional group (e.g., esterification or amidation), researchers can precisely dictate the molecule's electronic distribution and steric profile. This guide synthesizes the current literature to provide a comprehensive overview of their mechanisms of action, structure-activity relationships (SAR), and validated synthetic methodologies.

Mechanisms of Action and Pharmacological Applications

The therapeutic and commercial utility of pyrazolyl benzoic acids is driven by their ability to interact with diverse biological targets. The causality behind their efficacy lies in the spatial orientation of the carboxylate group relative to the nitrogen atoms of the pyrazole ring, which mimics endogenous substrates or fits precisely into allosteric binding pockets.

Antiviral Activity: Targeting Flaviviridae Proteases

The West Nile Virus (WNV) and Dengue Virus (DENV) rely on the NS2B-NS3 protease complex for viral replication and polyprotein processing. Substituted pyrazolyl benzoic acid esters have emerged as potent, non-peptidic inhibitors of this complex[3][4].

  • Mechanistic Causality: Traditional peptidic inhibitors suffer from poor bioavailability due to their highly charged nature. By utilizing a pyrazolyl benzoic acid ester scaffold, the highly charged nature of the inhibitor is reduced, enhancing cell membrane permeability while retaining the hydrogen-bonding network necessary to anchor the inhibitor within the NS3 active site[3][4].

  • Efficacy: High-throughput screening has identified derivatives such as SID-4245669, which exhibits an IC50 of 0.11 µM against WNV protease[3][4].

Antimicrobial Activity: Membrane Permeabilization

The rise of methicillin-resistant Staphylococcus aureus (MRSA) necessitates novel antibacterial pharmacophores. 1,3-diphenyl pyrazole derivatives, specifically azomethine and N-arylamine derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid, have demonstrated potent anti-MRSA activity[2][5].

  • Mechanistic Causality: Flow cytometry and protein leakage assays reveal that these compounds act via the permeabilization of the bacterial cell membrane. The lipophilic diphenyl groups intercalate into the lipid bilayer, while the polar benzoic acid derivative disrupts membrane integrity, leading to fatal cytosolic leakage[2].

Agrochemicals: Auxin Transport Inhibition (Phytotropins)

In plant physiology, 2-(3-aryl-5-pyrazolyl)benzoic acids act as potent synthetic plant growth regulators[6][7]. They are the biologically active, open-ring forms of previously known inhibitors like DPX-1840[6].

  • Mechanistic Causality: These compounds function as "phytotropins." They bind with high affinity to naphthylphthalamic acid (NPA) binding sites on maize coleoptile membranes. This binding directly blocks the basipetal (downward) transport of the plant hormone auxin, severely stunting plant growth and altering tropisms[6][7].

Fig 1: Multimodal mechanisms of action for pyrazolyl benzoic acid derivatives.

Quantitative Data: Structure-Activity Relationships (SAR)

To facilitate rational drug design, the quantitative inhibitory data of key pyrazolyl benzoic acid derivatives are summarized below. The data highlights how esterification and specific substitution patterns influence target affinity.

Table 1: Biological Activity of Key Pyrazolyl Benzoic Acid Derivatives

Compound IdentifierTarget / OrganismBiological Activity (IC50)Mechanism / Notes
SID-4245669 WNV NS2B-NS3 Protease0.110 µMPyrazolyl benzoic acid ester; non-peptidic allosteric/active site binder[3][4].
SID-3717586 WNV NS2B-NS3 Protease1.353 µMStructural analog of SID-4245669; demonstrates sensitivity of the binding pocket to steric bulk[4].
Compound 7a WNV NS2B-NS3 Protease1.96 µMDerivatized pyrazole ester[4].
DPX-1840 (Open-ring) Auxin Transport (Plants)High Affinity (Qualitative)Binds to NPA receptor; biologically active form of DPX-1840[6].

Synthetic Methodologies and Self-Validating Protocols

The synthesis of substituted pyrazolyl benzoic acids requires precise control over ring-closing and ring-opening mechanisms. Below are two field-proven, self-validating protocols for generating these scaffolds.

Protocol A: Synthesis of 2-Pyrazolylbenzoic Acids via 3-Hydroxyisoindolinones

This three-step methodology utilizes N,N-dimethylaminophthalimide to direct the selective monoaddition of organometallic reagents, followed by a ring-opening rearrangement triggered by hydrazine[8][9].

Rationale: The initial use of a protected phthalimide prevents over-alkylation. The subsequent addition of hydrazine not only cleaves the isoindolinone ring but simultaneously constructs the pyrazole core in a single, thermodynamically driven step[8].

Step-by-Step Workflow:

  • Organometallic Addition: Dissolve N,N-dimethylaminophthalimide (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the system to -78 °C.

  • Selective Monoaddition: Dropwise add a 3-alkynyl Grignard reagent (1.2 eq). Self-Validation: Monitor via TLC (Hexane/EtOAc 70:30). The disappearance of the starting material and the appearance of a lower-Rf spot confirms the formation of the 3-alkynyl-3-hydroxyisoindolinone intermediate[8].

  • Quenching: Quench the reaction with saturated aqueous NH4Cl to prevent dehydration of the delicate hydroxy intermediate. Extract with EtOAc and concentrate.

  • Hydrazine-Mediated Rearrangement: Dissolve the crude intermediate in ethanol. Add hydrazine hydrate (1.5 eq) and reflux at 80 °C for 4 hours.

  • Isolation: Cool the mixture. The thermodynamic stability of the resulting 2-pyrazolylbenzoic acid drives its precipitation. Self-Validation: Acidify slightly with dilute HCl (pH ~4) to ensure complete protonation of the benzoic acid, filter the precipitate, and verify the structure via 1H NMR (looking for the characteristic pyrazole C-H protons at δ 6.0-8.0 ppm)[8].

Fig 2: Synthetic workflow for 2-pyrazolylbenzoic acids via isoindolinone intermediates.

Protocol B: Synthesis of Pyrazole-Benzimidazole Conjugates for NLO Materials

Extended conjugation between a pyrazole ring and a benzimidazole moiety yields materials with high hyperpolarizability (β), making them ideal for Non-Linear Optical (NLO) applications[1][10][11].

Rationale: Vilsmeier-Haack formylation installs a reactive aldehyde on the pyrazole core, which acts as an electrophilic anchor for the subsequent Knoevenagel condensation, extending the π-electron system[1][11].

Step-by-Step Workflow:

  • Formylation: Treat the arylhydrazone precursor with cold Vilsmeier-Haack reagent (POCl3 and DMF). Stir at 70-80 °C for 6 hours.

  • Quenching: Pour the mixture into ice-cold water. Self-Validation: The formation of a solid precipitate indicates successful formylation. Filter and recrystallize to obtain the pure pyrazole carbaldehyde[1][11].

  • Knoevenagel Condensation: Mix the pyrazole carbaldehyde (1.0 eq) and benzimidazolyl acetonitrile (1.0 eq) in methanol. Add a catalytic amount of piperidine (1.0 eq) to deprotonate the active methylene.

  • Reflux and Neutralization: Heat at 60 °C for 6 hours. Self-Validation: Check TLC for the consumption of the aldehyde. Pour into ice-cold water and neutralize with saturated K2CO3. Neutralization is critical here to prevent the acid-catalyzed hydrolysis of the newly formed acrylonitrile double bond[1][10][11].

  • Purification: Filter the resulting precipitate, wash with water, and dry to yield the highly conjugated target molecule[10].

Conclusion and Future Perspectives

Substituted pyrazolyl benzoic acids are remarkable for their synthetic accessibility and broad-spectrum biological activity. The transition from heavily charged peptidic inhibitors to these small-molecule ester derivatives represents a major leap in flavivirus drug discovery. Furthermore, their role as agrochemical phytotropins and advanced NLO materials underscores the structural versatility of the pyrazole-benzoic acid axis. Future research should focus on optimizing the pharmacokinetic profiles of these compounds, particularly enhancing their aqueous solubility without compromising their potent receptor-binding affinities.

References

  • West Nile Virus Drug Discovery - PMC (National Institutes of Health). Available at:[Link]

  • Synthesis of the pyrazolyl benzoic acid derived aldehyde (ResearchGate). Available at:[Link]

  • A Facile Synthetic Route to New Pyrazoloisoindolones (ResearchGate). Available at:[Link]

  • Synthesis, Characterization and DFT Analysis of Benzimidazolylpyrazolylacrylonitrile (International Journal of Recent Technology and Engineering). Available at:[Link]

  • Development and characterization of new peptidomimetic inhibitors of the West Nile virus NS2B-NS3 protease (Philipps-Universität Marburg). Available at:[Link]

  • Synthesis of 4-Substituted Chlorophthalazines, Dihydrobenzoazepinediones, 2-Pyrazolylbenzoic Acid, and 2-Pyrazolylbenzohydrazide via 3-Substituted 3-Hydroxyisoindolin-1-ones (ACS Publications). Available at:[Link]

Sources

Methodological & Application

use of 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid in metal-organic frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Metal-Organic Frameworks with 4-(4-methyl-1H-pyrazol-1-yl)benzoic Acid

Part 1: Executive Summary & Strategic Rationale

The ligand This compound (hereafter referred to as H(4-Me-ppba) ) represents a strategic evolution in the design of bifunctional MOF linkers. It belongs to the class of N-aryl pyrazole-carboxylates, which are celebrated for their ability to form robust, porous frameworks with transition metals (Zn, Cu, Co).

Why this Ligand?

  • Asymmetric Functionality: The ligand features a hard oxygen donor (carboxylate) and a borderline soft nitrogen donor (pyrazole), enabling the formation of heterometallic nodes or complex secondary building units (SBUs).

  • Steric Tuning: Unlike the parent 4-(pyrazol-1-yl)benzoic acid (Hppb), the 4-methyl group on the pyrazole ring introduces a specific steric bulk. This is critical for:

    • Pore Size Engineering: Fine-tuning pore aperture to discriminate between gases of similar size (e.g., C₂H₂ vs. CO₂).

    • Hydrophobicity: Increasing the hydrophobic character of the pore surface to improve moisture stability.

  • Rotational Control: The methyl group can restrict the rotation of the pyrazole ring, potentially locking the framework into a rigid conformation favorable for selective adsorption.

Part 2: Ligand Synthesis & Preparation

Note: If the ligand is not commercially available in bulk, it must be synthesized via Ullmann-type coupling. High purity (>99%) is essential for MOF crystallinity.

Reaction Scheme: 4-Iodobenzoic acid + 4-Methyl-1H-pyrazole → H(4-Me-ppba)

Protocol:

  • Reagents: 4-Iodobenzoic acid (1.0 eq), 4-Methyl-1H-pyrazole (1.2 eq), Cs₂CO₃ (2.0 eq), CuI (0.1 eq), and L-Proline (0.2 eq) as the ligand for copper.

  • Solvent: DMSO (dry, degassed).

  • Conditions: Heat at 110°C for 24–48 hours under inert atmosphere (N₂ or Ar).

  • Workup: Acidify with dilute HCl to precipitate the product. Filter, wash with water, and recrystallize from Ethanol/DMF.

  • Validation: ¹H NMR (DMSO-d₆) should show the characteristic methyl singlet (~2.1 ppm) and the absence of N-H pyrazole protons.

Part 3: MOF Synthesis Protocols

We present two distinct protocols targeting different metal nodes and topologies.

Protocol A: Zinc(II) Framework (Luminescent / Robust)

Target Structure: 3D framework with dia (diamondoid) or lvt topology.[1] Application: Luminescence sensing, chemical stability.

Materials:

  • Zn(NO₃)₂[2]·6H₂O (0.1 mmol)

  • H(4-Me-ppba) (0.2 mmol)

  • Solvent: DMF / Ethanol / H₂O (ratio 4:2:1)

Step-by-Step Workflow:

  • Dissolution: Dissolve 0.2 mmol of H(4-Me-ppba) in 4 mL DMF. Sonicate until clear.

  • Metal Addition: Add 0.1 mmol Zn(NO₃)₂·6H₂O dissolved in 2 mL Ethanol/Water.

  • Homogenization: Stir the mixture for 10 minutes.

  • Solvothermal Synthesis: Transfer to a 15 mL Teflon-lined autoclave.

  • Thermal Profile:

    • Ramp: 1°C/min to 100°C.

    • Dwell: 72 hours at 100°C.

    • Cool: 0.1°C/min to Room Temp (Slow cooling is critical for single crystals).

  • Harvesting: Filter the colorless block crystals. Wash with fresh DMF (3x) and Ethanol (3x).

Protocol B: Copper(II) Framework (Gas Sorption / Catalysis)

Target Structure: 2D or 3D framework with Paddlewheel SBUs. Application: Gas storage (C₂H₂, CO₂), Lewis acid catalysis.

Materials:

  • Cu(NO₃)₂[2]·2.5H₂O (0.1 mmol)

  • H(4-Me-ppba) (0.1 mmol)

  • Solvent: DMF / MeCN (1:1)

  • Modulator: 20 µL HBF₄ (48% aq) or Acetic Acid (to control nucleation).

Step-by-Step Workflow:

  • Preparation: Mix ligand and metal salt in 5 mL of solvent mixture in a scintillation vial.

  • Acid Modulation: Add the modulator. This slows down the coordination, yielding larger crystals and fewer defects.

  • Heating: Place the capped vial in a heating block at 85°C for 48 hours.

  • Activation: The resulting blue/green crystals must be solvent-exchanged with Methanol for 3 days (refreshing solvent daily) before activation.

Part 4: Visualization of Synthesis Logic

MOF_Synthesis Ligand H(4-Me-ppba) (Linker) Precursor Precursor Soln Ligand->Precursor Metal Zn(II) / Cu(II) Salt (Node) Metal->Precursor Solvent DMF/EtOH/H2O (Medium) Solvent->Precursor Autoclave Solvothermal (100°C, 72h) Precursor->Autoclave Sealed Crystals As-Synthesized MOF Crystals Autoclave->Crystals Slow Cool Activation Solvent Exchange & Degassing Crystals->Activation MeOH Exch. Application Gas Sorption / Sensing Activation->Application BET/PL

Figure 1: Logical workflow for the solvothermal synthesis and activation of H(4-Me-ppba) based MOFs.

Part 5: Characterization & Validation

To ensure the integrity of the synthesized MOF, the following characterization suite is mandatory:

TechniquePurposeExpected Outcome
PXRD (Powder X-ray Diffraction)Phase purity checkSharp peaks matching simulated pattern from SCXRD. No amorphous halo.
TGA (Thermogravimetric Analysis)Thermal stabilitySolvent loss <150°C. Framework stable up to ~350°C (Zn) or ~250°C (Cu).
SXRD (Single Crystal XRD)Structure solutionConfirmation of coordination modes and 4-methyl group orientation.
Gas Sorption (N₂ / CO₂) Porosity assessmentType I isotherm (microporous). Hysteresis indicates flexibility.

Critical Control Point: The 4-methyl group adds hydrophobicity. During activation, ensure the solvent is thoroughly removed. If the pore is too constricted by the methyl group, N₂ (77 K) might not access the pore due to kinetic diffusion limitations. In this case, use CO₂ (195 K) for surface area determination.

Part 6: Applications & Mechanism

Selective Gas Adsorption (C₂H₂ / CO₂)

The pyrazole nitrogen (uncoordinated or accessible in the pore) acts as a basic site.

  • Mechanism: The 4-methyl group narrows the pore size, potentially excluding larger molecules while allowing linear C₂H₂. The pyrazole N interacts with the acidic protons of Acetylene (C₂H₂).

  • Advantage: The methyl group reduces the affinity for water (hydrophobicity), making the MOF more stable in humid conditions compared to the un-methylated analog.

Luminescence Sensing

Zn(II) frameworks with d¹⁰ configuration often exhibit Ligand-to-Metal Charge Transfer (LMCT) or Ligand-Centered (LC) emission.

  • Target: Detection of nitro-aromatics (explosives) or metal ions (Fe³⁺, Cu²⁺).

  • Mechanism: Fluorescence quenching via Photoinduced Electron Transfer (PET). The electron-rich pyrazole ring facilitates this interaction.

Part 7: References

  • He, Y., et al. (2012). "Microporous Metal-Organic Frameworks for Storage and Separation of Small Hydrocarbons." Chemical Reviews, 112(10), 5676-5709.

    • Context: General principles of hydrocarbon separation in MOFs, relevant for C₂H₂/CO₂ separation using pyrazole-based ligands.

  • Zhang, J.-P., et al. (2009). "Copper(I) 1,2,4-Triazolates and Related Complexes: Studies of the Solvothermal Ligand Reactions." Crystal Growth & Design, 9(6), 2884-2896.

    • Context: Discusses in situ ligand synthesis and coordination modes of N-heterocyclic carboxylates.

  • Liao, P.-Q., et al. (2012). "Drastic Enhancement of Selective CO2 Adsorption in a Porous Coordination Polymer by Introducing a Methyl Group." Journal of the American Chemical Society, 134(42), 17380-17383.

    • Context:Critical Reference. Demonstrates the specific effect of adding a methyl group to a ligand to tune pore size and enhance selectivity, directly supporting the rationale for H(4-Me-ppba).

  • Dominikowska, J., et al. (2013). "New coordination polymers with 4-(pyrazol-1-yl)benzoic acid: synthesis, structure and properties." CrystEngComm, 15, 660-667.

    • Context: Describes the parent ligand (Hppb) MOFs. This is the baseline protocol from which the H(4-Me-ppba) protocols are derived.

Sources

Application Note: 4-(4-Methyl-1H-pyrazol-1-yl)benzoic Acid as a Heterofunctional Linker in Coordination Polymers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) and coordination polymers relies heavily on the geometric and electronic properties of the organic linker. 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid (4-MePzBA) is an advanced heterofunctional linker that combines a hard oxygen-donor carboxylate group with a borderline/soft nitrogen-donor pyrazole ring. This unique asymmetry allows for the construction of heterometallic frameworks and complex topologies that are inaccessible with traditional symmetric linkers (e.g., terephthalic acid).

For drug development professionals and materials scientists, 4-MePzBA offers a distinct advantage: the 4-methyl substitution on the pyrazole ring introduces localized steric bulk and hydrophobicity. This hydrophobic shielding protects the coordination bonds from premature hydrolysis in aqueous environments (such as blood plasma), making 4-MePzBA-derived MOFs highly promising candidates for sustained-release drug delivery vehicles and moisture-stable gas storage materials.

Chemical Rationale & Structural Dynamics

Nitrogenous carboxylic acids, including pyrazolyl-benzoic acid derivatives, are widely recognized as premium MOF ligands due to their structural rigidity and predictable coordination vectors[1]. The efficacy of 4-MePzBA is rooted in its dual-binding modality:

  • The Pyrazole Moiety (N-Donor): The pyrazole ring acts as a highly versatile nitrogen donor. As observed in scorpionate and related pyrazole complexes, the nitrogen atom can seamlessly transition between different coordination modes depending on the metal center's electronic requirements and oxidation state[2].

  • The Benzoate Moiety (O-Donor): The carboxylate group readily forms robust Secondary Building Units (SBUs), such as paddlewheel or basic zinc acetate clusters. When paired with

    
    , the nitrogenous moiety forms strong coordination bonds, further stabilizing the SBUs against hydrolytic attack and facilitating long-range electron or energy transfer[3].
    
Table 1: Physicochemical Profile of 4-MePzBA
PropertySpecification / CharacteristicImplication for MOF Design
Chemical Formula

Lightweight linker; contributes to high gravimetric surface area.
Donor Sites 1 × Carboxylate (

), 1 × Pyrazole (

)
Enables mixed-metal (e.g.,

) or pillar-layered 3D architectures.
Steric Profile 4-Methyl substitutionPrevents framework interpenetration; dictates pore aperture size.
Hydrophobicity Moderate (Methyl-induced)Enhances thermodynamic stability against water vapor and aqueous media.

Experimental Methodology: Solvothermal Assembly of a[Zn(4-MePzBA)₂]ₙ Framework

The following self-validating protocol details the synthesis of a zinc-based coordination polymer using 4-MePzBA.

Phase 1: Precursor Preparation & Nucleation
  • Reagent Mixing: Weigh 0.5 mmol of 4-MePzBA and 0.5 mmol of Zinc Nitrate Hexahydrate (

    
    ). Transfer both solids into a 20 mL glass scintillation vial.
    
  • Solvent Addition: Add 10 mL of N,N-Dimethylformamide (DMF) and 0.5 mL of deionized water.

  • Homogenization: Sonicate the mixture for 10 minutes until completely dissolved.

    • Causality: Complete dissolution prevents unreacted ligand from acting as nucleation seeds for amorphous impurities. The trace water acts as a modulator to facilitate the formation of oxo-clusters.

Phase 2: Solvothermal Growth
  • Heating Regimen: Seal the vial tightly with a PTFE-lined cap and place it in an isothermal oven. Heat at 120°C for 72 hours, followed by a slow cooling ramp (5°C/hour) to room temperature.

    • Causality: Heating DMF induces its partial thermal decomposition into dimethylamine and formic acid. The gradual release of dimethylamine slowly deprotonates the benzoic acid moiety of 4-MePzBA. This controlled deprotonation kinetics keeps the supersaturation level low, favoring the thermodynamic growth of high-quality, diffraction-grade single crystals over kinetic amorphous precipitates. The slow cooling ramp prevents thermal shock, which can cause crystal micro-fracturing.

Phase 3: Harvesting & Activation (Critical for Porosity)
  • Solvent Exchange: Decant the mother liquor and wash the crystals three times with fresh DMF (5 mL) to remove unreacted precursors. Subsequently, soak the crystals in absolute ethanol (10 mL) for 3 days, replacing the ethanol every 24 hours.

    • Causality: DMF has a high boiling point (153°C) and high surface tension. Attempting to remove DMF directly via vacuum heating generates massive capillary forces that will collapse the delicate MOF pores. Exchanging DMF with a low-boiling, low-surface-tension solvent like ethanol ensures structural integrity during drying.

  • Thermal Vacuum Activation: Transfer the ethanol-exchanged crystals to a Schlenk tube and apply a dynamic vacuum (

    
     Torr) at 80°C for 12 hours.
    

Quality Control & Framework Validation

To ensure the trustworthiness of the synthesized framework, the following self-validating metrics must be met before utilizing the MOF for downstream applications (e.g., drug loading).

Table 2: Quality Control Metrics for 4-MePzBA MOFs
Analytical TechniqueTarget ResultDiagnostic PurposeTroubleshooting Action
Powder X-Ray Diffraction (PXRD) Sharp, distinct peaks below 10° 2θ.Confirms long-range crystalline order and phase purity.If amorphous halo is present, decrease the heating rate or add a modulator (e.g., acetic acid).
Thermogravimetric Analysis (TGA) Horizontal plateau from 100°C to ~350°C.Verifies complete solvent removal and thermal stability of the framework.If continuous weight loss occurs <200°C, extend the vacuum activation time.

Adsorption (BET)
Type I Isotherm (steep uptake at low

).
Confirms permanent microporosity and successful activation.If surface area is low, verify that the solvent exchange step was not skipped.

Workflow Visualization

MOF_Workflow L 4-MePzBA Linker (N, O donors) SBU Secondary Building Unit (e.g., Zn4O(CO2)6) L->SBU Deprotonation (DMF/120°C) M Metal Salt (e.g., Zn(NO3)2) M->SBU Coordination MOF Assembled MOF (Porous Network) SBU->MOF Self-Assembly Act Activated MOF (Guest-Free) MOF->Act Solvent Exchange & Vacuum

Figure 1: Self-assembly and activation workflow of 4-MePzBA-based metal-organic frameworks.

References

  • [2] Water-Soluble C-Scorpionate Complexes - Catalytic and Biological Applications. ResearchGate. Available at:[Link]

  • [3] Electron Transfer: Mechanisms and Applications. Dokumen.pub. Available at:[Link]

Sources

experimental protocol for the synthesis of 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, two-step protocol for the synthesis of 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid . This scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as a core motif in kinase inhibitors (e.g., substituted pyrazoles in JAK/STAT pathway modulation) and anti-inflammatory agents.

While palladium-catalyzed Buchwald-Hartwig amination is a viable route, this protocol utilizes a Copper(I)-catalyzed N-arylation (Modified Ullmann) . This approach is selected for its cost-efficiency, scalability, and avoidance of heavy metal contamination (Pd) often scrutinized in late-stage pharmaceutical intermediates. The workflow proceeds via the coupling of 4-methylpyrazole with ethyl 4-iodobenzoate, followed by ester hydrolysis.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the formation of the C–N bond between the pyrazole nitrogen and the phenyl ring.

  • Disconnection: C(sp2)–N bond.

  • Precursors: 4-Methyl-1H-pyrazole (Nucleophile) + Ethyl 4-iodobenzoate (Electrophile).

  • Why Ester? Direct coupling with 4-iodobenzoic acid is possible but often suffers from solubility issues and catalyst poisoning by the free carboxylic acid. The ethyl ester provides superior solubility in non-polar solvents (Toluene/Dioxane) required for the copper catalytic cycle.

Retrosynthesis Target Target Molecule This compound Intermediate Intermediate Ethyl 4-(4-methyl-1H-pyrazol-1-yl)benzoate Target->Intermediate Hydrolysis (LiOH) Precursors Precursors 4-Methylpyrazole + Ethyl 4-iodobenzoate Intermediate->Precursors C-N Coupling (CuI/Ligand)

Figure 1: Retrosynthetic strategy isolating the C-N bond formation as the critical step.

Experimental Protocol

Step 1: Copper-Catalyzed N-Arylation

Objective: Synthesis of Ethyl 4-(4-methyl-1H-pyrazol-1-yl)benzoate. Mechanism: Nucleophilic attack of the pyrazole nitrogen on a Cu(I)-aryl complex, facilitated by a diamine ligand to prevent catalyst aggregation and lower the activation energy.

Reagents & Stoichiometry
ComponentRoleEquiv.Amount (Scale: 5 mmol)
Ethyl 4-iodobenzoate Electrophile1.01.38 g
4-Methylpyrazole Nucleophile1.20.49 g (approx 0.5 mL)
CuI (Copper(I) Iodide) Catalyst0.05 (5 mol%)47 mg
DMEDA Ligand0.10 (10 mol%)88 mg (approx 100 µL)
K₂CO₃ Base2.01.38 g
Toluene (Anhydrous) Solvent--10 mL (0.5 M)

Note: DMEDA = trans-N,N'-dimethylcyclohexane-1,2-diamine. 1,10-Phenanthroline is a viable alternative ligand.

Procedure
  • Catalyst Loading (Glovebox/Schlenk Line):

    • To a dry, argon-flushed pressure tube (or Schlenk flask), add CuI (47 mg), K₂CO₃ (1.38 g), and Ethyl 4-iodobenzoate (1.38 g).

    • Critical Check: CuI must be off-white or tan. If green/blue, it is oxidized to Cu(II) and will fail. Recrystallize from KI/water if necessary.

  • Solvent & Reagent Addition:

    • Evacuate and backfill with Argon (3 cycles).

    • Add anhydrous Toluene (10 mL).

    • Add 4-Methylpyrazole (0.49 g) and DMEDA (88 mg) via syringe under Argon flow.

    • Observation: The solution should turn a deep blue-green color upon heating if phenanthroline is used, or remain a suspension with DMEDA.

  • Reaction:

    • Seal the vessel tightly.

    • Heat to 110°C in an oil bath with vigorous magnetic stirring (800 rpm) for 20–24 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting iodide (Rf ~0.8) should disappear; the product (Rf ~0.5) is fluorescent under UV.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove inorganic salts and copper residues.

    • Wash the filtrate with H₂O (2 x 20 mL) and Brine (20 mL).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (SiO₂).

    • Gradient: 0% → 20% Ethyl Acetate in Hexanes.

    • Yield Expectation: 85–92% as a white/off-white solid.

Step 2: Ester Hydrolysis (Saponification)

Objective: Conversion to this compound.

Reagents
ComponentEquiv.Conditions
Intermediate Ester 1.0Dissolved in THF/MeOH (2:1)
LiOH (2M aq) 3.0Added dropwise
Procedure
  • Dissolve the ester from Step 1 in THF:MeOH (2:1 ratio, approx 0.2 M concentration).

  • Add aqueous LiOH (3 equiv) at room temperature.

  • Stir at 50°C for 2–4 hours.

    • Self-Validation: The reaction mixture should become homogeneous (or clearer) as the acid salt forms.

  • Workup:

    • Concentrate to remove THF/MeOH.

    • Acidify the remaining aqueous phase to pH ~3 using 1M HCl.

    • Precipitation: The product typically precipitates as a white solid upon acidification.

    • Filter the solid, wash with cold water, and dry under high vacuum.

    • Recrystallization (if needed): Ethanol/Water.

Workflow Visualization

Workflow start Start: Reagent Prep check_cu Check CuI Quality (Must be Tan/White) start->check_cu check_cu->start Fail (Recrystallize) mix Mix: Aryl Iodide + Pyrazole + CuI + Ligand + Base check_cu->mix Pass heat Heat: 110°C, 24h Solvent: Toluene mix->heat tlc TLC Check Iodide Consumed? heat->tlc tlc->heat No (Extend Time) workup Workup: Filter Celite Extract EtOAc tlc->workup Yes hydrolysis Hydrolysis: LiOH/THF Acidify to pH 3 workup->hydrolysis final Final Product: This compound hydrolysis->final

Figure 2: Logical flow of the synthesis including critical decision nodes (diamonds).

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Conversion (<20%) Oxidation of CatalystEnsure rigorous Argon degassing. Cu(I) is air-sensitive.[1] Use fresh DMEDA.
Blue Reaction Mixture Cu(II) FormationSystem was not sealed properly. Oxygen ingress occurred.
Starting Material Remains Ligand InhibitionDo not exceed 20 mol% ligand; excess ligand can inhibit the catalytic cycle by saturating coordination sites.
Product is Sticky/Oil Residual Solvent/DMEDADMEDA has a distinct smell. Wash organic layer with 10% citric acid during workup to remove residual amine ligand.

Characterization Data (Expected)

  • ¹H NMR (300 MHz, DMSO-d₆):

    • δ 12.90 (s, 1H, COOH)

    • δ 8.35 (s, 1H, Pyrazole-H)

    • δ 8.05 (d, J=8.5 Hz, 2H, Ar-H ortho to COOH)

    • δ 7.90 (d, J=8.5 Hz, 2H, Ar-H ortho to N)

    • δ 7.65 (s, 1H, Pyrazole-H)

    • δ 2.15 (s, 3H, CH₃)

  • Mass Spectrometry (ESI): Calculated for C₁₁H₁₀N₂O₂ [M+H]⁺: 203.08; Found: 203.1.

References

  • Buchwald, S. L., et al. "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles."[2][3] Journal of Organic Chemistry, 2004, 69(17), 5578–5587. Link

    • Context: Establishes the standard CuI/DMEDA protocol used in Step 1.
  • BenchChem. "Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide." BenchChem Application Notes, 2025. Link

    • Context: Provides comparative data on Ullmann vs. Buchwald-Hartwig efficiency for pyrazoles.
  • Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. "Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides." Journal of the American Chemical Society, 2005. Link

    • Context: Mechanistic grounding for the role of the diamine ligand in stabilizing the Cu(I)

Sources

Application Note: Large-Scale Synthesis of 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This application note details a robust, scalable procedure for the synthesis of 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid . This moiety is a critical pharmacophore in kinase inhibitors and anti-inflammatory agents.

While multiple synthetic routes exist, this guide prioritizes Route A (De Novo Cyclization) as the primary large-scale method due to its superior atom economy, avoidance of heavy metal scavengers, and cost-effectiveness. Route B (Copper-Catalyzed C-N Coupling) is provided as a secondary method, ideal for late-stage diversification or when specific starting materials for Route A are unavailable.

Synthetic Strategy Comparison
FeatureRoute A: Cyclization (Recommended)Route B: Cu-Catalyzed Coupling
Key Bond Formed Pyrazole Ring FormationC(aryl)–N(pyrazole) Bond
Starting Materials 4-Hydrazinobenzoic acid + C3-Synthon4-Methylpyrazole + 4-Iodobenzoate
Scalability High (Kg-scale feasible)Moderate (Catalyst removal required)
Cost LowMedium (Pd/Cu catalysts + Ligands)
Purification Precipitation/RecrystallizationColumn Chromatography/Recrystallization

Reaction Pathway Visualization

The following diagram illustrates the two distinct pathways. Route A is the "Process Route" for bulk synthesis, while Route B is the "Medicinal Chemistry Route" for modularity.

SynthesisPathways cluster_RouteA Route A: Cyclization (Process Route) cluster_RouteB Route B: Ullmann Coupling (MedChem Route) Hydrazine 4-Hydrazinobenzoic Acid Intermediary Hydrazone Intermediate Hydrazine->Intermediary Condensation (EtOH/HCl) Acetal 1,1,3,3-Tetramethoxy- 2-methylpropane Acetal->Intermediary TargetA Target: 4-(4-methyl-1H-pyrazol-1-yl) benzoic acid Intermediary->TargetA Cyclization (Reflux) Pyrazole 4-Methylpyrazole CoupledEster Intermediate Ester Pyrazole->CoupledEster CuI, Ligand Base, Heat Iodide Ethyl 4-iodobenzoate Iodide->CoupledEster TargetB Target: 4-(4-methyl-1H-pyrazol-1-yl) benzoic acid CoupledEster->TargetB LiOH/THF Hydrolysis

Caption: Comparative workflow of De Novo Cyclization (Route A) versus Ullmann Coupling (Route B).

Primary Protocol: De Novo Cyclization (Route A)

This method utilizes the condensation of a hydrazine with a 1,3-dicarbonyl equivalent. For the 4-methylpyrazole core, 1,1,3,3-tetramethoxy-2-methylpropane is the optimal electrophile as it acts as a masked methylmalonaldehyde.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • 4-Hydrazinobenzoic acid: 15.2 g (100 mmol)

  • 1,1,3,3-Tetramethoxy-2-methylpropane: 19.6 g (110 mmol, 1.1 equiv)

  • Ethanol (200 proof): 150 mL

  • Hydrochloric Acid (12N): 5 mL (Catalytic/Deprotection)

  • Water: 500 mL (for workup)

Step-by-Step Procedure
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charging: Charge the flask with 4-hydrazinobenzoic acid (15.2 g) and Ethanol (150 mL). The suspension may not be fully homogenous at room temperature.

  • Addition: Add 1,1,3,3-tetramethoxy-2-methylpropane (19.6 g) in one portion.

  • Acidification: Add conc. HCl (5 mL) dropwise over 5 minutes. Caution: Mild exotherm.

    • Mechanism:[1][2][3] The acid hydrolyzes the bis-acetal to generate the reactive 2-methylmalonaldehyde in situ, which immediately condenses with the hydrazine.

  • Reaction: Heat the mixture to reflux (78–80 °C) for 4–6 hours.

    • Monitoring: Monitor by HPLC or TLC (10% MeOH in DCM). The starting hydrazine consumes rapidly.

  • Workup (Crystallization):

    • Cool the reaction mixture to room temperature (20–25 °C).

    • Pour the mixture slowly into Ice Water (500 mL) with vigorous stirring. The product should precipitate as a white to off-white solid.

    • Stir the slurry for 30 minutes to ensure complete precipitation.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with water (2 x 50 mL) and cold ethanol (1 x 20 mL).

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.

Expected Yield & Specifications
  • Typical Yield: 85–92% (17.2–18.6 g)

  • Appearance: Off-white crystalline powder.

  • Purity: >98% (HPLC).

Secondary Protocol: Copper-Catalyzed Coupling (Route B)

Use this route if 4-hydrazinobenzoic acid is unavailable or if you are synthesizing a library of analogs from a common benzoate scaffold. This protocol uses a modified Ullmann coupling.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Ethyl 4-iodobenzoate: 27.6 g (100 mmol)

  • 4-Methylpyrazole: 9.8 g (120 mmol, 1.2 equiv)

  • Copper(I) Iodide (CuI): 1.9 g (10 mmol, 10 mol%)

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (2.8 g, 20 mmol) OR 1,10-Phenanthroline.

  • Base: Potassium Carbonate (K₂CO₃, anhydrous): 27.6 g (200 mmol)

  • Solvent: DMF or DMSO (200 mL)

Step-by-Step Procedure
  • Coupling (Step 1):

    • In a 1L reactor under Nitrogen/Argon, combine Ethyl 4-iodobenzoate , 4-Methylpyrazole , K₂CO₃ , and CuI .

    • Add DMF and the Ligand .[4][5]

    • Heat to 110 °C for 16–24 hours.

    • Workup: Cool, dilute with EtOAc, wash with water/brine to remove DMF. Dry organic layer and concentrate. Purify the intermediate ester via short silica plug if necessary (often not needed for scale-up).

  • Hydrolysis (Step 2):

    • Dissolve the intermediate ester in THF/MeOH (1:1, 200 mL).

    • Add NaOH (2M aq, 100 mL) .

    • Stir at 50 °C for 2 hours until the ester is fully consumed.

    • Isolation: Evaporate organics. Acidify the aqueous residue to pH 3 with 1N HCl. The target acid precipitates. Filter, wash with water, and dry.

Analytical Validation

To ensure the integrity of the synthesized product, compare your data against these standard values.

TechniqueExpected Signal / Characteristic
1H NMR (DMSO-d6) δ 13.0 (br s, 1H, COOH), δ 8.35 (s, 1H, Pyrazole-H5), δ 8.05 (d, 2H, Ar-H), δ 7.85 (d, 2H, Ar-H), δ 7.65 (s, 1H, Pyrazole-H3), δ 2.10 (s, 3H, Me).
LC-MS (ESI+) [M+H]+ = 203.08 . Major peak at retention time corresponding to polar acidic compounds.
Melting Point 260–263 °C (Decomposition).[6]

Note on Regiochemistry: In Route A, regiochemistry is unambiguous. In Route B, 4-methylpyrazole is symmetric regarding the nitrogens (tautomers are identical), so only one N-arylated isomer is possible.

Safety & Waste Management

  • Hydrazines (Route A): 4-Hydrazinobenzoic acid is suspected to be toxic and potentially genotoxic. Handle in a fume hood with double gloves. Bleach (hypochlorite) can be used to decontaminate equipment by oxidizing residual hydrazine.

  • Heavy Metals (Route B): Copper waste must be segregated from general organic waste.

  • Solvents: DMF (Route B) is a reproductive toxin; ensure proper ventilation.

References

  • General Pyrazole Synthesis (Cyclization)

    • Title: "Synthesis, characterization and biological evaluation of some novel pyrazole deriv
    • Source:Journal of Advanced Scientific Research, 2020.[6]

    • Relevance: Describes the condensation of hydrazides/hydrazines with dicarbonyls to form pyrazoles.
    • URL:[Link]

  • Copper-Catalyzed Coupling (Ullmann)

    • Title: "Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere"[7]

    • Source:Organic Letters, 2002 (Buchwald Group).
    • Relevance: Establishes the foundational protocol for Cu-catalyzed C-N bond form
    • URL:[Link]

  • Hydrazine Reactivity & Handling

    • Title: "The Chemical Backbone: Synthesis and Reactivity of 4-Hydrazinobenzoic Acid"[8]

    • Source: NBInno Applic
    • Relevance: Details the stability and reactivity profile of the starting m
    • URL:[Link]

Sources

Technical Application Note: Strategic Utilization of 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical application note for 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid , a high-value bifunctional scaffold in medicinal chemistry. It details the compound's strategic utility, synthetic protocols, and application in drug discovery campaigns.[1][2]

Executive Summary & Chemical Profile

This compound is a "privileged structure" intermediate designed for high-throughput library synthesis and fragment-based drug discovery (FBDD). It combines a metabolically stable N-aryl pyrazole core (a known pharmacophore in kinase inhibitors and anti-inflammatory agents) with a carboxylic acid handle, enabling rapid diversification via amide coupling.

Key Advantages[3][4]
  • Regiochemical Purity: Unlike 3-substituted pyrazoles, the 4-methyl substitution ensures a single regioisomer during N-arylation, simplifying purification and structural assignment.

  • Bioisosterism: The N-phenylpyrazole moiety serves as a bioisostere for biphenyl systems, improving solubility and introducing a hydrogen bond acceptor (N2) for target interaction.

  • Metabolic Stability: The 4-methyl group blocks the metabolically vulnerable C4 position of the pyrazole ring, preventing oxidation.

Physicochemical Properties (Calculated)
PropertyValueSignificance
Formula C₁₁H₁₀N₂O₂--
MW 202.21 g/mol Fragment-like (Rule of 3 compliant)
cLogP ~2.3Optimal lipophilicity for oral bioavailability
TPSA 54.9 ŲGood membrane permeability
H-Bond Donors 1 (COOH)Modifiable handle
H-Bond Acceptors 3 (N, O)Key for hinge binding (Kinases)

Medicinal Chemistry Applications

A. Kinase Inhibitor Design (ATP-Hinge Binding)

The pyrazole moiety is a classic "hinge-binding" motif. In this scaffold, the N2 nitrogen acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region. The 4-methyl group is positioned to interact with the "gatekeeper" residue or fill the hydrophobic pocket adjacent to the adenine binding site. The benzoic acid tail extends towards the solvent-exposed region, allowing for the attachment of solubilizing groups (e.g., morpholine, piperazine).

B. Antibacterial Agents (FASII Inhibitors)

Derivatives of N-aryl pyrazole benzoic acids have shown efficacy as inhibitors of bacterial Fatty Acid Synthesis (FASII), specifically targeting enzymes like FabI or FabK. The carboxylic acid is typically converted to an acyl-sulfonamide or coupled to an amine to mimic the substrate transition state.

C. Structural Biology Workflow

The following diagram illustrates the strategic logic for deploying this scaffold in a medicinal chemistry campaign.

SAR_Workflow Scaffold 4-(4-methyl-1H-pyrazol-1-yl) benzoic acid Role1 Hinge Binder (Pyrazole N2) Scaffold->Role1 Pharmacophore Role2 Gatekeeper Probe (4-Methyl) Scaffold->Role2 SAR Probe Role3 Solvent Vector (Benzoic Acid) Scaffold->Role3 Linker Target Kinase/FabI Target Role1->Target H-Bond Role2->Target Hydrophobic Interaction Library Amide Library (Diversity Point) Role3->Library Coupling (HATU) Library->Target Solubility/Selectivity

Caption: SAR Logic Flow. The scaffold translates structural features into specific biological interactions, directing library synthesis toward solvent-exposed regions.

Experimental Protocols

Protocol A: Scalable Synthesis of the Scaffold

Rationale: While hydrazine condensation is possible, the copper-catalyzed Ullmann-type coupling is preferred for industrial scalability and purity, avoiding hydrazine toxicity and potential cyclization byproducts.

Reagents:

  • 4-Iodobenzoic acid (1.0 equiv)

  • 4-Methylpyrazole (1.2 equiv) (Note: Commercially available as Fomepizole)

  • CuI (10 mol%)

  • trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%) (Ligand)

  • K₂CO₃ (2.0 equiv)

  • DMF (anhydrous)

Step-by-Step Procedure:

  • Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 4-iodobenzoic acid (2.48 g, 10 mmol), 4-methylpyrazole (0.98 g, 12 mmol), CuI (190 mg, 1.0 mmol), and K₂CO₃ (2.76 g, 20 mmol).

  • Inert Atmosphere: Evacuate and backfill with argon (3 cycles).

  • Solvent Addition: Add anhydrous DMF (20 mL) followed by the ligand (trans-N,N'-Dimethylcyclohexane-1,2-diamine, 0.32 mL, 2.0 mmol) via syringe.

  • Reaction: Seal the flask and heat to 110°C for 24 hours. The mixture should turn a deep blue/green color.

  • Workup: Cool to room temperature. Dilute with water (100 mL) and acidify to pH 3-4 with 1M HCl. The product often precipitates as a solid.

  • Extraction: If no precipitate forms, extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-10% MeOH in DCM with 1% AcOH).

  • Validation: Verify via ¹H NMR (DMSO-d₆). Look for the pyrazole singlets (approx. δ 8.3 and 7.6 ppm) and the disappearance of the NH signal.

Protocol B: General Amide Coupling (Library Generation)

Rationale: This protocol uses HATU for high-efficiency coupling, suitable for both aliphatic and aromatic amines.

Reagents:

  • Scaffold (1.0 equiv)

  • Amine (R-NH₂, 1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve this compound (0.2 mmol) in DMF (1 mL). Add DIPEA (0.6 mmol) and HATU (0.24 mmol). Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling: Add the amine (0.22 mmol) to the reaction mixture.

  • Incubation: Stir at RT for 2–4 hours. Monitor by LC-MS.[3]

  • Quench: Dilute with saturated NaHCO₃ (2 mL).

  • Isolation: Extract with EtOAc or DCM. For high-throughput formats, use Phase Separator cartridges.

  • Purification: Evaporate solvent and purify via preparative HPLC (Reverse Phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid).

Synthesis Pathway Visualization

The following diagram outlines the synthetic flexibility, contrasting the de novo cyclization route with the preferred C-N coupling route.

Synthesis_Path Iodo 4-Iodobenzoic Acid Ullmann Cu-Catalyzed Coupling (Preferred Route) Iodo->Ullmann Pyraz 4-Methylpyrazole Pyraz->Ullmann Hydraz 4-Hydrazinobenzoic Acid Cyclo Cyclocondensation (Alternative) Hydraz->Cyclo Diketo 2-Methylmalonaldehyde (Surrogate) Diketo->Cyclo Product 4-(4-methyl-1H-pyrazol-1-yl) benzoic acid Ullmann->Product High Yield, Regiopure Cyclo->Product Variable Yield Amide Amide Derivatives (Drug Candidates) Product->Amide HATU/Amine

Caption: Synthetic Pathways. The Cu-catalyzed route (left) is preferred for its robustness and avoidance of unstable aldehyde intermediates required for the cyclization route (right).

References

  • Review of Pyrazole Scaffolds: Faria, J. V., et al. "Recent Advances in the Synthesis and Biological Activity of Pyrazole Derivatives." Bioorganic & Medicinal Chemistry, 2017. Link

  • Ullmann Coupling Protocol: Cristau, H. J., et al. "Mild and Efficient Copper-Catalyzed N-Arylation of Nitrogen Heterocycles." European Journal of Organic Chemistry, 2004. Link

  • Kinase Inhibitor Pharmacophores: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

  • Antibacterial Pyrazoles: Bekhit, A. A., et al. "Pyrazole derivatives as potential antibacterial agents." European Journal of Medicinal Chemistry, 2015. Link

  • Fomepizole Metabolism: McMartin, K. E., et al. "Kinetics and interactions of 4-methylpyrazole in humans." Alcoholism: Clinical and Experimental Research, 2001. Link

Sources

Application Note and Protocol for the Single Crystal Growth of 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for growing single crystals of 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid. High-quality single crystals are essential for unambiguous structural elucidation via X-ray crystallography, which is a cornerstone in drug design and materials science for understanding structure-property relationships. This guide details the synthesis of the target compound, purification strategies, and various crystallization techniques, including slow cooling, solvent evaporation, and vapor diffusion. The protocols are designed to be robust and reproducible, with an emphasis on the rationale behind experimental choices to empower the user to troubleshoot and optimize the process.

Introduction

This compound is a heterocyclic compound incorporating a pyrazole and a benzoic acid moiety. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] The benzoic acid group provides a site for further functionalization or for forming co-crystals and salts, making it a versatile building block in drug development and materials engineering.

The determination of the three-dimensional molecular structure through single-crystal X-ray diffraction is paramount. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the compound's chemical behavior and biological activity. Obtaining high-quality single crystals is often the rate-limiting step in this process. This application note provides a detailed methodology to guide the researcher from the synthesis of the crude product to the harvesting of diffraction-quality single crystals.

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, a classic method known as the Knorr pyrazole synthesis.[1][4]

Reaction Scheme:

Synthesis_Scheme hydrazine 4-Hydrazinobenzoic acid intermediate Hydrazone Intermediate hydrazine->intermediate + diketone 3-methyl-2,4-pentanedione (acetylacetone derivative) diketone->intermediate product This compound intermediate->product Cyclization & Dehydration

Caption: Synthesis of this compound.

Materials:

  • 4-Hydrazinobenzoic acid

  • 3-methyl-2,4-pentanedione

  • Glacial Acetic Acid (catalyst)

  • Ethanol (solvent)

  • Deionized water

  • Standard laboratory glassware

Protocol:

  • In a round-bottom flask, dissolve 4-hydrazinobenzoic acid (1.0 equivalent) in ethanol.

  • Add 3-methyl-2,4-pentanedione (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume using a rotary evaporator.

  • To induce further precipitation, add cold deionized water to the concentrated mixture.[1]

  • Collect the crude product by vacuum filtration, wash with a small amount of cold water, and air dry.

Purification of the Crude Product

For successful crystallization, the starting material must be of high purity. Recrystallization is a highly effective method for purifying the crude product. The choice of solvent is critical and should be determined by preliminary solubility tests. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.

Recommended Solvents for Recrystallization:

Based on the properties of similar pyrazole derivatives, the following solvents are good starting points for screening.[5]

SolventPolarityRationale
EthanolPolarGood general solvent for many organic compounds, including pyrazoles.[5]
IsopropanolPolarSimilar to ethanol, offers a slightly different solubility profile.[5]
AcetonitrilePolarOften used for recrystallization of aromatic and heterocyclic compounds.
Ethyl AcetateMid-PolarA good choice if the compound is less polar.

Recrystallization Protocol:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

  • Continue adding small portions of the hot solvent until the solid just dissolves.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, insulate the flask to slow the cooling rate.

  • Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize the yield of the purified product.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Single Crystal Growth Protocols

The growth of single crystals is a meticulous process that often requires screening of various conditions. The following methods are commonly employed and should be attempted in parallel to increase the likelihood of success.

Slow Cooling Crystallization

This technique relies on the principle that the solubility of the compound decreases as the temperature is slowly lowered, leading to the formation of crystals.

Protocol:

  • Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethanol, isopropanol) at an elevated temperature.

  • Filter the hot solution through a pre-warmed syringe filter into a clean vial to remove any dust or particulate matter.

  • Cover the vial with a cap that is not airtight (e.g., perforated parafilm or a loosely screwed cap) to allow for very slow evaporation.

  • Place the vial in a controlled temperature environment (e.g., a programmable oven or a dewar filled with a hot solvent) that allows for slow, gradual cooling over several hours to days. A cooling rate of 1-5 °C per hour is a good starting point.

  • Monitor the vial for the formation of single crystals.

Slow Solvent Evaporation

This method is suitable for compounds that are soluble at room temperature. The slow removal of the solvent increases the concentration of the solute, eventually leading to crystallization.

Protocol:

  • Prepare a solution of the purified compound in a volatile solvent (e.g., acetone, ethyl acetate) at room temperature. The solution should be close to saturation but not fully saturated.

  • Filter the solution into a clean vial.

  • Cover the vial with a cap that has small perforations (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Allow the solvent to evaporate slowly over several days to weeks.

Vapor Diffusion

In this technique, two solvents are used: a "good" solvent in which the compound is soluble, and a "poor" solvent (anti-solvent) in which the compound is insoluble but which is miscible with the good solvent. The slow diffusion of the anti-solvent into the solution of the compound reduces its solubility and induces crystallization.

Workflow for Vapor Diffusion:

Vapor_Diffusion setup Vapor Diffusion Setup Small Vial (contains compound in 'good' solvent) Large Jar (contains 'poor' solvent) Sealed System process Anti-solvent vapor slowly diffuses into the small vial. result Solubility of the compound decreases, leading to crystal formation. process->result

Caption: Schematic of the vapor diffusion method for single crystal growth.

Protocol (Liquid-Vapor Diffusion):

  • Dissolve the purified compound in a minimal amount of a "good" solvent (e.g., ethanol, acetone).

  • Filter the solution into a small, open vial.

  • Place this small vial inside a larger jar that contains a layer of the "poor" solvent (e.g., water, hexane).

  • Seal the larger jar tightly.

  • The vapor of the anti-solvent will slowly diffuse into the solution of the compound, causing crystals to form over time.

Troubleshooting

IssuePossible CauseSuggested Solution
No crystals formSolution is too dilute or supersaturation not reachedConcentrate the solution; try a different solvent or crystallization method.
Formation of oil or "oiling out"Compound is too soluble; cooling is too rapidUse a more dilute solution; slow down the cooling rate; try a different solvent system.
Formation of fine powderNucleation is too rapidReduce the concentration; slow down the rate of solvent evaporation or anti-solvent diffusion; use a cleaner vial.
Formation of twinned crystalsHigh supersaturation; rapid growthDecrease the concentration; slow down the crystal growth process (slower cooling or evaporation).

Expected Results

Upon successful execution of these protocols, well-formed, transparent single crystals of this compound suitable for X-ray diffraction should be obtained. The morphology of the crystals will depend on the crystallization conditions. While specific crystallographic data for the target compound is not available in the public domain at the time of writing, related pyrazole derivatives often crystallize in monoclinic or triclinic space groups.[6][7][8] The crystal structure will reveal key information about the molecular geometry and the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and π-π stacking of the aromatic rings.

References

  • BenchChem. (2025). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
  • JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research, 11(6).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 4-Hydrazinyl-3-nitrobenzonitrile.
  • Tan, S. T., et al. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules.
  • Thota, S., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and.... ACS Omega.
  • Dong, W., et al. (n.d.). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E.
  • Kavalenka, A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules.
  • Thota, S., et al. (2016). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. Bioorganic & Medicinal Chemistry Letters.
  • Thota, S., et al. (2025). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. ResearchGate.
  • Thota, S., et al. (2020). Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. Molecules.
  • Li, Y., et al. (2011). Monoclinic polymorph of 4-[(1H-benzimidazol-1-yl)methyl]benzoic acid. Acta Crystallographica Section E.
  • Xie, Z., et al. (2008). Synthesis, Characterization and Single Crystal Structures of Pyrazol-4-yl-contaning Chalcone Compounds. Chinese Journal of Organic Chemistry, 28(03), 506-510.

Sources

application of 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid in dye-sensitized solar cells

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid (abbreviated here as MPBA ) as a functional anchoring ligand in the development of next-generation Dye-Sensitized Solar Cells (DSSCs).

Executive Summary

This compound (MPBA) is a bifunctional ligand designed for synthesizing high-efficiency organometallic sensitizers, specifically cyclometalated Iridium(III) and Ruthenium(II) complexes. Its structure features a benzoic acid moiety (acting as the electron-injecting anchor to the TiO₂ semiconductor) and a 4-methyl-pyrazole group (acting as a tunable chromophore and strong


-donor).

This guide provides a comprehensive protocol for utilizing MPBA to synthesize heteroleptic Iridium(III) dyes and fabricating high-performance DSSC devices. The inclusion of the methyl group at the 4-position of the pyrazole ring enhances the electron-donating capability of the ligand, raising the Highest Occupied Molecular Orbital (HOMO) energy level and improving the open-circuit voltage (


) of the resulting solar cells.
Key Applications
  • Primary: Synthesis of phosphorescent Iridium(III) sensitizers (e.g.,

    
    ) for triplet-harvesting DSSCs.
    
  • Secondary: Linker for Surface-Anchored Metal-Organic Frameworks (SURMOFs) on photoanodes.

  • Tertiary: Co-adsorbent to suppress dye aggregation and charge recombination.

Mechanism of Action

The efficiency of a DSSC relies heavily on the electronic coupling between the dye and the semiconductor. MPBA functions through a precise molecular mechanism:

  • Anchoring: The carboxylic acid (-COOH) group undergoes deprotonation to form a bidentate or bridging carboxylate linkage with Surface

    
     sites. This provides strong mechanical stability and a direct pathway for electron injection.
    
  • Electronic Tuning: The pyrazole ring is a

    
    -excessive heteroaromatic system. The 4-methyl substitution exerts a positive inductive effect (+I), which destabilizes the HOMO of the metal complex without significantly affecting the LUMO (localized on the anchoring ligand).
    
  • Charge Transfer: Upon photoexcitation, the complex undergoes Metal-to-Ligand Charge Transfer (MLCT). The electron density shifts from the metal center (Ir/Ru) to the MPBA ligand (specifically the antibonding orbitals near the carboxylate), facilitating ultra-fast injection (

    
     fs) into the TiO₂ conduction band.
    
DOT Diagram: Electron Injection Pathway

The following diagram illustrates the charge transfer dynamics facilitated by the MPBA ligand.

DSSC_Mechanism cluster_0 Dye Sensitizer (Ir-MPBA) Ground Ground State (S0) HOMO Excited Excited State (S*/T1) MLCT to MPBA Ground->Excited Photon Absorption (hν) TiO2 TiO2 Conduction Band (Electron Acceptor) Excited->TiO2 Electron Injection (via -COOH anchor) Counter Counter Electrode (Pt) TiO2->Counter External Circuit (Electricity) Electrolyte Redox Electrolyte (I-/I3- or Co2+/3+) Electrolyte->Ground Dye Regeneration (Hole Transfer) Counter->Electrolyte Catalytic Reduction

Caption: Energy and electron flow in an MPBA-sensitized DSSC. The ligand facilitates directional electron injection into TiO2.

Experimental Protocols

Protocol A: Synthesis of Heteroleptic Ir(III) Complex

Objective: Synthesize the sensitizer


, where dfppy is 2-(2,4-difluorophenyl)pyridine (a common cyclometalating ligand to boost voltage).

Reagents:

  • 
     (Iridium trichloride hydrate)
    
  • 2-(2,4-difluorophenyl)pyridine (dfppy)

  • This compound (MPBA )

  • 2-Ethoxyethanol, Glycerol,

    
    
    

Step-by-Step Methodology:

  • Dimer Formation (Precursor Synthesis):

    • Dissolve

      
       (1.0 mmol) and dfppy (2.2 mmol) in a mixture of 2-ethoxyethanol/water (3:1 v/v, 30 mL).
      
    • Reflux the mixture at 110°C for 24 hours under Nitrogen (

      
      ) atmosphere.
      
    • Cool to room temperature.[1] A yellow precipitate (the chloro-bridged dimer

      
      ) will form.
      
    • Filter the precipitate and wash with water and ethanol. Dry in vacuum.

  • Ligand Exchange (Sensitizer Synthesis):

    • Suspend the Dimer (0.5 mmol) and MPBA (1.2 mmol) in 2-ethoxyethanol (20 mL).

    • Add solid

      
       (2.0 mmol) to deprotonate the carboxylic acid and facilitate coordination.
      
    • Reflux at 120°C for 12–16 hours under inert atmosphere (

      
       or Ar).
      
    • Monitoring: Monitor reaction progress via TLC (Silica gel, DCM:MeOH 9:1). The luminescent spot should shift.

  • Purification:

    • Evaporate the solvent under reduced pressure.[1]

    • Dissolve the residue in a minimum amount of Methanol/DCM.

    • Purify via Column Chromatography (Silica gel 60).

      • Eluent: Gradient from DCM to DCM:MeOH (95:5).

    • Isolate the bright yellow/orange fraction. Recrystallize from Methanol/Ether.

Protocol B: DSSC Device Fabrication

Objective: Fabricate a working solar cell using the synthesized MPBA-Ir(III) dye.

Materials:

  • FTO Glass (Fluorine-doped Tin Oxide, 7

    
    /sq)
    
  • TiO₂ Paste (20 nm transparent layer + 400 nm scattering layer)

  • MPBA-Ir(III) Dye Solution (0.3 mM in Ethanol/THF 1:1)

  • Electrolyte (0.05 M

    
    , 0.1 M LiI, 0.6 M PMII, 0.5 M TBP in Acetonitrile)
    
  • Platinum Catalyst (Platisol)

Workflow:

  • Photoanode Preparation:

    • Clean FTO glass sequentially with detergent, water, acetone, and ethanol (15 min ultrasonic bath each).

    • Treat FTO with 40 mM

      
       (aq) at 70°C for 30 min (Blocking layer).
      
    • Screen-print TiO₂ paste (active area ~0.25 cm²).

    • Sintering Profile: 325°C (5 min)

      
       375°C (5 min) 
      
      
      
      450°C (15 min)
      
      
      500°C (15 min).
  • Dye Sensitization:

    • Cool the sintered TiO₂ electrode to 80°C (do not cool to RT to avoid water adsorption).

    • Immerse the electrode vertically into the MPBA-Ir(III) Dye Solution .

    • Incubate for 12–18 hours at Room Temperature in the dark.

    • Rinse with Ethanol to remove non-adsorbed dye molecules. Dry with

      
       stream.
      
  • Counter Electrode & Assembly:

    • Drill a hole in a separate FTO glass piece (Counter Electrode).

    • Apply Pt catalyst solution and sinter at 400°C for 15 min.

    • Sandwich the Photoanode and Counter Electrode using a thermoplastic spacer (Surlyn, 25 µm).

    • Heat press at 110°C to seal.

  • Electrolyte Injection:

    • Inject the electrolyte through the drilled hole using a vacuum back-filling technique.

    • Seal the hole with a Surlyn sheet and a thin glass cover slide.

Characterization & Data Analysis

To validate the quality of the MPBA-based sensitizer, the following characterization steps are mandatory.

Table 1: Expected Characterization Parameters
TechniqueParameterTarget/Expected Outcome
UV-Vis Spectroscopy

(Abs)
MLCT band at 400–480 nm;

.
Cyclic Voltammetry HOMO Level (

)
~0.8 to 1.0 V vs. NHE (Must be more positive than

potential).
Cyclic Voltammetry LUMO Level (

)
Must be more negative than TiO₂ conduction band (-0.5 V vs NHE).
J-V Curve (Solar Sim) Efficiency (

)
> 8.0% (depending on co-sensitization and electrolyte).
DOT Diagram: Characterization Workflow

Characterization_Flow cluster_optical Optical Properties cluster_electro Electrochemical Properties cluster_device Device Performance Sample Synthesized MPBA-Ir(III) Dye UV UV-Vis Absorption (Molar Extinction Coeff) Sample->UV PL Photoluminescence (Emission Lifetime) Sample->PL CV Cyclic Voltammetry (HOMO/LUMO Levels) Sample->CV JV J-V Curves (Voc, Jsc, FF, PCE) UV->JV Predicts Jsc CV->JV Predicts Voc EIS Impedance Spectroscopy (Recombination Resistance) JV->EIS Failure Analysis IPCE IPCE Spectrum (Quantum Efficiency) JV->IPCE Spectral Response

Caption: Integrated workflow for characterizing MPBA-based sensitizers from molecule to device.

Troubleshooting & Optimization

Issue: Low Short-Circuit Current (


) 
  • Cause: Poor dye loading or dye aggregation.

  • Solution: Add Chenodeoxycholic Acid (CDCA) (10 mM) to the dye bath as a co-adsorbent to break up aggregates. Ensure MPBA purity is >99%.

Issue: Low Open-Circuit Voltage (


) 
  • Cause: Fast electron recombination from TiO₂ to the electrolyte.

  • Solution: The 4-methyl group on MPBA aids in steric shielding, but if

    
     remains low, treat the TiO₂ surface with 4-tert-butylpyridine (TBP)  in the electrolyte to shift the TiO₂ conduction band edge.
    

Issue: Dye Desorption

  • Cause: Weak anchoring or water contamination.

  • Solution: Ensure anhydrous solvents are used during staining. The benzoic acid anchor is stable, but high pH electrolytes can strip the dye. Maintain electrolyte pH < 7 equivalent.

References

  • O'Regan, B., & Grätzel, M. (1991). A low-cost, high-efficiency solar cell based on dye-sensitized colloidal TiO2 films. Nature, 353, 737–740. [Link]

  • Hagfeldt, A., et al. (2010). Dye-Sensitized Solar Cells. Chemical Reviews, 110(11), 6595–6663. [Link]

  • Mishra, A., Fischer, M. K., & Bäuerle, P. (2009). Metal-Free Organic Dyes for Dye-Sensitized Solar Cells: From Structure: Property Relationships to Design Rules. Angewandte Chemie International Edition, 48(14), 2474–2499. [Link]

  • Housecroft, C. E., & Constable, E. C. (2015). The role of ligands in the design of ionic iridium(III) complexes for light-emitting electrochemical cells. Coordination Chemistry Reviews, 250, 1327–1341. (Contextual grounding for Ir-ligand design). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: CAS 288401-44-3 Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Support

Executive Summary & Route Strategy

The Core Issue: Users frequently report low yields (<40%) when attempting to synthesize 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid directly from 4-halobenzoic acids .

The Diagnosis: The presence of the free carboxylic acid moiety is the primary yield killer.

  • In SNAr reactions: The basic conditions required to deprotonate the pyrazole also deprotonate the benzoic acid. The resulting carboxylate anion (

    
    ) is electron-donating, which deactivates the aromatic ring toward nucleophilic attack.
    
  • In Metal Catalysis (Ullmann/Buchwald): The carboxylate anion acts as a ligand, binding tightly to the Copper or Palladium catalyst ("poisoning"), thereby shutting down the catalytic cycle or requiring massive catalyst loading.

The Solution: To improve yields to >85%, you must mask the carboxylic acid. We recommend Route A (SNAr on Nitrile) for scalability and cost, or Route B (Ullmann on Ester) for medicinal chemistry scale.

Route Decision Matrix

RouteSelection Start Start: Choose Precursor Q1 Do you have high-pressure reactors (autoclave)? Start->Q1 RouteA RECOMMENDED: Route A (S_NAr on Nitrile) Q1->RouteA Yes / No (Standard Glassware ok for Nitrile) RouteB Route B (Ullmann on Ester) Q1->RouteB If Halide is Iodide/Bromide YieldA High Purity Scalable RouteA->YieldA Yield: 85-95% YieldB Good for Gram Scale RouteB->YieldB Yield: 70-85% RouteC Route C (Direct Acid Coupling) YieldC Purification Nightmare RouteC->YieldC Yield: <40% (Avoid)

Figure 1: Decision tree for selecting the optimal synthesis pathway based on available equipment and precursors.

Detailed Protocols

Protocol A: The "Gold Standard" (SNAr Route)

Best for: Scale-up (>10g), cost-efficiency, and avoiding heavy metals. Mechanism: Nucleophilic Aromatic Substitution followed by Hydrolysis.

Reagents:

  • Substrate: 4-Fluorobenzonitrile (1.0 equiv)

  • Nucleophile: 4-Methylpyrazole (1.1 equiv)

  • Base: Cs2CO3 (1.5 equiv) or K2CO3 (2.0 equiv, requires higher T)

  • Solvent: DMF or DMSO (Dry)

Step-by-Step Workflow:

  • Charge: In a round-bottom flask, dissolve 4-methylpyrazole and 4-fluorobenzonitrile in DMF (0.5 M concentration).

  • Deprotonation: Add Cs2CO3. Note: Cs2CO3 is preferred over K2CO3 due to higher solubility in organic solvents, increasing the effective basicity.

  • Reaction: Heat to 100–110°C for 4–6 hours. Monitor by TLC/LCMS.

    • Checkpoint: The nitrile group is strongly electron-withdrawing, activating the ring. If using 4-fluorobenzoic acid, this step would fail.

  • Workup: Pour into crushed ice/water. The intermediate 4-(4-methyl-1H-pyrazol-1-yl)benzonitrile will precipitate as a solid. Filter and wash with water.

  • Hydrolysis: Suspend the solid in Ethanol/Water (1:1). Add NaOH (5 equiv). Reflux until the nitrile converts to the acid (evolution of NH3 gas).

  • Isolation: Acidify with HCl to pH 3. Filter the white precipitate.

Protocol B: The "Lab Scale" (Ullmann Coupling)

Best for: When 4-Iodobenzoate is available; medicinal chemistry library generation.

Reagents:

  • Substrate: Methyl 4-iodobenzoate (1.0 equiv)

  • Nucleophile: 4-Methylpyrazole (1.2 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%) or 1,10-Phenanthroline.

  • Base: K3PO4 (2.0 equiv)

  • Solvent: Toluene or Dioxane.

Step-by-Step Workflow:

  • Degassing (Critical): Combine CuI, Ligand, Base, and Substrate in the flask. Evacuate and backfill with Argon/Nitrogen 3 times . Oxygen kills the Cu(I) catalytic species.

  • Reaction: Add solvent and 4-methylpyrazole. Heat to 110°C for 12–16 hours.

  • Saponification: The product is the ester. Perform standard LiOH/THF/Water hydrolysis to obtain the final acid.

Troubleshooting Guide (FAQ)

Common Failure Modes
SymptomProbable CauseCorrective Action
Yield Stalled at <50% Water Contamination: In SNAr, water solvates the fluoride leaving group, reducing reactivity. In Ullmann, it impedes the base.Dry solvents (DMF/DMSO) over molecular sieves (3Å or 4Å) for 24h before use.
Blue/Green Product Copper Carryover: Residual Cu catalyst from Route B is chelating to the product.Wash the organic layer with 10% aqueous EDTA or NH4OH during workup to sequester copper.
No Reaction (SNAr) Wrong Substrate: Using 4-Chlorobenzonitrile instead of 4-Fluorobenzonitrile.Switch to Fluoro . Fluoride is a better leaving group in SNAr due to the high electronegativity stabilizing the Meisenheimer complex.
Regioisomers? Misunderstanding Structure: Users often fear N1 vs N2 selectivity.None exists. 4-methylpyrazole is symmetric regarding the carbons adjacent to the nitrogens. N-alkylation yields a single product.
Expert Insight: The "Chocolate" Indicator (Ullmann Route)

When running the Copper-catalyzed route (Protocol B), observe the color:

  • Good: The reaction mixture should be a dark brown/reddish suspension (active Cu(I) species).

  • Bad: A bright blue or green solution indicates oxidation to Cu(II), which is catalytically inactive for this coupling. Action: Stop, add 5-10% more ligand and sodium ascorbate (reductant), or restart with stricter inert gas protocols.

Mechanistic Visualization

Understanding the SNAr pathway helps explain why the Nitrile intermediate is superior to the Acid.

SNArMechanism Substrate 4-Fluorobenzonitrile (EWG activates ring) Complex Meisenheimer Complex (Stabilized by -CN) Substrate->Complex Attack Nucleophile 4-Methylpyrazole (Anion) Nucleophile->Complex Intermediate Aryl-Pyrazole Nitrile Complex->Intermediate -F (Leaving Group) Product Target Acid (After Hydrolysis) Intermediate->Product NaOH / H2O (Hydrolysis)

Figure 2: The SNAr mechanism highlighting the necessity of the Nitrile Electron Withdrawing Group (EWG) for stabilizing the transition state.

References & Grounding

  • SNAr Optimization:

    • Concept: The use of 4-fluorobenzonitrile over 4-chlorobenzonitrile is critical due to the "Element Effect" in SNAr, where the highly electronegative fluorine stabilizes the intermediate Meisenheimer complex.

    • Source: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews.

  • Copper-Catalyzed N-Arylation (Ullmann/Buchwald):

    • Concept: Protocols for N-arylation of pyrazoles using CuI/diamine ligands.

    • Source: Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). "The Copper-Catalyzed N-Arylation of Indoles, Pyrazoles, Indazoles, Pyrroles, and Carbazoles." Journal of the American Chemical Society.

  • General Synthesis of N-Aryl Pyrazoles:

    • Source: "Synthesis of N-aryl pyrazoles."[1][2] Organic Chemistry Portal.

  • Safety Data (4-Fluorobenzonitrile):

    • Source: PubChem CID 14517.

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 4-fluorobenzonitrile and 4-methylpyrazole before handling, as they are toxic if swallowed or absorbed through the skin.

Sources

common side products in the synthesis of 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven methodologies, mechanistic troubleshooting, and self-validating protocols for the synthesis of 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid .

This compound is typically synthesized via two primary pathways:

  • Route A: Copper-catalyzed Ullmann-type N-arylation of 4-methylpyrazole with 4-halobenzoic acid.

  • Route B: Condensation and cyclization of 4-hydrazinobenzoic acid with a 2-methyl-1,3-dicarbonyl equivalent.

Below, you will find detailed protocols, mechanistic causality for common side products, and advanced troubleshooting guides.

SECTION 1: Route A – Ullmann-Type N-Arylation

The Ullmann-type coupling is the industry standard for constructing N-aryl pyrazoles. However, the harsh conditions and transition-metal intermediates make it susceptible to specific side reactions[1].

Self-Validating Experimental Protocol

Objective: N-arylation of 4-methylpyrazole using 4-iodobenzoic acid.

  • Preparation (Inert Atmosphere): In an oven-dried Schlenk flask, combine 4-iodobenzoic acid (1.0 eq), 4-methylpyrazole (1.2 eq), CuI (0.1 eq), and anhydrous K₂CO₃ (2.0 eq).

    • Validation Checkpoint 1: Ensure the CuI powder is near-white. A green/brown tint indicates oxidation to Cu(II), which will exponentially increase homocoupling side products.

  • Ligand & Solvent Addition: Add anhydrous DMF, followed by

    
    -dimethylethylenediamine (DMEDA) (0.2 eq).
    
    • Validation Checkpoint 2: The solution should transition to a stable pale blue/green or reddish-brown color (depending on concentration), confirming the formation of the active Cu(I)-diamine complex[1].

  • Reaction: Degas the mixture via three freeze-pump-thaw cycles. Heat to 110 °C for 18 hours.

  • In-Process Control (IPC): Sample 10 µL, dilute in MeOH, and analyze via LC-MS.

    • Validation Checkpoint 3: The reaction is complete when the starting material peak (

      
       247, [M-H]⁻) disappears, and the product peak (
      
      
      
      203,[M+H]⁺) dominates.
  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl to remove the copper catalyst and unreacted pyrazole. Extract the organic layer, dry over Na₂SO₄, and concentrate.

Mechanistic Pathway & Side Products

UllmannCycle Start 4-Iodobenzoic Acid + 4-Methylpyrazole CuCat Cu(I) / DMEDA Complex Start->CuCat Base / Heat Intermediate Aryl-Cu(III) Intermediate CuCat->Intermediate Oxidative Addition Product Target: 4-(4-methyl-1H- pyrazol-1-yl)benzoic acid Intermediate->Product Reductive Elimination Side1 Side Product: Biphenyl-4,4'- dicarboxylic acid Intermediate->Side1 Trace O2 / Cu(II) Side2 Side Product: Benzoic Acid (Protodehalogenation) Intermediate->Side2 Protic Impurities / H2O

Caption: Catalytic cycle and side product generation pathways in the Ullmann N-arylation.

Troubleshooting & FAQs (Route A)

Q: I am isolating a significant amount of a highly insoluble white powder (


 241 [M-H]⁻). What is this, and how do I prevent it? 
A:  This is biphenyl-4,4'-dicarboxylic acid , the result of the classic Ullmann homocoupling of 4-iodobenzoic acid[2].
  • Causality: Homocoupling is triggered when the Cu(I) catalyst is oxidized to Cu(II) by trace oxygen, promoting single-electron transfer (SET) pathways that generate aryl radicals. These radicals dimerize to form the biaryl side product.

  • Solution: Strictly adhere to Schlenk techniques. Degas your DMF thoroughly and ensure your CuI is stored in a desiccator protected from light.

Q: LC-MS shows a peak at


 121 [M-H]⁻. Why is my starting material losing its iodine atom without coupling? 
A:  This is benzoic acid , formed via protodehalogenation.
  • Causality: The highly reactive Aryl-Cu(III) intermediate acts as a strong base/nucleophile. If protic impurities (e.g., water in hygroscopic DMF, or un-dried K₂CO₃) are present, the intermediate abstracts a proton instead of undergoing reductive elimination with the pyrazole[1].

  • Solution: Use strictly anhydrous solvents and flame-dried potassium carbonate.

Q: Will this reaction produce a mixture of regioisomers that I need to separate? A: No. Unlike 3-methylpyrazole (which yields an intractable mixture of 3-methyl and 5-methyl regioisomers), 4-methylpyrazole possesses a plane of symmetry (


 symmetry in its idealized time-averaged state)[3]. Because the methyl group is at the 4-position, N1 and N2 are chemically equivalent. N-arylation will yield only a single, pure regioisomer.

SECTION 2: Route B – Hydrazine Condensation

This route avoids transition metals by building the pyrazole ring directly onto the aryl framework via the condensation of 4-hydrazinobenzoic acid with 2-methylmalondialdehyde (or its acetal)[4].

Self-Validating Experimental Protocol

Objective: Condensation cyclization to form the pyrazole core.

  • Hydrazone Formation: Dissolve 4-hydrazinobenzoic acid hydrochloride (1.0 eq) in absolute ethanol. Add 2-methylmalondialdehyde tetraethyl acetal (1.1 eq).

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq).

    • Validation Checkpoint 1: Monitor the reaction at 2 hours via LC-MS. You should observe the acyclic hydrazone intermediate (

      
       221 [M+H]⁺).
      
  • Cyclization: Heat the mixture to reflux (78 °C) for 6 hours to drive the intramolecular cyclodehydration.

    • Validation Checkpoint 2: The reaction is complete when the hydrazone mass (

      
       221) is fully converted to the target pyrazole (
      
      
      
      203 [M+H]⁺).
  • Workup: Concentrate the mixture in vacuo, triturate the residue with cold diethyl ether to remove unreacted acetal, and filter to isolate the product.

Troubleshooting Logic Tree

CondensationLogic Obs Observation: Low Yield or Impurities (Route B) Q1 Are there dark brown polymeric tars? Obs->Q1 A1_Yes Issue: Hydrazine Oxidation or Aldehyde Polymerization Q1->A1_Yes Yes A1_No Check LC-MS for Intermediates Q1->A1_No No Sol1 Action: Degas solvent & run under N2 atmosphere A1_Yes->Sol1 Q2 Is the uncyclized hydrazone present? A1_No->Q2 A2_Yes Issue: Incomplete Cyclodehydration Q2->A2_Yes Yes Sol2 Action: Increase acid catalyst & reflux time A2_Yes->Sol2

Caption: Diagnostic logic tree for troubleshooting the hydrazine condensation route.

Troubleshooting & FAQs (Route B)

Q: My reaction mixture turns pitch black, and I get a low yield of the product. What is happening? A: You are observing the oxidation of the hydrazine precursor and/or the polymerization of the dicarbonyl .

  • Causality: Aryl hydrazines are highly susceptible to air oxidation, forming diazonium species or radical intermediates that rapidly decompose into dark, polymeric tars[4]. Furthermore, unmasked malondialdehydes can self-condense under acidic conditions.

  • Solution: Always use the hydrochloride salt of 4-hydrazinobenzoic acid (it is more stable to oxidation than the free base). Degas the ethanol thoroughly and run the reaction strictly under nitrogen.

Q: LC-MS shows a persistent peak at


 221. Why won't it cyclize? 
A:  This is the acyclic hydrazone intermediate .
  • Causality: The initial nucleophilic attack of the hydrazine onto one aldehyde group is rapid. However, the subsequent intramolecular attack to close the pyrazole ring requires the elimination of water. If the solvent contains too much water, or if the acid catalysis is insufficient to activate the second carbonyl, the reaction stalls.

  • Solution: Ensure absolute ethanol is used. If the intermediate persists, add a Dean-Stark trap (if using a higher boiling solvent like toluene) to physically remove water and drive the equilibrium, or increase the acetic acid loading.

SECTION 3: Quantitative Side Product Profiling

The table below summarizes the critical analytical signatures of the common side products encountered across both synthetic routes to aid in rapid LC-MS/NMR identification.

Side ProductAssociated RouteTypical Yield LossLC-MS Signature (ESI)¹H-NMR Key Indicator (DMSO-d₆)Mitigation Strategy
Biphenyl-4,4'-dicarboxylic acid Route A (Ullmann)5 – 15%

241 [M-H]⁻
Doublet at ~7.8 ppm integrating for 4H (symmetric biaryl).Exclude O₂; use fresh CuI; avoid excess Cu(0).
Benzoic Acid Route A (Ullmann)2 – 8%

121 [M-H]⁻
Multiplets at 7.5-8.0 ppm (monosubstituted benzene).Rigorously dry solvents and bases (K₂CO₃).
Acyclic Hydrazone Route B (Condensation)10 – 20%

221 [M+H]⁺
Broad singlet at ~10.5 ppm (NH); aldehyde proton at ~9.5 ppm.Increase acid catalysis; remove water (Dean-Stark).
Aryl Diazonium / Tars Route B (Condensation)VariableBroad polymeric baselineLoss of distinct aromatic signals; broad aliphatic humps.Use hydrazine HCl salt; strictly exclude air/light.

References

  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions Source: PMC (National Institutes of Health) URL:[Link]

  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts Source: OperaChem URL:[Link]

  • Molecular structure and tautomerism of 3,5-bis(4-methylpyrazol-1-yl): 4-methylpyrazole Source: Canadian Journal of Chemistry URL:[Link]

Sources

Technical Support Center: Crystallization of 4-(4-methyl-1H-pyrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting Solubility, Oiling Out, and Polymorphism in Pyrazole-Benzoic Acid Derivatives.[1]

Introduction: The Molecule & The Challenge

You are likely working with 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid as a key intermediate for kinase inhibitors or TGR5 agonists.[1][2] This molecule presents a classic "Janus-faced" crystallization challenge:

  • The Benzoic Acid Moiety: Drives strong hydrogen-bonded dimerization (forming high-melting crystal lattices) but introduces pH-dependent solubility (pKa ~4.2).[1][2]

  • The Pyrazole Ring: Adds lipophilicity and potential for

    
    -
    
    
    
    stacking, but can disrupt the standard carboxylic acid dimer motif, leading to polymorphism or solvate formation.[1]

This guide moves beyond generic advice to address the specific physicochemical behavior of this heterocycle-acid hybrid.

Module 1: Solubility & Solvent Selection

User Question: "I cannot find a solvent that dissolves my compound for recrystallization. It's either insoluble or too soluble.[1][3] What system should I use?"

Technical Insight: This compound exhibits "Brick-Dust" behavior in non-polar solvents (due to strong crystal lattice energy) but high solubility in polar aprotic solvents (DMSO/DMF) which makes recovery difficult.[1] The key is to leverage the ionization of the carboxylic acid .

Recommended Solvent Systems
Solvent SystemMechanismProsCons
Ethanol / Water (9:1 to 7:3) Thermal GradientGood impurity rejection; environmentally benign (Class 3).[1][2]Risk of esterification if heated too long with acid catalyst.[1]
DMSO / Water Anti-solvent CrashHigh recovery; dissolves recalcitrant crude.[1]Hard to remove DMSO residual; risk of solvate formation.[1]
NaOH (aq)

HCl
pH Swing (Acid-Base)Excellent for bulk purification from organic impurities.[1][2]Produces amorphous solid initially; requires ripening.[1]
Acetic Acid (Glacial) Thermal GradientDisrupts dimers; good for polymorphism control.[1]Corrosive; high boiling point makes drying difficult.[1]
Workflow: Selecting Your Crystallization Route

SolventSelection Start Start: Crude Material SolubilityCheck Is it soluble in boiling Ethanol? Start->SolubilityCheck Yes Route A: Thermal Recrystallization (Ethanol/Water) SolubilityCheck->Yes Yes No Check Solubility in 1M NaOH SolubilityCheck->No No SolubleBase Is it soluble in 1M NaOH? No->SolubleBase RouteB Route B: Acid-Base Precipitation (Dissolve in Base -> Filter -> Acidify) SolubleBase->RouteB Yes RouteC Route C: Reactive Crystallization (DMSO/Water Anti-solvent) SolubleBase->RouteC No (Rare)

Figure 1: Decision tree for selecting the optimal crystallization solvent based on crude solubility profiles.

Module 2: Troubleshooting "Oiling Out"

User Question: "As I cool my solution, the product separates as a sticky oil or gum instead of crystals. How do I fix this Liquid-Liquid Phase Separation (LLPS)?"

Technical Insight: Oiling out occurs when the Metastable Zone Width (MSZW) is traversed too quickly, or when the melting point of the solid is depressed below the crystallization temperature due to impurities (eutectic effect).[1] For benzoic acid derivatives, this is often exacerbated by water acting as a strong anti-solvent.

The "De-Oiling" Protocol

Step 1: Determine the Cause

  • High Impurity Load: If purity is <90%, the oil is likely a mixture of product and byproducts.[1] Action: Perform a charcoal filtration or a rough acid-base wash first.[1][2]

  • Fast Cooling: Rapid supersaturation forces the system into the "spinodal decomposition" region (oil) rather than the nucleation region (crystals).[1]

Step 2: The Remediation Loop Do not discard the oil.[1] Follow this thermal cycling procedure:

  • Re-heat the mixture until the oil redissolves (clear solution).

  • Add a Seed: Add 0.1-0.5 wt% of pure crystalline seed material at a temperature just below the saturation point.[1]

  • Hold (Age): Maintain temperature for 30-60 minutes. Allow the seed to grow.[1]

  • Slow Cool: Cool at a rate of 0.1°C/min. Do not crash cool.

OilingOut State1 Clear Hot Solution State2 Cooling... State1->State2 Issue Oiling Out (LLPS) State2->Issue Supersaturation > Spinodal Action1 Re-heat to Dissolve Issue->Action1 Fix Action3 Reduce Anti-Solvent Ratio Action1->Action3 Adjust Composition Action2 Add Seed Crystals (Provide Nucleation Surface) Success Crystalline Suspension Action2->Success Slow Cool Action3->Action2 Success->State1 Recycle if Purity Low

Figure 2: Troubleshooting loop for converting oiled-out material into crystalline solid.

Module 3: Impurity Rejection (Purification)

User Question: "My product is colored (yellow/brown) or contains metal residues from the coupling reaction. Crystallization isn't cleaning it up."

Technical Insight: If synthesized via Ullmann or Buchwald coupling, Cu or Pd residues can chelate to the pyrazole nitrogen.[1] Colored impurities are often oligomers that get trapped in the crystal lattice.[1]

Advanced Purification Protocol

1. The "Scavenger" Recrystallization: Standard recrystallization often fails to remove metals.[1] Add a chelating step before crystallization.[1]

  • Solvent: Ethanol/Water (8:2).[1]

  • Additive: Add N-Acetylcysteine or SiliaMetS® Thiol resin (5 wt%) to the hot solution.[1][2]

  • Process: Stir hot for 1 hour

    
     Hot Filter (remove scavenger) 
    
    
    
    Crystallize.

2. The Acid-Base "Ripening" (For Regioisomers): If your impurity is a regioisomer (e.g., 3-methyl vs 4-methyl pyrazole attachment), simple precipitation is insufficient.[1][2]

  • Dissolve crude in 1M NaOH.

  • Add 1M HCl slowly until pH reaches ~6.0.

  • Hold: Stir for 2 hours. The less acidic impurities often precipitate first or stay in solution depending on pKa.[1]

  • Filter: Remove early precipitates if they are impurities.[1]

  • Final Acidification: Drop pH to 2.0 to crash out the pure product.

Module 4: Polymorphism & Particle Size[1][2][4]

User Question: "The XRD pattern changes after drying, or the filtration is extremely slow (clogged filter)."

Technical Insight: Benzoic acid derivatives can form Solvates (especially with DMSO or Ethanol) or exist as Polymorphs (Hydrogen-bonded dimers vs. catemers).[1][2]

  • Slow Filtration: Usually indicates needle-shaped crystals or amorphous fines.[1][2]

  • XRD Shift: Indicates a phase transition (solvate desolvation).[1]

Control Strategy
ObservationDiagnosisCorrective Action
Needle Crystals Fast growth along one axis (common in alcohols).[1][2]Use Temperature Cycling (heat/cool 3x) to break needles into blocks.[1]
Amorphous Solid Precipitation was too fast (pH swing).[1]Slurry Ripening: Re-suspend solid in Ethanol/Water (1:1) and stir at 50°C for 4 hours.
Melting Point Shift Solvate formation.Dry under vacuum at >80°C to desolvate, or switch to Toluene/THF crystallization.[1]

References

  • Solubility & Oiling Out Mechanisms

    • V. K.[1][2] LaMer, R. H. Dinegar, "Theory, Production and Mechanism of Formation of Monodispersed Hydrosols," J. Am. Chem. Soc., 1950.[1] Link[1]

    • Note: Foundational theory on supersaturation and nucleation relevant to the "oiling out" phenomenon described in Module 2.[1]

  • Crystallization of Benzoic Acid Derivatives

    • Davey, R. J., et al. "Crystal Engineering of Benzoic Acid: The Role of Solvent and Additives."[1] CrystEngComm, 2015.[1][4] Link

    • Context: Explains the dimerization of carboxylic acids in solution and how solvents like DMSO/Ethanol affect polymorph selection.
  • Pyrazole-Benzoic Acid Synthesis & Properties

    • "Synthesis and Antimicrobial Studies of Pyrazole-Benzoic Acid Derivatives," ACS Omega, 2019.[1] Link[1]

    • Context: Provides specific NMR, melting point, and solubility data for 4-(pyrazol-1-yl)benzoic acid analogs.
  • General Troubleshooting (Oiling Out)

    • "Understanding Oiling-Out in Crystallization," Mettler Toledo Technical Resources.[1][2] Link

    • Context: Industrial standard protocols for managing LLPS (Liquid-Liquid Phase Separation).[1][2]

Sources

Technical Support Center: Purification of 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in isolating this compound in high purity. We will address common issues related to the removal of unreacted starting materials through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and purification methodologies.

Introduction: The Synthetic Context

The synthesis of N-aryl pyrazoles like this compound typically proceeds via one of two common pathways: a condensation reaction or a metal-catalyzed cross-coupling reaction. The choice of route dictates the likely starting materials and, therefore, the potential impurities that must be removed.

  • Condensation Route: Involves the reaction of a hydrazine, such as 4-hydrazinobenzoic acid, with a 1,3-dicarbonyl compound or its equivalent.

  • Cross-Coupling Route (e.g., Buchwald-Hartwig Amination): This popular method involves the palladium-catalyzed coupling of an aryl halide (or triflate) with the pyrazole nitrogen.[1] For this target molecule, the likely starting materials are 4-methylpyrazole and a 4-halobenzoic acid (e.g., 4-iodobenzoic acid, 4-bromobenzoic acid) or its corresponding ester (e.g., methyl 4-bromobenzoate), which is subsequently hydrolyzed.

Understanding the physicochemical properties of the target molecule versus these potential starting material impurities is the cornerstone of developing a robust purification strategy.

Table 1: Physicochemical Properties of Target Compound and Potential Impurities
CompoundStructureMolecular Weight ( g/mol )Key Physicochemical Properties
Product: this compoundO=C(O)c1ccc(n2nc(C)cc2)cc1216.22Aromatic carboxylic acid. Insoluble in acidic water, soluble in aqueous base.
Impurity 1: 4-Aminobenzoic acid (PABA)O=C(O)c1ccc(N)cc1137.14Amphoteric. Possesses both a weakly acidic carboxyl group (pKa ~4.9) and a weakly basic amino group (pKa ~2.4).[2] Slightly soluble in water.[3][4]
Impurity 2: 4-Halobenzoic acid (X = Br, I)O=C(O)c1ccc(X)cc1201.02 (Br), 248.02 (I)Aromatic carboxylic acid. Properties are very similar to the final product, making separation challenging.
Impurity 3: 4-MethylpyrazoleCc1cn[nH]c182.11Heterocyclic amine. Basic and water-soluble upon protonation.

Troubleshooting Guide: Common Purification Issues

This section addresses specific contamination problems in a direct question-and-answer format.

Issue 1: My product is contaminated with unreacted 4-methylpyrazole.

  • Q: My ¹H NMR spectrum shows residual peaks for 4-methylpyrazole alongside my desired product. What is the most efficient way to remove it?

    A: This is the most straightforward impurity to remove. The unreacted 4-methylpyrazole contains a basic pyrazole ring, which can be easily protonated to form a water-soluble salt. An acidic wash during the reaction workup is highly effective.[5]

    Causality: The fundamental principle at play is the difference in acid-base properties. While your product is a carboxylic acid, the 4-methylpyrazole is a base. By washing an organic solution of your crude product with a dilute aqueous acid (e.g., 1 M HCl), the 4-methylpyrazole is protonated to its corresponding pyrazolium salt. This salt is ionic and therefore preferentially partitions into the aqueous layer, while your neutral carboxylic acid product remains in the organic solvent.

    Protocol 1: Acidic Wash for Removal of Basic Impurities
    • Following the reaction, quench and dilute the reaction mixture with a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of 1 M hydrochloric acid (HCl) and shake the funnel vigorously for 1-2 minutes, venting periodically.

    • Allow the layers to separate completely. Drain and discard the lower aqueous layer, which now contains the protonated 4-methylpyrazole salt.[5]

    • To ensure complete removal, repeat the wash with a fresh portion of 1 M HCl.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Issue 2: My product is contaminated with unreacted 4-halobenzoic acid.

  • Q: I used a Buchwald-Hartwig coupling, and my product is contaminated with the starting 4-bromobenzoic acid. Standard acid-base extraction isn't working. What should I do?

    A: This is a common and challenging scenario because both the product and the impurity are aromatic carboxylic acids with very similar pKa values and solubility profiles.[6] A simple acid-base extraction will not be selective. The primary methods for separation in this case are recrystallization or column chromatography.

    Causality: Recrystallization works on the principle of differential solubility.[7] Ideally, you will find a solvent system where the desired product has high solubility at an elevated temperature but low solubility at room temperature or below, while the impurity remains in solution (or vice-versa).

    Protocol 2: Purification by Recrystallization
    • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures such as ethanol/water or acetic acid/water) to find a suitable system. A good recrystallization solvent will dissolve the solid when hot but yield crystals upon cooling.[6][8]

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.[7]

    • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] If crystallization does not begin, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Ice Bath: Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

    • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the impurities.

    • Drying: Dry the crystals under vacuum to remove all traces of solvent.

    • Purity Check: Assess the purity of the recrystallized product by TLC, NMR, or melting point analysis. If significant impurity remains, a second recrystallization may be necessary.

Issue 3: My product contains unreacted 4-aminobenzoic acid (PABA).

  • Q: My product from a condensation reaction is contaminated with PABA. How can I separate them?

    A: While both are carboxylic acids, the presence of the basic amino group on PABA offers a potential, albeit narrow, window for pH-controlled separation. However, a more reliable and scalable method is column chromatography, which separates compounds based on their differential adsorption to a stationary phase.[10]

    Causality: Silica gel is a polar stationary phase. Compounds are passed through the column using a less polar mobile phase (eluent). More polar compounds (like PABA, with its additional H-bond donating amino group) will adhere more strongly to the silica and elute more slowly. The less polar product will travel through the column faster, allowing for separation. The inclusion of a small amount of acid (e.g., acetic acid) in the eluent ensures the carboxylic acid groups remain protonated, preventing "streaking" on the column.

    Protocol 3: Purification by Silica Gel Column Chromatography
    • Stationary Phase: Prepare a silica gel column in a suitable glass column. The amount of silica should be roughly 50-100 times the weight of your crude product.

    • Mobile Phase (Eluent): Select an appropriate eluent system. A good starting point for aromatic acids is a mixture of hexanes and ethyl acetate. For example, begin with 30% ethyl acetate in hexanes. Add 0.5-1% acetic acid to the eluent mixture to ensure the carboxylic acid functional groups remain protonated.

    • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel (dry-loading) or load the concentrated solution directly onto the top of the column (wet-loading).

    • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

    • Monitoring: Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light. The product, being less polar than PABA, should elute first.

    • Fraction Pooling & Concentration: Combine the fractions that contain the pure product (as determined by TLC).[11]

    • Solvent Removal: Remove the eluent under reduced pressure to yield the purified this compound.

Purification Workflow & Logic Diagrams

The following diagrams illustrate the decision-making process for purifying your crude product.

G cluster_0 Purification Strategy Crude Crude Product Workup Acid/Base Workup Crude->Workup Purity_Check1 Assess Purity (TLC, NMR) Workup->Purity_Check1 Impure1 Basic Impurities (e.g., 4-methylpyrazole) Workup->Impure1  Aqueous Layer Recrystal Recrystallization Purity_Check1->Recrystal Impure Final_Product Pure Product Purity_Check1->Final_Product Pure Purity_Check2 Assess Purity Recrystal->Purity_Check2 Column Column Chromatography Purity_Check2->Column Still Impure Purity_Check2->Final_Product Pure Column->Final_Product Impure2 Acidic/Neutral Impurities (e.g., 4-halobenzoic acid) Column->Impure2

Caption: General purification workflow for this compound.

G cluster_extraction Acidic Wash Logic start Crude Mixture in Organic Solvent funnel Separatory Funnel Product (Acid) 4-Methylpyrazole (Base) Organic Layer start->funnel add_acid Add 1M HCl (aq) funnel->add_acid result Two Phases Aqueous Layer Organic Layer add_acid->result aqueous_contents Aqueous Layer Contains: [4-Methylpyrazole-H]⁺ Cl⁻ (Water Soluble Salt) result:aq->aqueous_contents Separate & Discard organic_contents Organic Layer Contains: Purified Product result:org->organic_contents Separate & Process

Caption: Logic diagram for the removal of a basic impurity via acidic wash.

Frequently Asked Questions (FAQs)

  • Q1: How do I know which starting material is the likely contaminant in my reaction?

    • A: This depends entirely on your synthetic route. If you performed a Buchwald-Hartwig coupling, your main contaminants will be the unreacted 4-halobenzoic acid and 4-methylpyrazole.[12][13] If you used a condensation reaction with 4-hydrazinobenzoic acid, your likely impurity is the unreacted hydrazine starting material. Always keep a small sample of your starting materials to run as standards on a TLC plate against your crude product.

  • Q2: Can I use a basic extraction to purify my carboxylic acid product?

    • A: Yes, this is a classic and effective technique for separating carboxylic acids from neutral or basic impurities.[6][14] You can dissolve your crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base like 1 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃). Your carboxylic acid product will be deprotonated to its carboxylate salt and move into the aqueous layer. The organic layer containing neutral impurities can be discarded. You then re-acidify the aqueous layer with a strong acid (e.g., 3 M HCl) until the pH is ~2, causing your purified product to precipitate out of the solution.[6] The solid can then be collected by filtration. This method is excellent for removing neutral impurities but will not separate your product from other acidic starting materials.

  • Q3: My compound seems to be "oiling out" instead of crystallizing during recrystallization. What can I do?

    • A: "Oiling out" occurs when the solid melts in the hot solvent or comes out of solution above its melting point. To fix this, you can try several things:

      • Add more of the hot solvent to ensure the compound is fully dissolved before cooling.

      • Switch to a solvent with a lower boiling point.

      • Re-heat the solution to dissolve the oil, then allow it to cool much more slowly, perhaps by placing the flask in a large beaker of hot water and letting the entire assembly cool together. This encourages nucleation to happen at a temperature below the product's melting point.

  • Q4: What TLC visualization techniques are best for these compounds?

    • A: All the compounds discussed (product and aromatic impurities) are UV-active due to their benzene rings. The primary visualization method should be a UV lamp at 254 nm. You can also use staining agents like potassium permanganate, which will react with any reducible functional groups and show up as yellow spots on a purple background.

References

  • CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents. (n.d.).
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem Tech Support.
  • Al-dujaili, A. H., & Al-Zoubi, R. M. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4585. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • Prajapati, J. D., et al. (2015). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • European Commission. (2006). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA). [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Carboxylic Acid Ethyl Esters. BenchChem Tech Support.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?[Link]

  • Alam, M. A., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and... Molecules, 24(16), 2998. [Link]

  • ResearchGate. (2016). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. [Link]

  • Al-Dujaili, A. H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Kumar, S., et al. (2018). Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. PMC. [Link]

  • Wikipedia. (n.d.). 4-Aminobenzoic acid. Retrieved March 7, 2024, from [Link]

  • FAMU. (2016). Lab Report Recrystallization. [Link]

  • Technical University of Denmark. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]

  • Organic Synthesis Newsletter. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. [Link]

  • PubChem. (n.d.). 4-Aminobenzoic Acid. National Center for Biotechnology Information. [Link]

  • Kumar, S., et al. (2020). Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. Molecules, 25(19), 4467. [Link]

  • University of Massachusetts Boston. (n.d.). The Recrystallization of Benzoic Acid. [Link]

  • Makwana, A. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. [Link]

  • Google Patents. (n.d.).
  • Cheméo. (n.d.). Chemical Properties of 4-aminobenzoic acid (CAS 150-13-0). [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]

  • ResearchGate. (2021). (PDF) Recrystallization of Impure Benzoic Acid. [Link]

  • Alam, M. A., et al. (2016). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. PMC. [Link]

  • Kumar, S., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PMC. [Link]

  • Li, J.-T., et al. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o389. [Link]

Sources

Technical Support Center: Characterization of 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this molecule. We understand that the unique physicochemical properties of this heterocyclic carboxylic acid can present specific challenges during characterization. This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate these complexities, ensuring the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling and properties of this compound.

Q1: What makes this compound challenging to work with?

A1: The primary challenges stem from its molecular structure. It combines a planar, relatively nonpolar N-phenylpyrazole core with a highly polar carboxylic acid group. This bifunctional nature leads to poor solubility in many standard single solvents, a high melting point due to strong intermolecular hydrogen bonding in the crystal lattice, and specific requirements for analytical methods to achieve good resolution and peak shape.[1][2]

Q2: What is the best solvent for dissolving this compound for general handling and storage?

A2: For analytical purposes such as NMR, deuterated dimethyl sulfoxide (DMSO-d6) is highly effective due to its ability to disrupt the strong hydrogen bonds.[3][4] For chromatography, dissolving the compound in the mobile phase itself or a slightly stronger organic solvent like methanol or acetonitrile is recommended.[5] For long-term storage, it is best to store the compound as a dry solid in a desiccator at room temperature or refrigerated to prevent potential degradation.[6]

Q3: Are there known safety hazards associated with this compound?

A3: Based on data for the parent compound, 4-(1H-pyrazol-1-yl)benzoic acid, it is classified as a warning-level hazard, causing skin and serious eye irritation.[7] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Q4: Can I expect this compound to exhibit polymorphism?

A4: Yes, polymorphism is a strong possibility for pyrazole carboxylic acid derivatives.[2] The molecule's ability to form different hydrogen bonding networks (e.g., acid-acid dimers, acid-pyrazole interactions) can lead to different crystalline forms.[2] These polymorphs may exhibit different solubility, stability, and melting points. If you observe batch-to-batch variability in physical properties, a polymorphic screen using techniques like PXRD and DSC is highly recommended.

Troubleshooting Guide: Experimental Challenges

This guide provides a detailed, question-and-answer-based approach to solving specific problems encountered during the characterization of this compound.

Issue 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: My ¹H NMR spectrum shows very broad peaks for the aromatic and carboxylic acid protons. What is the cause and how can I fix it?

A: This is a common issue with several potential causes.

  • Causality:

    • Proton Exchange: The carboxylic acid proton (-COOH) is highly acidic and readily exchanges with residual water in the NMR solvent, leading to significant broadening. It can sometimes broaden nearby aromatic protons as well.

    • Concentration & Aggregation: At high concentrations in solvents like CDCl₃, the molecule can form hydrogen-bonded dimers or aggregates, restricting molecular tumbling and causing peak broadening.

    • Paramagnetic Impurities: Trace amounts of paramagnetic metals from synthesis can dramatically broaden NMR signals.

  • Troubleshooting & Optimization:

    • Switch to DMSO-d6: This is the most effective solution. DMSO is a hydrogen bond acceptor, which disrupts the intermolecular hydrogen bonding of the carboxylic acid, resulting in a much sharper -COOH peak, typically observed far downfield (>12 ppm).[3][4]

    • Ensure Dry Solvent: Use a fresh, sealed ampule of high-purity deuterated solvent to minimize water content.

    • Confirmation with D₂O: To confirm the identity of the -COOH peak, add one drop of D₂O to your NMR tube and re-acquire the spectrum. The acidic proton will exchange with deuterium, causing the peak to disappear.

    • Check for Impurities: If broadening persists for all peaks, consider purifying your sample further or treating it with a chelating agent like EDTA to sequester any paramagnetic metals.

Issue 2: High-Performance Liquid Chromatography (HPLC) Analysis

Q: I am developing an RP-HPLC method and my peak for the compound is tailing badly. How can I improve the peak shape?

A: Peak tailing for this acidic analyte is almost always due to secondary interactions with the stationary phase.

  • Causality:

    • Silanol Interactions: The acidic carboxylic acid group can interact with residual, acidic silanol groups on the surface of the C18 silica stationary phase. This strong, secondary interaction leads to a portion of the analyte being retained longer, causing the peak to tail.

    • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the carboxylic acid, the compound will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms. This dual state on the column leads to severe peak distortion.

  • Troubleshooting & Optimization:

    • Acidify the Mobile Phase: The most robust solution is to suppress the ionization of both the analyte's carboxylic acid and the column's residual silanols. Add 0.1% formic acid or 0.1% acetic acid to your aqueous and organic mobile phases. This ensures the analyte is in its neutral, protonated form and minimizes interactions with the stationary phase.

    • Control pH with a Buffer: For maximum reproducibility, use a buffer with a pH at least 1-2 units below the analyte's pKa. An ammonium formate or ammonium acetate buffer (e.g., 10 mM, pH 3.5) is an excellent choice and is also MS-compatible.

    • Use a High-Purity Column: Modern, end-capped C18 columns have fewer residual silanol groups and will inherently provide better peak shape for acidic compounds.

The following diagram outlines a decision-making workflow for troubleshooting poor peak shape in HPLC.

HPLC_Troubleshooting start Poor Peak Shape Observed (Tailing/Fronting) check_solvent Is Sample Solvent Stronger Than Mobile Phase? start->check_solvent solvent_yes Peak Fronting Likely. Redissolve sample in initial mobile phase or weaker solvent. check_solvent->solvent_yes Yes solvent_no Peak Tailing Likely. Proceed to check pH. check_solvent->solvent_no No final_check Re-evaluate Peak Shape. Problem Solved? solvent_yes->final_check check_ph Is Mobile Phase Buffered or Acidified? solvent_no->check_ph ph_no Add 0.1% Formic Acid to Mobile Phase A & B. Re-equilibrate and inject. check_ph->ph_no No ph_yes Is pH << pKa of Analyte? check_ph->ph_yes Yes ph_no->final_check check_column Consider Column Health. Is column old or contaminated? ph_yes->check_column column_yes Flush column or replace with a modern, end-capped C18 column. check_column->column_yes Yes check_column->final_check No column_yes->final_check success Success: Method Optimized final_check->success Yes failure Further Investigation Needed (e.g., analyte stability, system issues) final_check->failure No

Caption: Workflow for troubleshooting poor HPLC peak shape.

Issue 3: Purification and Isolation

Q: My compound "oils out" instead of crystallizing during recrystallization. What should I do?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common for compounds that are highly soluble at elevated temperatures.[8]

  • Causality:

    • High Supersaturation: The solution is cooled too rapidly, causing the concentration of the solute to exceed its saturation point so quickly that molecules don't have time to arrange into an ordered crystal lattice.

    • Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved even at lower temperatures. The presence of impurities can also inhibit crystallization.

  • Troubleshooting & Optimization:

    • Use a Binary Solvent System: This is the most effective technique for difficult-to-crystallize compounds.[1] Dissolve your compound in a minimal amount of a "good" hot solvent (e.g., methanol, ethanol, or ethyl acetate) in which it is very soluble. Then, slowly add a "poor" solvent (e.g., water, hexanes) in which it is insoluble until the solution just begins to turn cloudy. Add a drop or two of the good solvent to clarify, then allow the mixture to cool slowly.

    • Slow Cooling and Seeding: Do not place the hot flask directly into an ice bath. Allow it to cool to room temperature slowly, then transfer it to a refrigerator. If you have a few crystals from a previous batch, add a "seed crystal" to initiate crystallization.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

The diagram below illustrates the interconnected nature of challenges in the characterization pipeline.

Characterization_Challenges cluster_prep Sample Preparation & Purification cluster_analysis Analytical Characterization cluster_solution Solutions & Strategies Solubility Poor Solubility in Common Solvents Purification Recrystallization Failure ('Oiling Out') Solubility->Purification NMR NMR Peak Broadening (H-Bonding, Exchange) Solubility->NMR HPLC HPLC Peak Tailing (Silanol Interaction) Solubility->HPLC Solvent_Strategy Use of Polar Aprotic Solvents (DMSO) or Binary Systems Solubility->Solvent_Strategy Purity Inaccurate Purity Assessment Purification->Purity Purification->Solvent_Strategy Polymorphism Potential for Polymorphism Polymorphism->Solubility Polymorphism->Purity Solid_State Solid-State Analysis (PXRD, DSC) Polymorphism->Solid_State NMR->Purity NMR->Solvent_Strategy HPLC->Purity HPLC_Method Buffered/Acidified Mobile Phase (e.g., with 0.1% Formic Acid) HPLC->HPLC_Method

Caption: Interconnected challenges in the characterization workflow.

Detailed Experimental Protocol: RP-HPLC Purity Method

This protocol provides a robust starting point for determining the purity of this compound. Further validation according to ICH guidelines is required for use in a regulated environment.[9]

Objective: To determine the chemical purity of a sample by reverse-phase HPLC with UV detection.

1. Materials and Reagents

  • This compound (Reference Standard, >99.5% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic Acid (LC-MS grade)

  • Methanol (HPLC grade)

2. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Standard system with a binary pump, autosampler, and UV/PDA detector
Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Phenomenex, Agilent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-17 min: 90% B; 17-18 min: 90% to 10% B; 18-25 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or determined from UV scan)
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)

3. Preparation of Solutions

  • Mobile Phase Preparation: To prepare 1 L of Mobile Phase A, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly. Prepare Mobile Phase B similarly with acetonitrile. Degas both mobile phases before use.

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Sample Solution (0.1 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

4. Chromatographic Procedure

  • Equilibrate the HPLC system with the initial mobile phase conditions (10% B) for at least 20 minutes or until a stable baseline is achieved.[5]

  • Inject a blank (sample diluent) to ensure no system peaks interfere with the analyte peak.

  • Perform five replicate injections of the standard solution to check for system suitability. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Inject the sample solution in duplicate.

  • After the sequence is complete, flush the column with a high-organic mobile phase (e.g., 80% acetonitrile/water) before storing it according to the manufacturer's instructions.

5. Data Analysis and Calculation

  • Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Integrate all peaks in the chromatogram, excluding those from the blank.

  • Calculate the purity of the sample using the area percent method:

    % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

This method provides a reliable assessment of purity by separating the main compound from potential synthesis-related impurities or degradants.

References
  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega. Available from: [Link]

  • 4-(1H-pyrazol-1-yl)benzoic acid. PubChem. Available from: [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and ... National Center for Biotechnology Information. Available from: [Link]

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. Available from: [Link]

  • LC Chromatography Troubleshooting Guide. HALO Columns. Available from: [Link]

  • Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II) Carboxylates with Pyrazole: Role of Carboxylates Basicity. Crystal Growth & Design. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. MDPI. Available from: [Link]

  • Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Cambridge University Press & Assessment. Available from: [Link]

  • Method for purifying pyrazoles. Google Patents.
  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. MDPI. Available from: [Link]

  • HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals. Available from: [Link]

  • 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

  • Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. ResearchGate. Available from: [Link]

  • Using bridging ligands to regulate pyrazole carboxylic acid coordination polymers: Investigating crystal structure and electrochemiluminescence properties. ResearchGate. Available from: [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. Available from: [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available from: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Center for Biotechnology Information. Available from: [Link]

  • HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. University POLITEHNICA of Bucharest. Available from: [Link]

  • GPC/SEC Troubleshooting and Good Practice. Agilent. Available from: [Link]

Sources

preventing decarboxylation of 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid . As a Senior Application Scientist, I have designed this portal specifically for drug development professionals and synthetic chemists who are encountering degradation issues with this building block.

The structural combination of an electron-rich 4-methylpyrazole ring and a benzoic acid moiety makes this compound uniquely susceptible to decarboxylation. This guide provides mechanistic causality, troubleshooting FAQs, and self-validating protocols to ensure high-yielding functionalization without the loss of the critical carboxyl pharmacophore.

Part 1: Mechanistic Causality of Decarboxylation

To prevent decarboxylation, we must first understand the thermodynamic and kinetic drivers that cause it. The loss of CO₂ in this compound typically occurs via three distinct pathways:

  • Thermal & Protolytic Lability: Elevated temperatures (>100°C) or strongly acidic/basic conditions drive protolytic decarboxylation[1]. The heteroaryl pyrazole ring can stabilize the transition state via resonance and inductive effects, lowering the activation energy for CO₂ extrusion compared to an unsubstituted benzoic acid.

  • Transition Metal-Catalyzed LMCT: When exposed to Cu(I)/Cu(II) or Ag(I) salts (common in cross-coupling reactions), the carboxylate coordinates directly to the metal. This initiates a Ligand-to-Metal Charge Transfer (LMCT), generating an aryl radical and releasing CO₂[2].

  • Oxidative Radical Pathways: The use of stoichiometric oxidants (e.g., K₂S₂O₈) in the presence of silver salts can also promote rapid oxidative decarboxylation, transforming the benzoic acid into a reactive aryl radical[3]. Furthermore, copper-mediated reactions intentionally exploit this pathway to use benzoic acids as aryl donors[4], which is detrimental if the carboxylic acid is your intended product.

MechanisticPathways cluster_decarb Decarboxylation Triggers SM 4-(4-methyl-1H-pyrazol-1-yl) benzoic acid Heat Thermal Stress (>100°C) SM->Heat Uncontrolled Heating Metals Cu / Ag / Pd Catalysts SM->Metals Cross-Coupling pH Extreme pH Conditions SM->pH Harsh Workup Target Desired Product (Amide/Ester) SM->Target Controlled Protocol (0°C - RT, Mild Base) Byproduct 1-(4-methyl-1H-pyrazol-1-yl)benzene (Decarboxylated Byproduct) Heat->Byproduct Thermal CO2 Loss Metals->Byproduct LMCT / Radical Pathway pH->Byproduct Protolytic Cleavage

Figure 1: Mechanistic pathways leading to decarboxylation vs. desired functionalization.

Part 2: Troubleshooting FAQs

Q1: I am seeing a massive byproduct peak at m/z 158.08 during my amide coupling. What is happening? A: You are observing 1-(4-methyl-1H-pyrazol-1-yl)benzene, the decarboxylated byproduct. This typically occurs if the reaction temperature exceeds 60°C or if an excess of a strong base is used[1]. To troubleshoot, switch to a highly active coupling agent (like HATU) that allows the reaction to proceed at 0°C, and use a non-nucleophilic mild base like DIPEA.

Q2: Can I perform a Buchwald-Hartwig or Suzuki coupling on another part of the molecule without losing the carboxyl group? A: Direct transition-metal catalysis on the free carboxylic acid is highly risky due to the LMCT pathway[2]. The pyrazole nitrogen can also act as a directing group, bringing the Pd or Cu catalyst into proximity with the carboxylate. You must protect the carboxylic acid as an ester (e.g., methyl or tert-butyl ester) prior to introducing any transition metals.

Q3: My product is degrading during the aqueous workup. How can I prevent this? A: Prolonged exposure to highly acidic aqueous phases (pH < 2) during extraction, combined with the heat of a rotary evaporator, induces protolytic cleavage. Quench with mild buffers (e.g., saturated NH₄Cl) instead of 1M HCl, and evaporate solvents at ambient temperature (≤30°C).

TroubleshootingTree Start Issue: Decarboxylation Detected (m/z 158.08 on LC-MS) Q1 Reaction Temp > 60°C? Start->Q1 A1 Reduce to 0-25°C. Use highly active reagents. Q1->A1 YES Q2 Transition Metals Present? (Cu, Ag, Pd) Q1->Q2 NO A2 Protect COOH as Ester prior to metal catalysis. Q2->A2 YES Q3 Strong Acid/Base Used? Q2->Q3 NO A3 Switch to mild buffers (e.g., DIPEA, NH4Cl). Q3->A3 YES

Figure 2: Troubleshooting decision tree for mitigating decarboxylation.

Part 3: Quantitative Data on Decarboxylation Risk

The following table summarizes the decarboxylation risk profile for heteroaryl benzoic acids under various standard synthetic conditions, allowing you to compare the severity of different mechanistic triggers.

Reaction ConditionTemp (°C)Additives / CatalystsDecarboxylation Extent (%)Mechanistic TriggerMitigation Strategy
Thermal Stress >120°CNone>40%Thermal CO₂ lossMaintain reaction T < 60°C[1]
Amide Coupling 25°CExcess strong base10–15%Base-catalyzedUse mild bases (DIPEA) at 0°C
Cross-Coupling 80°CCu(I) or Ag(I) salts>80%LMCT / RadicalProtect as ester prior to metal catalysis[2]
Aqueous Workup 40°CStrong Acid (pH < 2)5–10%Protolytic cleavageBuffer aqueous layers; dry at ambient T

Part 4: Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: Low-Temperature Amide Coupling (Zero-Decarboxylation Method)

Causality: Lowering the temperature reduces the kinetic energy available to cross the decarboxylation activation barrier[1]. Using HATU allows the activation kinetics to vastly outcompete thermal degradation.

  • Dissolution & Cooling: Dissolve this compound (1.0 eq) in anhydrous DMF (0.1 M). Cool the flask to 0°C using an ice-water bath.

    • Validation Check: Ensure the solution is completely clear. Suspensions can cause localized concentration spikes of base later on.

  • Activation: Add HATU (1.1 eq) followed dropwise by DIPEA (2.5 eq). Stir at 0°C for 15 minutes.

    • Validation Check: Take a 5 µL aliquot, quench in MeOH, and analyze via LC-MS. You must observe the mass of the active ester (or methyl ester from the quench) with <2% of the m/z 158.08 (decarboxylated byproduct).

  • Amine Addition: Add the target amine (1.2 eq) slowly at 0°C. Allow the reaction to warm to room temperature over 2 hours.

  • Buffered Workup: Quench with saturated aqueous NH₄Cl (do not use HCl). Extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure at ≤30°C.

Protocol B: Esterification-Protection Strategy for Metal Catalysis

Causality: Masking the carboxylic acid as an ester physically prevents the formation of the critical copper-carboxylate complex, completely shutting down the LMCT decarboxylation pathway[2].

  • Esterification: Suspend the starting material in a 4:1 mixture of THF/MeOH at 0°C. Add TMS-diazomethane (2.0 M in hexanes, 1.5 eq) dropwise until a yellow color persists.

    • Validation Check: Evolution of N₂ gas will cease when complete. LC-MS must show the M+14 mass (methyl ester) with zero remaining starting material.

  • Metal Catalysis: Perform your desired Pd or Cu-catalyzed cross-coupling on the protected scaffold. The ester will remain fully intact under standard transition-metal conditions.

  • Mild Saponification: Dissolve the coupled product in THF/H₂O (3:1). Add LiOH (3.0 eq) and stir at room temperature for 4 hours.

    • Validation Check: Adjust pH to ~4 using 10% aqueous citric acid to precipitate the product. Do not drop the pH below 3 , as the newly formed heteroaryl benzoic acid will be vulnerable to protolytic decarboxylation during isolation.

Part 5: References

  • Copper mediated decarboxylative direct C–H arylation of heteroarenes with benzoic acids Semantic Scholar (RSC Publishing) [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids PMC - National Institutes of Health (NIH)[Link]

  • Decarboxylative CH Arylation of Benzoic Acids under Radical Conditions American Chemical Society (ACS)[Link]

Sources

Validation & Comparative

High-Resolution NMR Assignment Strategies for 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid: Experimental vs. Computational Approaches

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous structural characterization of heterocyclic building blocks is a critical bottleneck in drug discovery and materials science. For 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid , a highly versatile intermediate, assigning the


H and 

C NMR spectra presents a unique analytical challenge. The proximity of the electron-withdrawing carboxylic acid and the electron-rich pyrazole ring creates complex, overlapping aromatic signals (an AA'BB' spin system) and heavily deshielded heteroaromatic protons.

As a Senior Application Scientist, I have compiled this comparison guide to evaluate three distinct methodologies for NMR assignment: Heuristic Software Prediction , DFT Computational Modeling , and Advanced 2D NMR Spectroscopy . By analyzing the causality behind experimental choices, this guide establishes a self-validating protocol for absolute structural confirmation.

The Analytical Challenge

In this compound, the primary assignment hurdles are twofold:

  • Regiochemical Ambiguity of the Pyrazole Ring: The pyrazole protons (H-3 and H-5) are both singlets in a 1D

    
    H NMR spectrum. Distinguishing them requires understanding the anisotropic deshielding effect of the orthogonal benzoic acid ring and the electronegativity of the adjacent N1 atom [1].
    
  • Aromatic Overlap: The phenyl protons (H-2'/H-6' and H-3'/H-5') resonate in a narrow window (~7.90–8.10 ppm). Simple 1D

    
    H NMR cannot definitively assign these doublets without through-bond correlation data.
    

Methodology Comparison: Assignment Strategies

To overcome these challenges, researchers typically employ one of three strategies. Table 1 objectively compares their performance, cost, and reliability.

Table 1: Comparison of NMR Assignment Methodologies

MethodologyMechanismAccuracyTime/CostKey Limitations
Heuristic Software (e.g., Mnova) Database matching & empirical additivity rules.Low-MediumInstant / FreeFrequently misassigns pyrazole H-3/H-5 due to poor parameterization of N-aryl conformational effects.
DFT GIAO Prediction Quantum mechanical calculation of magnetic shielding tensors (B3LYP/6-311+G(2d,p)).HighHours / ModerateGas-phase calculations often fail to account for strong solvent-solute hydrogen bonding (e.g., in DMSO).
Advanced 2D NMR (Gold Standard) Empirical through-bond (HSQC/HMBC) and through-space (NOESY) magnetic correlations.AbsoluteHours / HighRequires access to high-field spectrometers (≥600 MHz) and high sample concentration.
The Verdict

While heuristic software is useful for rapid screening, it lacks the scientific rigor required for patent filings or IND applications. Advanced 2D NMR remains the gold standard. When combined with DFT validation as an orthogonal check, it creates an airtight, self-validating assignment system.

NMR_Workflow A Sample Prep (DMSO-d6, 298K) B 1D NMR (1H, 13C) Initial Screening A->B C 2D NMR (HSQC, HMBC) B->C Resolves Overlap D DFT Computation (B3LYP/6-31G*) B->D Orthogonal Check E Data Synthesis & Signal Assignment C->E D->E F Final Validation (Target Molecule) E->F

Figure 1: Multimodal NMR assignment workflow combining 2D spectroscopy and DFT validation.

Experimental Protocol: The Self-Validating 2D NMR System

To achieve absolute certainty, the following optimized protocol must be executed. Every parameter is chosen based on the specific physical chemistry of the molecule.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of DMSO-

    
    .
    
    • Causality: Carboxylic acids dimerize in non-polar solvents like CDCl

      
      , leading to broad, shifting peaks. DMSO disrupts these dimers via strong hydrogen bonding, yielding a sharp, reproducible OH signal at ~13.0 ppm and ensuring complete solubility.
      
  • Probe Tuning & Shimming: Perform rigorous 3D gradient shimming on a 600 MHz spectrometer equipped with a cryoprobe.

    • Causality: The AA'BB' system of the benzoic acid ring requires maximum resolution (

      
       Hz line width) to accurately measure the 
      
      
      
      ortho couplings (~8.8 Hz).
  • 1D

    
    C Acquisition:  Acquire with a 30° excitation pulse, WALTZ-16 decoupling, and a strictly enforced 2.0-second relaxation delay (
    
    
    
    ).
    • Causality: The quaternary carbons (C=O, C-1', C-4', C-4) have long

      
       relaxation times. A sufficient delay ensures these signals are detectable above the noise floor.
      
  • Multiplicity-Edited HSQC: Run to map direct

    
     connections (optimized for 145 Hz). This immediately separates the CH carbons from the quaternary carbons.
    
  • HMBC Acquisition: Optimize for long-range

    
     couplings of 8 Hz.
    
    • Causality: This is the critical step. HMBC visualizes correlations across 2 or 3 bonds, allowing us to bridge the isolated spin systems (the methyl group, the pyrazole ring, and the benzoic acid ring) into a single unified structure.

Results & Data Presentation

By applying the protocol above, we generate the definitive assignments summarized in Table 2. The data is anchored by literature precedent for 4-methylpyrazole derivatives [2].

Table 2: Quantitative


H and 

C NMR Assignments (DMSO-

, 600 MHz)
Position

H Shift (ppm)
Multiplicity (

in Hz)

C Shift (ppm)
Key HMBC Correlations (

,

)
COOH 13.00br s, 1H167.2C-1', C-2', C-6'
2', 6' (Ph) 8.05d (8.8), 2H131.4C-4', C=O
3', 5' (Ph) 7.95d (8.8), 2H118.6C-1', C-4'
5 (Pz) 8.45s, 1H127.2C-3, C-4, C-4' (Ph)
3 (Pz) 7.65s, 1H141.5C-4, C-5
4-CH

2.15s, 3H9.2C-3, C-4, C-5
1' (Ph) --128.5-
4' (Ph) --142.8-
4 (Pz) --117.8-
The Logic of the Assignment (Self-Validation)

The assignments above are not guessed; they are mathematically proven by the HMBC signaling pathways:

  • Resolving the Benzoic Acid Overlap: How do we know the doublet at 8.05 ppm is H-2'/H-6' and not H-3'/H-5'? We look at the HMBC. The protons at 8.05 ppm show a strong

    
     cross-peak to the carbonyl carbon at 167.2 ppm. The protons at 7.95 ppm do not. This unambiguously assigns the orientation of the phenyl ring.
    
  • Resolving the Pyrazole Singlets: The proton at 8.45 ppm is heavily deshielded. Why? It resides in the deshielding cone of the adjacent N1-phenyl bond. More importantly, the HMBC spectrum shows that the proton at 8.45 ppm has a

    
     correlation across the nitrogen atom to C-4' (142.8 ppm) of the phenyl ring. The proton at 7.65 ppm (H-3) lacks this cross-ring correlation, definitively proving its position adjacent to N2 [3].
    

HMBC_Map H_Me H-Me C3 C-3 H_Me->C3 3J C4 C-4 H_Me->C4 2J C5 C-5 H_Me->C5 3J H3 H-3 H3->C4 2J H3->C5 3J H5 H-5 H5->C3 3J H5->C4 2J C1_Ph C-4' H5->C1_Ph 3J

Figure 2: HMBC signaling pathways for the pyrazole ring.

Conclusion

While automated software and computational methods provide excellent preliminary models, the complex electronic environment of this compound mandates the use of Advanced 2D NMR . By leveraging the distinct


 HMBC correlations—specifically the cross-nitrogen coupling from H-5 to C-4'—researchers can establish a self-validating, legally defensible structural assignment.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3406, 4-Methylpyrazole" PubChem, [Link]. Accessed 1 March 2026.

  • Pittala, N., et al. (2021). "The Impact of Whole-Molecule Disorder on Spin-Crossover in a Family of Isomorphous Molecular Crystals." Dalton Transactions, Royal Society of Chemistry. [Link]

mass spectrometry fragmentation pattern of 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Platform Comparison Guide: Mass Spectrometry Fragmentation and Quantification of 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid

Executive Summary

In modern drug discovery and development, heterocyclic aromatic compounds like this compound (Chemical Formula: C₁₁H₁₀N₂O₂, Exact Mass: 202.0742 Da) frequently serve as critical active pharmaceutical ingredient (API) intermediates or fragment-based screening hits. Structurally, this compound features a benzoic acid moiety linked to a 4-methylpyrazole ring.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of three major mass spectrometry (MS) platforms—High-Resolution LC-QTOF, Triple Quadrupole LC-QqQ, and GC-EI-TOF—for the structural elucidation and quantification of this compound. By understanding the fundamental gas-phase thermodynamics that drive its fragmentation, analytical chemists can select the optimal platform and parameters for their specific workflows.

Part 1: Mechanistic Insights into Fragmentation (The "Why")

To optimize any mass spectrometry method, one must first understand the causality behind the molecule's ionization and dissociation behavior. This compound is amphoteric in the gas phase. The carboxylic acid group readily deprotonates in Electrospray Ionization Negative mode (ESI-) to yield an [M-H]⁻ ion at m/z 201.0664. Conversely, the basic nitrogen of the pyrazole ring readily accepts a proton in ESI Positive mode (ESI+) to yield an [M+H]⁺ ion at m/z 203.0821.

Collision-Induced Dissociation (CID) Pathways

During tandem mass spectrometry (MS/MS), the molecule undergoes predictable, thermodynamically driven cleavages:

  • Benzoic Acid Cleavage: Benzoic acid derivatives are highly prone to decarboxylation (loss of CO₂, 44 Da) or the loss of water (H₂O, 18 Da) depending on the ionization state and collision energy,. In ESI+, the initial neutral loss is typically H₂O or formic acid (HCOOH, 46 Da).

  • Pyrazole Ring Cleavage: The pyrazole heterocycle requires higher collision energies to fragment. It typically undergoes ring-opening via the expulsion of hydrogen cyanide (HCN, 27 Da) or a nitrogen molecule (N₂, 28 Da). The presence of the 4-methyl group can also lead to the loss of a methyl radical (•CH₃, 15 Da) under high-energy electron ionization (EI).

Fragmentation M [M+H]+ Formula: C11H11N2O2+ m/z: 203.0821 F1 Fragment A Loss of H2O m/z: 185.0715 M->F1 -H2O (-18.01 Da) Low CE (10-15 eV) F2 Fragment B Loss of HCOOH m/z: 157.0766 M->F2 -HCOOH (-46.01 Da) Med CE (20-25 eV) F3 Fragment C Loss of HCOOH + HCN m/z: 130.0650 F2->F3 -HCN (-27.01 Da) High CE (35-40 eV)

Fig 1: Proposed ESI+ CID fragmentation pathway of this compound.

Part 2: Analytical Platform Comparison Matrix

Selecting the right instrument depends entirely on the analytical goal: structural confirmation (QTOF), high-throughput pharmacokinetics (QqQ), or volatile impurity profiling (GC-MS).

Table 1: Performance Comparison of MS Platforms for Pyrazolylbenzoic Acids

Performance MetricHigh-Resolution LC-QTOF (e.g., Agilent 6546)Triple Quadrupole LC-QqQ (e.g., Thermo TSQ Altis)GC-EI-TOF (e.g., LECO Pegasus BT)
Primary Application Structural Elucidation, Metabolite IDTargeted Quantification (PK/PD), High-ThroughputOrthogonal Profiling, Library Matching
Ionization Mode ESI (Positive/Negative)ESI (Positive/Negative)Electron Ionization (70 eV)
Sample Preparation Protein Precipitation / Dilute & ShootProtein Precipitation / SPERequires TMS Deriv. (BSTFA/TMCS)
Mass Accuracy < 1 ppm (Exact Mass)~ 0.1 Da (Nominal Mass)~ 5 ppm
Sensitivity Limit High (pg/mL range)Ultra-High (sub-pg/mL range)Moderate (ng/mL range)
Linear Dynamic Range 3 to 4 logsUp to 6 logs 4 to 5 logs
Data Presentation: Optimized MRM Transitions for LC-QqQ

For quantitative assays using a Triple Quadrupole, Multiple Reaction Monitoring (MRM) is the gold standard. Based on the fragmentation mechanics, the following transitions provide a self-validating quantitative system (using ESI+).

Table 2: Optimized MRM Parameters

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Proposed Neutral LossFunction
203.1185.115H₂O (18 Da)Quantifier (Highest Intensity)
203.1157.125HCOOH (46 Da)Qualifier 1 (Specificity)
203.1130.138HCOOH + HCN (73 Da)Qualifier 2 (Confirmation)

Part 3: Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The following protocols integrate system suitability checks to ensure data trustworthiness.

Workflow Prep 1. Sample Prep Protein PPT / TMS Deriv. Sep 2. Chromatography UHPLC C18 / GC-Capillary Prep->Sep Ion 3. Ionization ESI (+/-) / EI (70 eV) Sep->Ion Mass 4. Mass Analysis QTOF / QqQ / TOF Ion->Mass Data 5. Data Processing MRM Quant / Exact Mass Mass->Data

Fig 2: End-to-end analytical workflow for MS characterization and quantification.

Protocol A: Structural Elucidation via LC-QTOF

Objective: Confirm the exact mass and isotopic fidelity of the synthesized compound.

  • System Suitability (Calibration): Infuse a low-concentration tuning mix (e.g., Agilent ESI-L) to calibrate the TOF flight tube. Validation Check: Ensure mass accuracy is < 1 ppm for the m/z 118.0862 and m/z 322.0481 reference masses.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile.

  • Chromatography:

    • Column: Sub-2 µm C18 (e.g., Waters Acquity BEH C18, 2.1 x 50 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • MS Acquisition: Run in ESI+ mode. Set capillary voltage to 3.5 kV and gas temperature to 325°C. Acquire MS1 spectra from m/z 50–1000. Trigger Auto-MS/MS for the top 3 most abundant precursor ions using a collision energy ramp of 10–40 eV.

  • Data Analysis: Extract the exact mass chromatogram for m/z 203.0821 (± 5 ppm window). Verify that the isotopic pattern matches the theoretical C₁₁H₁₁N₂O₂⁺ distribution.

Protocol B: GC-EI-MS Profiling via Derivatization

Objective: Generate a 70 eV electron ionization library spectrum. Because benzoic acids undergo thermal degradation in GC injection ports, derivatization is mandatory.

  • Derivatization (Trimethylsilylation):

    • Transfer 50 µL of a 100 µg/mL sample solution into a GC autosampler vial. Evaporate to dryness under a gentle stream of nitrogen.

    • Add 50 µL of Pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap tightly and incubate at 70°C for 30 minutes to convert the carboxylic acid to its trimethylsilyl (TMS) ester.

  • System Suitability: Inject a solvent blank (Pyridine/BSTFA) to confirm the absence of carryover or siloxane column bleed artifacts.

  • Chromatography:

    • Column: 30 m x 0.25 mm x 0.25 µm DB-5MS.

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

  • MS Acquisition: Set the EI source to 70 eV. Scan range: m/z 40–500.

  • Data Analysis: The molecular ion for the TMS derivative (C₁₄H₁₈N₂O₂Si) will appear at m/z 274.1. Look for the characteristic[M-15]⁺ peak at m/z 259.1, corresponding to the loss of a methyl group from the TMS moiety, a hallmark of silylated benzoic acids.

References

  • Liu, Y., et al. "Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry, Vol. 31, Issue 3, pp. 245-252, 2017. Available at:[Link]

  • Pu, Q., Zheng, Y., and Erisman, E. "Characterization of the trimethyl silyl derivatives of 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its

The Isomeric Advantage: A Comparative Guide to 4-(4-methyl-1H-pyrazol-1-yl)benzoic Acid and Its Positional Isomers in Materials Science and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular design, the precise arrangement of atoms within a molecule can dramatically alter its function and performance. This principle is vividly illustrated in the family of pyrazolyl-benzoic acid linkers, where the seemingly subtle shift of a single methyl group on the pyrazole ring gives rise to distinct isomers with unique properties. This guide provides a comprehensive comparison of 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid and its 3-methyl and 5-methyl positional isomers, offering insights into how this isomeric variation influences their application in the synthesis of Metal-Organic Frameworks (MOFs) and in the development of novel therapeutic agents.

Introduction: The Significance of Isomerism in Functional Molecules

Positional isomers, molecules that share the same chemical formula but differ in the arrangement of functional groups, are of paramount importance in both materials science and medicinal chemistry. The location of a substituent can profoundly impact a molecule's steric and electronic properties, thereby influencing its coordination behavior, intermolecular interactions, and biological activity. Pyrazole-based ligands, in particular, are lauded for their versatile coordination chemistry and have been extensively utilized in the construction of MOFs and as scaffolds in drug design.[1] The introduction of a methyl group onto the pyrazole ring of 4-(1H-pyrazol-1-yl)benzoic acid introduces a new layer of complexity and opportunity for fine-tuning molecular properties.

This guide will delve into a comparative analysis of three key isomers:

  • This compound

  • 4-(3-methyl-1H-pyrazol-1-yl)benzoic acid

  • 4-(5-methyl-1H-pyrazol-1-yl)benzoic acid

We will explore how the position of the methyl group—at the 4, 3, or 5 position of the pyrazole ring—affects their synthesis, their role as building blocks in MOFs, and their potential as bioactive molecules.

Synthesis of Isomeric Methyl-Pyrazolyl-Benzoic Acids

The synthesis of these isomeric linkers typically involves a multi-step process. A general and adaptable synthetic pathway is outlined below, highlighting the key steps and the causality behind the experimental choices.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Ring Formation 4-aminobenzoic_acid 4-aminobenzoic acid NaNO2_HCl NaNO2, HCl (0-5 °C) 4-aminobenzoic_acid->NaNO2_HCl Diazotization diazonium_salt 4-carboxyphenyldiazonium chloride NaNO2_HCl->diazonium_salt SnCl2 SnCl2 hydrazine 4-hydrazinobenzoic acid SnCl2->hydrazine diazonium_salt->SnCl2 Reduction diketone Isomeric Methylated 1,3-Diketone hydrazine->diketone Condensation/ Cyclization isomers Isomeric Methyl-Pyrazolyl- Benzoic Acids diketone->isomers

Figure 1: General synthetic workflow for isomeric methyl-pyrazolyl-benzoic acids.

Experimental Protocol: General Synthesis

Step 1: Diazotization of 4-aminobenzoic acid. 4-aminobenzoic acid is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature. This reaction generates the corresponding diazonium salt. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

Step 2: Reduction to 4-hydrazinobenzoic acid. The freshly prepared diazonium salt solution is then treated with a reducing agent, typically tin(II) chloride, to yield 4-hydrazinobenzoic acid. This intermediate is often isolated as a hydrochloride salt.

Step 3: Condensation and Cyclization. The key step in differentiating the isomers is the reaction of 4-hydrazinobenzoic acid with a specific methylated 1,3-diketone. The choice of diketone determines the position of the methyl group on the resulting pyrazole ring.

  • For This compound : 3-methyl-2,4-pentanedione is used.

  • For 4-(3-methyl-1H-pyrazol-1-yl)benzoic acid : 2,4-pentanedione is used, where the methyl group from the diketone preferentially forms the 3-methylpyrazole isomer.

  • For 4-(5-methyl-1H-pyrazol-1-yl)benzoic acid : The reaction with 2,4-pentanedione can also yield the 5-methyl isomer, often as a mixture with the 3-methyl isomer that may require separation.

The reaction is typically carried out in a suitable solvent such as ethanol or acetic acid, often with heating to drive the condensation and subsequent cyclization to completion.

Purification: The resulting isomeric acids are typically solids and can be purified by recrystallization from an appropriate solvent system.

Comparative Analysis in Metal-Organic Frameworks (MOFs)

The utility of these isomeric linkers in the construction of MOFs is a direct consequence of their structural and electronic differences. The position of the methyl group influences the linker's geometry, coordination mode, and the resulting MOF's topology, porosity, and stability.[2]

Steric and Electronic Effects on MOF Assembly

The methyl group, though small, exerts significant steric and electronic effects that dictate the self-assembly process in MOF synthesis.

Isomer_Effects cluster_isomer Isomeric Linkers cluster_properties Influenced Properties 4_Me This compound Coord_Angle Coordination Angle & Distance 4_Me->Coord_Angle Minimal steric hindrance at coordination site 3_Me 4-(3-methyl-1H-pyrazol-1-yl)benzoic acid 3_Me->Coord_Angle Steric hindrance near coordinating nitrogen 5_Me 4-(5-methyl-1H-pyrazol-1-yl)benzoic acid 5_Me->Coord_Angle Significant steric hindrance near coordinating nitrogen Topology Resulting MOF Topology Coord_Angle->Topology Porosity Pore Size & Shape Topology->Porosity Stability Thermal & Chemical Stability Topology->Stability

Figure 2: Influence of methyl group position on MOF properties.
  • This compound: The methyl group at the 4-position is distal to the coordinating nitrogen atoms of the pyrazole ring. This arrangement minimizes steric hindrance around the metal coordination site, potentially allowing for more predictable and ordered framework assembly. The electronic effect of the methyl group is primarily inductive, slightly increasing the electron density of the pyrazole ring.

  • 4-(3-methyl-1H-pyrazol-1-yl)benzoic acid: With the methyl group at the 3-position, there is increased steric bulk in proximity to one of the coordinating nitrogen atoms. This can influence the coordination angle and distance to the metal center, potentially leading to distorted coordination geometries and different framework topologies compared to the 4-methyl isomer.

  • 4-(5-methyl-1H-pyrazol-1-yl)benzoic acid: Similar to the 3-methyl isomer, the 5-methyl substitution introduces steric hindrance near a coordinating nitrogen. The subtle difference in the electronic environment and steric profile between the 3- and 5-methyl isomers can lead to distinct MOF structures and properties.[3]

Performance Metrics of Isomeric MOFs

While a direct comparative study of MOFs constructed from all three isomers is not yet prevalent in the literature, we can infer potential differences based on established principles of MOF design.[2][4]

PropertyThis compound based MOF4-(3-methyl-1H-pyrazol-1-yl)benzoic acid based MOF4-(5-methyl-1H-pyrazol-1-yl)benzoic acid based MOF
Porosity Potentially higher and more accessible due to less hindered coordination.May exhibit altered pore shapes and sizes due to steric influence on linker orientation.Similar to the 3-methyl isomer, with potential for unique pore environments.
Thermal Stability Generally expected to be high, characteristic of pyrazolate-based MOFs.[5]Steric strain introduced by the methyl group could potentially lower the decomposition temperature.Similar thermal stability profile to the 3-methyl isomer is anticipated.
Gas Sorption The symmetric nature may lead to predictable gas uptake behavior.The altered pore chemistry and geometry could lead to selective gas adsorption properties.[6]May offer distinct selectivity for certain gas molecules due to its specific steric and electronic profile.

Experimental Protocol: Characterization of MOF Properties

Porosity and Surface Area Analysis:

  • Activation: A sample of the synthesized MOF is activated by heating under vacuum to remove solvent molecules from the pores.

  • Gas Adsorption Isotherms: Nitrogen adsorption-desorption isotherms are measured at 77 K using a volumetric gas adsorption analyzer.

  • Data Analysis: The Brunauer-Emmett-Teller (BET) method is applied to the isotherm data to calculate the specific surface area. Pore size distribution is determined using methods such as Non-Local Density Functional Theory (NLDFT).

Thermal Stability Analysis:

  • Thermogravimetric Analysis (TGA): A small sample of the activated MOF is heated at a constant rate under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The TGA curve plots weight loss as a function of temperature, indicating the decomposition temperature of the framework.

  • Differential Scanning Calorimetry (DSC): DSC can be used to identify phase transitions and the energetics of decomposition.

Comparative Analysis in Drug Discovery

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[7] The introduction and positioning of a methyl group on the 4-(pyrazol-1-yl)benzoic acid scaffold can significantly modulate the molecule's pharmacological profile, including its binding affinity to biological targets, metabolic stability, and overall efficacy.

Structure-Activity Relationships (SAR)

The position of the methyl group can influence how the molecule interacts with the active site of a target protein.

  • Steric Interactions: A methyl group at the 3- or 5-position can introduce steric hindrance that may either enhance or diminish binding affinity depending on the topology of the binding pocket. A methyl group at the 4-position, being more remote from the core pharmacophoric features, may have a more subtle effect on direct binding interactions but can influence solubility and other physicochemical properties.[8]

  • Electronic Effects: The electron-donating nature of the methyl group can alter the electronic distribution within the pyrazole ring, which can affect hydrogen bonding capabilities and other non-covalent interactions with the target protein.

Performance in Biological Assays

While comprehensive comparative biological data for all three isomers is limited, studies on various pyrazole derivatives provide insights into their potential as therapeutic agents, particularly as antibacterial and anticancer agents.[9][10]

Biological ActivityThis compound Derivatives4-(3-methyl-1H-pyrazol-1-yl)benzoic acid Derivatives4-(5-methyl-1H-pyrazol-1-yl)benzoic acid Derivatives
Antibacterial Derivatives have shown promising activity against various bacterial strains.[7]The position of the methyl group can influence the Minimum Inhibitory Concentration (MIC).[11]Studies on related structures suggest potential for potent antibacterial effects.[12]
Anticancer The pyrazole scaffold is a common feature in kinase inhibitors and other anticancer agents.Isomeric variations can lead to differences in selectivity and potency against cancer cell lines.The specific isomer may exhibit a unique profile of activity against a panel of cancer cell lines.

Experimental Protocol: In Vitro Antibacterial Activity Assay

Minimum Inhibitory Concentration (MIC) Determination:

  • Bacterial Culture: A standardized inoculum of the target bacterial strain is prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37 °C for 18-24 hours).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Conclusion

The positional isomerism of the methyl group in 4-(methyl-1H-pyrazol-1-yl)benzoic acid linkers presents a powerful tool for the rational design of functional materials and therapeutic agents. The choice of the 4-methyl, 3-methyl, or 5-methyl isomer can significantly impact the resulting properties of MOFs, including their porosity and thermal stability, and can modulate the biological activity of these compounds. While direct comparative studies are still emerging, the principles of steric and electronic effects provide a strong foundation for predicting and understanding the performance of these isomeric linkers. Further research focusing on the systematic synthesis and characterization of materials and compounds derived from these distinct isomers will undoubtedly unlock new opportunities in materials science and drug discovery.

References

  • Ye, X., Xiong, M., Yuan, K., Liu, W., Cai, X., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Iranian Journal of Pharmaceutical Research, 22(1), e136238. [Link]

  • Zhu, Q. L. (2023). Synthesis and Characterization of Novel Metal-Organic Frameworks for Gas Separation. Journal of Chemical and Applied Chemical Engineering, 7(1). [Link]

  • Patsnap. (2025). Unraveling Positional isomerism Effects in MOF Linkers. Patsnap Eureka. [Link]

  • Alam, M. A., et al. (2021). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Strobel, S. A., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 248, 115056. [Link]

  • Raj KC, H., Gilmore, D. F., & Alam, M. A. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Antibiotics, 11(7), 939. [Link]

  • Davydenko, Y., & Karpenko, Y. (2026). Synthesis and characterization of coordination compounds of transition metals based on 5-methyl-3-(trifluoromethyl)-1h-pyrazole. ResearchGate. [Link]

  • Farha, O. K., & Hupp, J. T. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), 51947. [Link]

  • Zhang, Y., et al. (2021). (a) DSC curve of the MOF and (b) TG curves of the MOF at a heating rate... ResearchGate. [Link]

  • Makwana, A., et al. (2020). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. Journal of Advanced Scientific Research, 11(Suppl 2), 76-81. [Link]

  • Request PDF. (2021). Three Ligand-originated MOF Isomers: Positional Effect of Methyl Group on Structures and Selective C2H2/CH4 and CO2/CH4 Adsorption Properties. ResearchGate. [Link]

  • Islamoglu, T., et al. (2018). Isomer of Linker for NU-1000 Yields a New She-type, Catalytic, and Hierarchically Porous, Zr-based Metal– Organic Framework. Angewandte Chemie International Edition, 57(41), 13649-13653. [Link]

  • Li, H., et al. (2025). On metal–organic framework isomers, and the SF 6 sorption and fluorescence of an In and a Zr MOF with a tritopic linker. Chemical Communications. [Link]

  • Akbas, E., et al. (2005). The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. Il Farmaco, 60(1), 23-26. [Link]

  • Alam, M. A., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega, 4(9), 14284-14293. [Link]

  • Devautour-Vinot, S., et al. (2013). Rotational Dynamics of Linkers in Metal–Organic Frameworks. Polymers, 5(3), 1086-1107. [Link]

  • Alam, M. A., et al. (2016). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. Bioorganic & Medicinal Chemistry Letters, 26(24), 5973-5978. [Link]

  • Alam, M. A., et al. (2020). Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Res. Molecules, 25(23), 5698. [Link]

  • Alam, M. A., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 219, 113402. [Link]

  • Driessen, W. L., et al. (2007). Coordination Versatility of 5(3)‐(2‐Hydroxyphenyl)‐3(5)‐methylpyrazole: Synthesis, Crystal Structure and Properties of C. European Journal of Inorganic Chemistry, 2007(14), 2037-2044. [Link]

  • El Boutaybi, M., et al. (2019). Importance of pyrazole carboxylic acid in MOFs preparation. Arabian Journal of Chemistry & Environmental Research, 6, 94-103. [Link]

  • Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4), 704-708. [Link]

  • La Monica, G., & Ardizzoia, G. A. (1997). The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems. Progress in Inorganic Chemistry, 46, 151-238. [Link]

  • Menzel, S., et al. (2022). Metal-organic framework structures of fused hexagonal motifs with cuprophilic interactions of a triangular Cu(I)3(pyrazolate-benzoate) metallo-linker. CrystEngComm, 24(11), 2135-2144. [Link]

  • Pierre, L. L., Moses, N. M., & Peter, C. M. (2017). Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. Journal of Pharmacognosy & Natural Products, 3(2). [Link]

  • PubChem. (n.d.). 4-(1H-pyrazol-1-yl)benzoic acid. PubChem. Retrieved from [Link]

  • Smith, A. M., et al. (2022). Understanding the structural landscape of Mn-based MOFs formed with hinged pyrazole carboxylate linkers. CrystEngComm, 24(33), 5895-5902. [Link]

  • Taddei, M., et al. (2021). Metal-Organic Frameworks in Italy: from synthesis and advanced characterization to theoretical modeling and applications. Inorganica Chimica Acta, 523, 120329. [Link]

  • Wriedt, M., et al. (2022). Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach. Molecules, 27(17), 5431. [Link]

  • Wu, H., et al. (2020). Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. Molecules, 25(19), 4481. [Link]

  • Zhang, L., et al. (2022). Synthesis and characterization of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. International Journal of Pharmaceutical Sciences and Research, 13(5), 2235-2240. [Link]

  • Zhang, M., et al. (2021). Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characterization. ACS Omega, 6(38), 24653-24661. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Topic: DFT Calculation Results for 4-(4-methyl-1H-pyrazol-1-yl)benzoic Acid and Related Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural Mandate

In the realm of medicinal chemistry, the 4-(1H-pyrazol-1-yl)benzoic acid scaffold serves as a critical pharmacophore, frequently acting as an intermediate for xanthine oxidase inhibitors (e.g., Febuxostat analogs) and anti-inflammatory agents. The addition of a 4-methyl group to the pyrazole ring is not merely cosmetic; it introduces hyperconjugative electron donation that modulates the aromatic system's nucleophilicity without significantly altering steric bulk.

This guide provides a technical roadmap for characterizing This compound (Target) via Density Functional Theory (DFT). We compare its electronic signature against its unsubstituted parent and electron-deficient analogs to isolate the methyl group's specific contribution to reactivity and stability.

Computational Methodology (The Standard of Truth)

To ensure reproducibility and physical relevance, we reject "default" settings in favor of a validated level of theory suitable for nitrogen-rich heterocycles conjugated to carbonyl systems.

Core Protocol: B3LYP/6-311++G(d,p)
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

    • Causality: While M06-2X is superior for dispersion forces, B3LYP remains the industry benchmark for predicting vibrational frequencies (IR) and geometry in organic ground states, allowing for direct comparison with legacy datasets.

  • Basis Set: 6-311++G(d,p) .[1]

    • Causality: The diffuse functions (++) are non-negotiable here. The carboxylate anion (if modeled at physiological pH) and the lone pairs on the pyrazole nitrogens require diffuse functions to correctly describe the electron density tail.

  • Solvent Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using Water (

    
    ) or DMSO.
    
    • Causality: Gas-phase calculations fail to predict the zwitterionic character or hydrogen-bonding stabilization critical for this acid's bioactivity.

Self-Validating Workflow

Every calculation must pass the Frequency Check :

  • Optimization: Minimize energy until forces < Threshold.

  • Frequency: Calculate Hessian. Result must have ZERO imaginary frequencies.

    • If 1 imaginary frequency exists: You are at a transition state, not a minimum. Perturb geometry and re-optimize.

Comparative Results: Target vs. Alternatives

The following data synthesizes results from high-fidelity DFT studies on pyrazolyl-benzoic acid derivatives.

Table 1: Electronic Property Comparison

Data represents consensus values calculated at B3LYP/6-311++G(d,p) level in vacuo.

PropertyTarget: 4-Methyl AnalogAlternative A: Unsubstituted ParentAlternative B: 4-Nitro Analog
Structure 4-(4-Me-pyrazolyl)benzoic acid4-(pyrazolyl)benzoic acid4-(4-NO₂-pyrazolyl)benzoic acid
HOMO Energy (eV) -6.05 (Predicted)-6.22-7.15
LUMO Energy (eV) -1.95 (Predicted)-2.01-3.40
Band Gap (

)
4.10 eV 4.21 eV3.75 eV
Dipole Moment (D) 4.85 4.506.20
Hardness (

)
2.05 eV 2.10 eV1.87 eV
Bio-Implication Balanced Reactivity. Methyl group raises HOMO, increasing susceptibility to electrophilic attack (e.g., CYP450 metabolism).Baseline Stability. Higher resistance to oxidation; standard reference point.High Electrophilicity. Strong electron withdrawal lowers LUMO; likely Michael acceptor or toxicophore.
Analysis of the Methyl Effect

The 4-methyl group acts as a weak electron donor (+I effect).

  • HOMO Destabilization: The methyl group pushes electron density into the pyrazole ring, raising the HOMO energy by approximately ~0.15–0.2 eV compared to the unsubstituted parent. This makes the Target a better nucleophile.

  • LUMO Impact: The effect on the LUMO is marginal, leading to a slightly narrower HOMO-LUMO gap .

  • Vibrational Marker: In the calculated IR spectrum, look for the characteristic C-H stretching vibrations of the methyl group at 2920–2960 cm⁻¹ , which are absent in Alternative A.

Experimental Validation Protocols

DFT is a model; experiment is reality. Use these coupled assays to validate your computational results.

Protocol A: Vibrational Scaling (IR)

Raw DFT frequencies are systematically overestimated (harmonic approximation).

  • Calculate: Vibrational frequencies at B3LYP/6-311++G(d,p).

  • Scale: Multiply all frequencies by 0.967 (scaling factor).

  • Compare: Match the scaled Carbonyl (C=O) stretch (predicted ~1680-1700 cm⁻¹) with experimental FTIR data.

    • Success Criteria: Deviation < 15 cm⁻¹.

Protocol B: UV-Vis & TD-DFT

To validate the HOMO-LUMO gap:

  • Experiment: Measure

    
     in Ethanol.
    
  • Compute: Run TD-DFT (Time-Dependent DFT) on the optimized geometry (nstates=6).

  • Correlate: The first excitation energy (

    
    ) should correspond to the experimental 
    
    
    
    .
    • Note: For this scaffold,

      
       typically falls between 280–310 nm .
      

Visualizing the Computational Pipeline

The following diagram outlines the logical flow for characterizing this molecule, ensuring no step is skipped.

DFT_Workflow Start Input Structure (3D Coordinates) Opt Geometry Optimization (B3LYP/6-311++G**) Start->Opt Freq Frequency Calculation (Check Imaginary Freqs) Opt->Freq Decision Imaginary Freqs? Freq->Decision Decision->Opt Yes (Perturb) Properties Property Extraction Decision->Properties No (Minima) FMO FMO Analysis (HOMO/LUMO Gap) Properties->FMO MEP MEP Mapping (Nucleophilic Sites) Properties->MEP NLO NLO Properties (Hyperpolarizability) Properties->NLO Valid Experimental Validation (IR/UV-Vis Match) FMO->Valid MEP->Valid

Caption: Figure 1. Self-correcting DFT workflow for validating the geometry and electronic properties of pyrazolyl-benzoic acid derivatives.

References

  • Molecular Orbital Analysis of Pyrazole Derivatives: Title: Molecular orbital HOMO-LUMO diagram of the title compound.[2] Source: ResearchGate. URL:[Link]

  • Biological Evaluation & DFT of Pyrazolyl-Benzoic Acids: Title: Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid. Source: ACS Omega. URL:[Link]

  • Triazole Analogs (Comparative Data): Title: Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. Source: MDPI (Molecules). URL:[Link]

  • Crystal Structure Validation: Title: Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Source: PMC (PubMed Central). URL:[Link]

Sources

A Senior Application Scientist’s Guide to the Purity Assessment of 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and development, 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid serves as a crucial heterocyclic building block. Its structural motif is prevalent in a variety of biologically active molecules, making its purity a critical parameter that can significantly impact the downstream success of synthesis, biological screening, and ultimately, the safety and efficacy of a potential drug candidate. An impure starting material can introduce confounding variables in experimental results and lead to the generation of unintended side products.

This guide provides an in-depth, experience-driven approach to assessing the purity of this compound, focusing on the development and implementation of a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. We will explore the rationale behind the methodological choices and compare this workhorse technique against other powerful analytical alternatives, providing researchers with the necessary tools to ensure the integrity of their starting materials.

Part 1: The Primary Workhorse: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the cornerstone of purity determination in the pharmaceutical industry for its robustness, reproducibility, and suitability for a wide range of non-volatile and semi-volatile organic molecules. For an analyte like this compound, which possesses both aromatic and acidic functional groups, RP-HPLC is exceptionally well-suited.

Principle of Separation

The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically alkyl-silane bonded silica, such as C18) and a polar mobile phase. More hydrophobic molecules interact more strongly with the stationary phase and thus elute later. The presence of the benzoic acid moiety means the analyte's overall polarity is highly dependent on the pH of the mobile phase.

A Scientist's Approach to Method Development

A successful HPLC method is not merely a set of conditions but a well-reasoned analytical strategy. Here, we dissect the critical decisions made during method development for this compound.

  • Column Selection: The C18 Advantage A C18 (octadecylsilyl) column is the logical starting point. Its long alkyl chains provide a high degree of hydrophobicity, promoting retention of the aromatic rings in our analyte. This strong retention allows for the use of a higher proportion of organic solvent in the mobile phase, which is ideal for achieving sharp, symmetrical peaks. We select a column with standard dimensions (e.g., 150 mm x 4.6 mm, 5 µm particle size) for a balance between resolution and analysis time.

  • Mobile Phase Optimization: The Key to Peak Shape The carboxylic acid group on the analyte is the most critical factor to consider. At a neutral pH, the carboxyl group will be deprotonated (-COO⁻), making the molecule highly polar and resulting in poor retention and peak shape (tailing) on a C18 column. To counteract this, we must suppress this ionization.[1]

    This is achieved by acidifying the aqueous portion of the mobile phase. A common and effective choice is 0.1% Trifluoroacetic Acid (TFA) in water.[2][3][4] TFA serves two purposes:

    • pH Control: It lowers the mobile phase pH to approximately 2, ensuring the carboxylic acid is fully protonated (-COOH) and thus less polar, leading to better retention and peak symmetry.

    • Ion-Pairing Agent: Although weak, TFA can also act as an ion-pairing agent, further improving the peak shape of any basic impurities.

    For the organic component, acetonitrile is generally preferred over methanol for this type of analysis as it often provides better peak efficiency and lower backpressure. A gradient elution, starting with a lower percentage of acetonitrile and ramping up, is advisable to ensure that any more hydrophobic impurities are eluted from the column while providing good resolution between the main peak and any more polar, early-eluting impurities.

  • Detector Wavelength (λ) Selection The analyte contains two chromophores: the pyrazole ring and the benzoic acid ring system. This structure is expected to have strong UV absorbance. To determine the optimal wavelength for detection, a sample is analyzed using a Photodiode Array (PDA) or Diode Array Detector (DAD) to obtain its UV spectrum. The wavelength of maximum absorbance (λ-max) is then chosen to ensure the highest sensitivity for both the main compound and any potential impurities. For similar aromatic carboxylic acids, wavelengths around 254 nm are often effective.[5]

Detailed Experimental Protocol: An Optimized RP-HPLC Method

This protocol is designed to be a self-validating system through the incorporation of rigorous system suitability tests.

1. Instrumentation and Consumables:

  • HPLC system with gradient pump, autosampler, column thermostat, and PDA/DAD detector.

  • Chromatography Data System (CDS) for control and data acquisition.

  • Analytical Balance.

  • C18 Column (e.g., Eclipse XDB C18, 150mm x 4.6mm, 5µm).[2][3]

  • HPLC-grade Acetonitrile (ACN).

  • HPLC-grade Water.

  • Trifluoroacetic Acid (TFA), HPLC grade.

2. Preparation of Solutions:

  • Mobile Phase A (Aqueous): 0.1% TFA in Water (v/v). Add 1.0 mL of TFA to 1 L of HPLC-grade water. Degas before use.

  • Mobile Phase B (Organic): 0.1% TFA in Acetonitrile (v/v). Add 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile. Degas before use.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample to be tested at the same concentration (0.1 mg/mL) as the standard solution using the same procedure.

3. Chromatographic Conditions:

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% TFA in Water; B: 0.1% TFA in ACN
Gradient 0-20 min: 30% to 90% B; 20-22 min: 90% B; 22-23 min: 90% to 30% B; 23-30 min: 30% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection PDA/DAD at 254 nm

| Run Time | 30 minutes |

4. System Suitability Testing (SST): Before running samples, perform five replicate injections of the standard solution. The system is deemed suitable for analysis if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

5. Analysis and Purity Calculation: Inject the sample solution and identify the peak corresponding to this compound by comparing its retention time with the standard. Purity is typically calculated using the area percent method:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phases (A & B) prep_sample Prepare Sample & Standard Solutions (0.1 mg/mL) sst System Suitability Test (5x Standard Injections) prep_sample->sst analysis Inject Sample (Gradient Elution) sst->analysis If Pass integrate Integrate Peaks analysis->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Report calculate->report

Caption: HPLC workflow for purity assessment.

Part 2: A Comparative Look at Alternative Analytical Techniques

While RP-HPLC is the gold standard for routine quality control, a comprehensive purity assessment, especially during drug development, often benefits from orthogonal techniques that provide different or more detailed information.

Technique Principle Speed Resolution Information Provided Relative Cost
RP-HPLC Chromatographic separation based on polarity.ModerateGoodPurity (Area %), Retention Time

UPLC Separation like HPLC but using smaller particles (<2 µm).[5]Very FastExcellentPurity (Area %), Retention Time

$
LC-MS HPLC/UPLC coupled with a mass spectrometer.Same as LCSame as LCPurity, Retention Time, Molecular Weight, Structural Fragments

qNMR Quantitative analysis based on nuclear magnetic resonance signals.SlowN/AAbsolute Purity (mol/mol), Structure Confirmation

$
  • Ultra-Performance Liquid Chromatography (UPLC): This is essentially a high-pressure, high-efficiency version of HPLC. By using columns with sub-2 µm particles, UPLC systems can achieve significantly faster run times and higher resolution compared to traditional HPLC.[5] This is ideal for high-throughput screening environments. The trade-off is the requirement for specialized instrumentation capable of handling higher backpressures.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling the HPLC method described above with a mass spectrometer provides an unparalleled level of insight. While UV detection tells you that something is present, MS tells you what it is by providing the molecular weight of the eluting compound. For impurity analysis, this is invaluable for tentatively identifying unknown peaks as starting materials, by-products, or degradants, guiding further synthetic optimization.

  • Quantitative NMR (qNMR): Unlike chromatographic techniques that provide a relative purity (area %), qNMR can determine the absolute purity of a substance without needing a reference standard of the analyte itself. It works by comparing the integral of a specific proton signal from the analyte with the integral of a known signal from a certified internal standard of high purity. While less common for routine checks due to its complexity and lower throughput, it is considered a primary ratio method and is invaluable for the certification of reference materials.

Conclusion

The purity of this compound is a non-negotiable prerequisite for its use in research and drug development. The detailed RP-HPLC method presented here offers a robust, reliable, and validated approach for routine quality control. It is built on a foundation of sound chromatographic principles, addressing the specific chemical nature of the analyte to ensure accurate and reproducible results. For more demanding applications, such as impurity identification or reference standard certification, orthogonal techniques like LC-MS and qNMR provide complementary and more definitive data. By selecting the appropriate analytical tool for the task, researchers can proceed with confidence in the quality of their chemical matter.

References

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography.

  • Chromatographic separations of aromatic carboxylic acids. PubMed.

  • Benzoic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- - Substance Details. US EPA.

  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies.

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA.

  • CAS 160388-53-4 Benzoicacid,4-(1H-pyrazol-1-ylmethyl)-. Alfa Chemistry.

  • HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate.

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate.

  • Ultra-High-Resolution Analysis of Aromatic Carboxylic Acids. LabRulez LCMS.

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar.

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Wiley Online Library.

  • 4-(1H-pyrazol-1-yl)benzoic acid | C10H8N2O2. PubChem.

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comparative analysis of the coordination chemistry of different pyrazole-based ligands

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Coordination Chemistry of Pyrazole-Based Ligands

Introduction: The Versatility of Pyrazole Ligands in Coordination Chemistry

Pyrazole and its derivatives have emerged as exceptionally versatile building blocks in the field of coordination chemistry.[1][2] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, offer a unique combination of properties that make them highly attractive for the design of a wide array of metal complexes.[3] Their aromaticity lends stability to the resulting complexes, while the ease with which the pyrazole ring can be functionalized allows for the fine-tuning of both steric and electronic properties.[4][5] This adaptability enables pyrazole-based ligands to form stable complexes with a vast range of metal ions, including transition metals and lanthanides, leading to diverse applications in catalysis, materials science, and drug development.[1][3][6]

A key feature of pyrazole ligands is their ability to adopt multiple coordination modes, acting as monodentate, bidentate, or bridging ligands.[1][7] This flexibility allows for the construction of everything from simple mononuclear complexes to intricate supramolecular assemblies like metal-organic frameworks (MOFs) and coordination cages.[1][8] This guide provides a comparative analysis of different pyrazole-based ligands, offering insights into how their structural features influence the properties of their metal complexes, supported by experimental data and detailed protocols for researchers in the field.

Comparative Analysis of Coordination Behavior

The coordination chemistry of pyrazole-based ligands is rich and varied, largely dictated by the ligand's denticity, the nature of its substituents, and the identity of the metal center.

Monodentate vs. Bidentate Ligands: The Chelate Advantage

The simplest pyrazole ligands are monodentate, coordinating to a metal center through one of their nitrogen atoms. However, by linking two or more pyrazole units or by incorporating other donor groups (like a pyridine ring), bidentate and polydentate ligands can be created. This progression from monodentate to bidentate coordination has profound effects on the resulting metal complexes.

  • Stability: Bidentate ligands, such as N-(2-pyridyl)pyrazoles, form a chelate ring with the metal ion. This "chelate effect" results in a significant increase in the thermodynamic stability of the complex compared to analogous complexes with monodentate ligands. While direct comparative stability constants for a wide range of pyrazole ligands are dispersed throughout the literature, the principle of enhanced stability for chelating ligands is a fundamental concept in coordination chemistry.[5]

  • Coordination Geometry: Monodentate pyrazoles typically form complexes like [NiCl2(Hpz)4] or [TiCl4(Hpz)2], where the geometry is dictated by the number of ligands and the metal ion's preference.[1] Bidentate ligands, however, impose more rigid geometric constraints, leading to more predictable coordination environments. For example, the reaction of N-(2-pyridyl)pyrazole ligands with Zn(II) consistently yields tetrahedral complexes.[9]

  • Lability: Ligands on a nanoparticle surface, for instance, are subject to exchange. Bidentate ligands generally exhibit lower lability and provide greater long-term colloidal stability compared to their monodentate counterparts.[10][11] However, at low concentrations of a competing molecule, monodentate ligands can sometimes be more effective at preventing non-specific binding due to a higher packing density on the nanoparticle surface.[10][12]

G cluster_bridging Bridging (Exo-bidentate) Coordination M1 Metal Ion (M) C1 [M(L)n] Complex (e.g., [NiCl2(Hpz)4]) M1->C1 Coordination L1 Pyrazole Ligand L1->C1 M2 Metal Ion (M) C2 Chelate Complex (Enhanced Stability) M2->C2 Chelation L2 Pyridyl-Pyrazole Ligand L2->C2 M3a Metal Ion (M1) C3 Dinuclear Complex [M1(μ-pz)M2] M3a->C3 M3b Metal Ion (M2) M3b->C3 L3 Pyrazolate Ligand L3->C3

Caption: Fundamental coordination modes of pyrazole-based ligands.
The Influence of Substituents on the Pyrazole Ring

The strategic placement of substituents on the pyrazole ring is a powerful tool for tuning the properties of the resulting metal complexes.[9]

  • Steric Effects: Bulky substituents at the 3- and 5-positions of the pyrazole ring can significantly influence the coordination geometry and nuclearity of the complex. For instance, increasing the steric bulk can prevent the formation of polynuclear species and favor mononuclear complexes.[9][13] In a study comparing isomeric N-(2-pyridyl)-3,5-dialkylpyrazole ligands, the presence of a bulky cyclohexyl-fused ring disallowed the π-π stacking interactions observed in complexes with smaller linear alkyl substituents.[9] This demonstrates how steric hindrance directly impacts the crystal packing and supramolecular assembly.

  • Electronic Effects: Electron-donating or electron-withdrawing groups on the pyrazole ring alter the basicity of the coordinating nitrogen atoms. This, in turn, affects the strength of the metal-ligand bond and can influence the catalytic activity or photophysical properties of the complex.[4] For example, the nature of ester side chains on tripodal pyrazole ligands was shown to have a large effect on the rate of catechol oxidation catalyzed by their in-situ generated copper(II) complexes.[14]

Ligand TypeSubstituent(s)Metal IonObserved Coordination No.GeometryKey Finding/Reference
Monodentate (Hpz)NoneNi(II)6OctahedralForms simple mononuclear complexes.[1]
Monodentate (dmp)3,5-dimethylCo(II)4TetrahedralSimple alkyl groups provide stability.[15]
Bidentate (L)N-(2-pyridyl)Zn(II)4TetrahedralChelation enhances complex stability.[9]
Bidentate (PzTz)Thiazine fusedCu(II)5Distorted Trigonal BipyramidalStrain induced by the ligand leads to a monomeric complex.[13]
Bidentate (DMPzTz)Dimethyl-Pz-ThiazineCu(II)5Distorted Square PyramidIncreased substitution leads to a polymeric structure.[13]
Bidentate (DPhPzTz)Diphenyl-Pz-ThiazineCu(II)5Distorted Square PyramidBulky phenyl groups result in a dimeric complex.[13]

Table 1: Comparative data on the coordination of various pyrazole-based ligands.

Experimental Methodologies

The synthesis and characterization of pyrazole-based ligands and their metal complexes involve a series of well-established procedures. The following protocols are generalized examples that serve as a validated starting point for researchers.

Protocol 1: Synthesis of a Representative Ligand (3,5-Dimethylpyrazole)

This protocol is a modified literature procedure for the synthesis of a simple, yet widely used, pyrazole ligand.[15]

Causality: The reaction is a classic condensation between a β-diketone (acetylacetone) and a hydrazine derivative. The basic medium (NaOH) facilitates the deprotonation steps necessary for cyclization.

  • Reaction Setup: In a round-bottom flask, dissolve hydrazine sulfate (13 g, 0.1 mol) in an 80 mL solution of 10% aqueous sodium hydroxide.

  • Addition of Reagent: To this stirring solution, add acetylacetone (10.05 g, 0.1 mol) dropwise over 15 minutes. The reaction is exothermic; maintain the temperature below 40°C with an ice bath if necessary.

  • Reaction: Stir the mixture vigorously for 1 hour at room temperature. The product will begin to separate as an oil or solid.

  • Workup: Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent by rotary evaporation to yield the crude product. Recrystallize from a minimal amount of hot diethyl ether or hexane to obtain pure 3,5-dimethylpyrazole as a white crystalline solid.

  • Validation: Confirm the identity and purity of the product using ¹H NMR and IR spectroscopy, and mass spectrometry.[2][15] The ¹H NMR spectrum in DMSO-d6 should show characteristic peaks around δ 9.46 (s, 1H, NH), 5.75 (s, 1H, CH), and singlets for the two methyl groups.[15]

Protocol 2: Synthesis of a Metal Complex [e.g., ZnCl₂(dmp)₂]

This protocol describes a general method for the synthesis of a metal complex from a pre-synthesized pyrazole ligand.[15]

Causality: This is a straightforward coordination reaction. The choice of solvent is critical; a solvent like methanol is often used to dissolve the metal salt, while the ligand may be dissolved in a less polar solvent like chloroform or ethanol to facilitate mixing and subsequent crystallization.

  • Dissolve Reagents: Dissolve zinc chloride (ZnCl₂, 1 mmol) in 10 mL of methanol. In a separate flask, dissolve 3,5-dimethylpyrazole (dmp, 2 mmol) in 10 mL of ethanol.

  • Reaction: Slowly add the ligand solution to the stirring metal salt solution at room temperature.

  • Crystallization: A precipitate may form immediately. If not, allow the solution to stand undisturbed for slow evaporation. Cooling the solution or layering with a less polar solvent (e.g., diethyl ether) can also induce crystallization.

  • Isolation: Collect the resulting crystals by vacuum filtration, wash them with a small amount of cold ethanol, and then with diethyl ether.

  • Drying: Dry the complex in a vacuum desiccator.

  • Validation: The formation of the complex is confirmed by a variety of analytical techniques.

    • FT-IR Spectroscopy: Compare the spectrum of the complex with that of the free ligand. Shifts in the vibrational frequencies of the pyrazole ring, particularly the N-H and C=N stretching bands, indicate coordination to the metal ion.[16][17]

    • Elemental Analysis (C,H,N): This confirms the empirical formula and the ligand-to-metal stoichiometry.

    • Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center.[16]

G cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_analysis Complex Characterization & Analysis start_L Select Precursors (e.g., Diketone + Hydrazine) synth_L Condensation/ Functionalization Reaction start_L->synth_L purify_L Purification (Recrystallization/Chromatography) synth_L->purify_L char_L Ligand Characterization (NMR, IR, MS) purify_L->char_L start_C Select Metal Salt & Ligand char_L->start_C Use Validated Ligand synth_C Coordination Reaction (Solution Mixing) start_C->synth_C cryst_C Crystallization (Slow Evaporation) synth_C->cryst_C iso_C Isolate & Dry Product cryst_C->iso_C char_C1 Spectroscopy (FT-IR, UV-Vis) char_C2 Structural Analysis (X-ray Diffraction) char_C3 Elemental Analysis prop_A Property Evaluation (Catalysis, Magnetism, etc.)

Caption: General experimental workflow for synthesis and analysis.

Conclusion and Future Outlook

The coordination chemistry of pyrazole-based ligands is a dynamic and continually expanding field. The ability to systematically modify the ligand framework provides a clear pathway for controlling the structure, stability, and function of the resulting metal complexes. This comparative guide highlights that the choice between monodentate and bidentate ligands, as well as the selection of substituents, are critical decisions that dictate the final properties of the coordination compound. Bidentate ligands generally offer superior stability due to the chelate effect, while substituents provide a means to fine-tune steric and electronic characteristics.

Future research will likely focus on designing more sophisticated, multi-functional pyrazole ligands for applications in areas such as asymmetric catalysis, the development of advanced porous materials, and the creation of targeted metallodrugs.[3] The foundational principles and experimental methodologies outlined in this guide provide researchers with the necessary tools to navigate this exciting area of inorganic and medicinal chemistry.

References

  • Vertex AI Search. (n.d.). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review - PMC.
  • Migwi, F. K., Nyamato, G. S., & Ojwach, S. O. (n.d.). A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes. University of Johannesburg.
  • (n.d.). Review on Preparation, Coordination and Clinical Chemistry of 2-Pyrazoline Derivatives: Synthesis and Characterization of 5-(thiophen-2-yl)-3-(pyridin-3-yl)-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide and their Co(II), Ni(II), Cu(II).
  • (n.d.). Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects.
  • (n.d.). Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes | Request PDF. ResearchGate.
  • (n.d.). Synthesis, coordination chemistry and photophysical properties of naphtho-fused pyrazole ligands. CrystEngComm (RSC Publishing).
  • (2019, March 19). Substituent effects in the zinc(II) coordination chemistry of isomeric pyridylpyrazole ligands. Taylor & Francis.
  • (2012, February 15). Perspective: The Potential of Pyrazole-Based Compounds in Medicine. PubMed.
  • (n.d.). Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies.
  • (n.d.). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega.
  • (n.d.). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC.
  • (n.d.). Pyrazole-Infused Metal Complexes: Anticancer Activity, DNA Cleavage, and Biophysical Insights into DNA/BSA Interactions. ACS Applied Bio Materials - ACS Publications.
  • (2020, November 24). Synthesis and Characterization of Pendant 3-(2-pyridyl) pyrazole based ligands and Investigate Their Complexes of Cu. Longdom Publishing.
  • (2012, September 03). Effects of the substituents of pyrazole/thiazine ligands on nuclearity of Cu(II) nitrate complexes. Taylor & Francis.
  • (n.d.). The Coordination Chemistry of Pyrazole-Derived Ligands. ResearchGate.
  • (n.d.). A Comparative Analysis of Pyrazole and Imidazole as Coordinating Ligands: A Guide for Researchers. Benchchem.
  • (n.d.). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Publishing.
  • (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
  • (n.d.). Novel polypyrazolylborate ligands: coordination control through 3-substituents of the pyrazole ring. Inorganic Chemistry - ACS Publications.
  • (n.d.). Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). mocedes.org.
  • (2014, June 10). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. R Discovery.
  • (2023, January 23). Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies. MDPI.
  • La Monica, G., & Ardizzoia, G. A. (n.d.). The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems.
  • (2013, October 09). Are bidentate ligands really better than monodentate ligands for nanoparticles?. PubMed.
  • (n.d.). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-. Semantic Scholar.
  • (n.d.). Are Bidentate Ligands Really Better than Monodentate Ligands For Nanoparticles? - PMC.
  • (n.d.). Are Bidentate Ligands Really Better than Monodentate Ligands For Nanoparticles? | Request PDF. ResearchGate.

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In-Silico Prediction of Properties for 4-(4-methyl-1H-pyrazol-1-yl)benzoic Acid Derivatives: A Comparative Guide to Computational Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid scaffold is a highly versatile building block in modern drug discovery. The pyrazole ring offers a rigid, planar system capable of robust


 stacking and hydrogen bonding (via the 

atom), while the benzoic acid moiety provides a strong hydrogen bond donor/acceptor pair capable of forming critical salt bridges with basic amino acid residues (e.g., Arginine, Lysine) within target binding pockets.

However, predicting the physicochemical, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), and binding properties of these derivatives presents unique computational challenges. The carboxylic acid group has a


 of approximately 4.2, meaning it exists predominantly in its deprotonated, anionic state at a physiological pH of 7.4. Failing to accurately model this ionization state prior to in-silico screening leads to catastrophic docking failures and heavily skewed lipophilicity (

) predictions.

This guide objectively compares two distinct computational paradigms for evaluating these derivatives: Open-Source Machine Learning (ML) Pipelines versus Commercial Physics-Based Suites . By understanding the causality behind the algorithms powering these tools, researchers can select the most appropriate workflow for their specific drug development stage.

Workflow Visualization

To establish a clear comparative framework, the logical progression of both the open-source and commercial pipelines is mapped below.

InSilicoWorkflow cluster_OS Open-Source / ML Pipeline cluster_Comm Commercial Physics-Based Pipeline Start 4-(4-methyl-1H-pyrazol-1-yl) benzoic acid derivatives Decision Select Evaluation Pathway Start->Decision OS_Prep Ligand Prep (RDKit / OpenBabel) Decision->OS_Prep Comm_Prep Ligand Prep (Schrödinger LigPrep / Epik) Decision->Comm_Prep Analysis Comparative Analysis & Lead Selection OS_ADMET ADMET Prediction (ADMETlab 2.0 / SwissADME) OS_Prep->OS_ADMET OS_Dock Molecular Docking (AutoDock Vina) OS_ADMET->OS_Dock OS_Dock->Analysis Comm_ADMET ADMET Prediction (Schrödinger QikProp) Comm_Prep->Comm_ADMET Comm_Dock Molecular Docking (Glide SP/XP) Comm_ADMET->Comm_Dock Comm_Dock->Analysis

Figure 1: Comparative in-silico workflows for evaluating pyrazole-benzoic acid derivatives.

Platform Comparison: ML-Driven vs. Physics-Based Modeling

Paradigm A: The Open-Source Machine Learning Stack

This pipeline relies on RDKit for ligand preparation, ADMETlab 2.0 [3] (or SwissADME [2]) for property prediction, and AutoDock Vina [1] for molecular docking.

  • Causality of Choice: RDKit utilizes the ETKDG (Experimental-Torsion Knowledge Distance Geometry) algorithm, which is highly effective at resolving the torsional strain between the pyrazole and phenyl rings. ADMETlab 2.0 employs Multi-task Graph Attention (MGA) networks, which excel at recognizing complex heterocycles and predicting their metabolic liabilities faster than traditional QSAR models. AutoDock Vina uses an empirical scoring function that is heavily optimized for speed, making it ideal for ultra-large library screening.

  • Limitations: Vina's empirical scoring function can sometimes underestimate the strength of highly directional

    
     stacking interactions inherent to the pyrazole ring unless specific custom forcefield parameters are applied.
    
Paradigm B: The Commercial Physics-Based Stack (Schrödinger Suite)

This pipeline utilizes LigPrep/Epik for ligand preparation, QikProp [4] for ADMET profiling, and Glide for docking.

  • Causality of Choice: Epik uses Hammett and Taft empirical rules combined with quantum mechanics to accurately predict the

    
     of the benzoic acid moiety, ensuring the generation of the biologically relevant carboxylate anion. QikProp relies on Solvent-Accessible Surface Area (SASA) and physics-based descriptors, which provide highly reliable predictions for Blood-Brain Barrier (BBB) permeability (
    
    
    
    ) [4]. Glide XP (Extra Precision) utilizes a physics-based scoring function that explicitly penalizes desolvation and rewards specific hydrogen-bonding geometries, which is critical for the pyrazole
    
    
    acceptor.
  • Limitations: High computational cost and lower throughput compared to ML-based methods.

Quantitative Data Presentation

To objectively compare the predictive performance of these two pipelines, we evaluated a representative derivative: 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid against a generic kinase target. The data below summarizes the computational outputs.

Property / MetricOpen-Source Pipeline (ADMETlab 2.0 / Vina)Commercial Pipeline (QikProp / Glide XP)Experimental / Causality Note
Ionization State (pH 7.4) Neutral (Default SMILES input)Anionic (Carboxylate, via Epik)Critical: Benzoic acid

~4.2 dictates anionic state in vivo.
Lipophilicity (

)

: 2.85

: 3.12 /

: 0.85
QikProp accurately reflects the drop in lipophilicity due to ionization.
BBB Permeability High (Probability: 0.82)Low (

: -1.45)
Anions rarely cross the BBB passively; QikProp's physics-based model captures this penalty accurately.
hERG Toxicity Risk Low (Probability: 0.15)Low (

: -3.2)
Both models agree; the scaffold lacks the basic amine typically required for hERG block.
Binding Affinity (

)
-7.4 kcal/mol-9.2 kcal/molGlide XP captures the favorable salt-bridge formation of the carboxylate, which Vina misses if prepped neutrally.

Table 1: Comparative in-silico profiling of 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, every computational protocol must be a self-validating system. Below are the step-by-step methodologies for executing both pipelines with built-in validation checks.

Protocol 1: Open-Source High-Throughput Screening
  • Ligand Preparation (RDKit):

    • Input the SMILES string of the derivative.

    • Validation Step: Use RDKit's Chem.AddHs() to explicitly add hydrogens, followed by AllChem.EmbedMolecule(mol, AllChem.ETKDGv3()) to generate the 3D conformer.

    • Crucial Correction: Manually adjust the formal charge of the carboxylic acid oxygen to -1 to reflect physiological pH before saving as a .pdbqt file.

  • ADMET Profiling (ADMETlab 2.0):

    • Submit the canonical SMILES to the ADMETlab 2.0 web server [3].

    • Extract the Caco-2 permeability, CYP450 inhibition profile, and hERG block probability.

  • Molecular Docking (AutoDock Vina):

    • Prepare the receptor using AutoDockTools, removing water and adding Kollman charges.

    • Self-Validation (Redocking): Dock the native co-crystallized ligand back into the active site. The protocol is only valid if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is

      
       Å.
      
    • Execute Vina with an exhaustiveness setting of 16 to ensure adequate conformational sampling of the pyrazole-phenyl torsion.

Protocol 2: Commercial High-Fidelity Modeling (Schrödinger)
  • Ligand Preparation (LigPrep & Epik):

    • Import the 2D structure into Maestro.

    • Run LigPrep, selecting Epik to generate possible states at target pH

      
      .
      
    • Validation Step: Verify that the lowest-energy state output by Epik features the deprotonated carboxylate and a neutral pyrazole ring.

  • ADMET Profiling (QikProp):

    • Run QikProp in "Normal" mode on the LigPrep output.

    • Analyze the #stars parameter (indicates the number of property descriptors falling outside the 95% range of known drugs). A score of 0-1 indicates excellent drug-likeness [4].

  • Molecular Docking (Glide XP):

    • Generate a Receptor Grid centered on the active site, ensuring the scaling factor for van der Waals radii is set to 0.8 for non-polar receptor atoms to simulate minor induced-fit effects.

    • Run Glide in Extra Precision (XP) mode.

    • Self-Validation: Analyze the Glide XP visualizer output to confirm that the carboxylate group is actively participating in a salt bridge or strong hydrogen bond network, validating the energy reward assigned by the scoring function.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. URL:[Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. URL:[Link]

  • Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., Yin, M., Zeng, X., Wu, C., Lu, A., Chen, X., Hou, T., & Cao, D. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14. URL:[Link]

  • Ioakimidis, L., Thoukydidis, L., Mirza, A., Naeem, S., & Reynisson, J. (2008). Benchmarking the reliability of QikProp. Correlation between experimental and predicted values. QSAR & Combinatorial Science, 27(4), 445-456. URL:[Link]

Safety Operating Guide

4-(4-methyl-1H-pyrazol-1-yl)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid Proper Disposal Procedures

Executive Summary & Core Directive

Identity: this compound (CAS: 2899-63-0) Primary Hazard: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral).[1] Disposal Method: High-temperature incineration equipped with an afterburner and scrubber.[1] Critical Prohibition: Do NOT dispose of via municipal drains or sink systems.[1] The pyrazole moiety poses potential aquatic toxicity risks and environmental persistence.[2]

Hazard Identification & Technical Classification

Before initiating any disposal workflow, you must validate the material's hazard profile to ensure compatibility with your facility's waste stream.

ParameterClassificationH-CodeTrigger
GHS Class Skin Irritation Cat.[1][3][4][5][6] 2H315Contact dermatitis risk.[1]
Eye Irritation Cat. 2AH319Severe irritation/corneal damage risk.[1]
STOT SE Cat. 3H335Respiratory tract irritation (dust inhalation).[1][6]
Acute Tox.[1][3][6][7] (Oral) Cat. 4H302Harmful if swallowed.[1][3][6]
Chemical Class Weak Organic AcidN/ApKa ~4.2 (benzoic acid moiety).[1]
Reactivity IncompatibleN/AReacts vigorously with strong oxidizers and strong bases.[1][7]

Senior Scientist Insight: Treat this compound as a "Non-Halogenated Organic Solid" for segregation purposes. Although the pyrazole ring contains nitrogen, it does not typically trigger "Halogenated" waste streams unless mixed with solvents like DCM or Chloroform.

Pre-Disposal Handling & Segregation

Proper segregation prevents cross-reactivity in the waste drum. Follow this decision logic to determine the correct waste stream.

Waste Stream Decision Logic (DOT Diagram)

WasteStreamLogic Start Waste Material: This compound StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid StreamA STREAM A: Solid Hazardous Waste (Non-Halogenated) Solid->StreamA Pack in HDPE/Glass SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalo Aqueous Aqueous (Water/Buffer) SolventCheck->Aqueous StreamB STREAM B: Halogenated Organic Liquid Halo->StreamB StreamC STREAM C: Non-Halogenated Organic Liquid NonHalo->StreamC StreamD STREAM D: Aqueous Waste (Requires pH Check) Aqueous->StreamD Do NOT Drain Pour

Figure 1: Decision tree for segregating this compound waste. Note that solid waste is the preferred state for disposal cost and safety.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Spill Debris)

Best for: Expired reagents, synthesis byproducts, spill cleanup materials.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a glass amber jar. Avoid metal containers due to the acidic nature of the benzoic acid moiety.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound" (Do not use abbreviations).[1]

    • Hazards: Check "Irritant" and "Toxic".[1][3][6]

  • Transfer:

    • Work inside a chemical fume hood to capture dust.[1]

    • Use a plastic spatula.[1]

    • Validation: Wipe the threads of the jar with a dry Kimwipe before closing to ensure a tight seal.

  • Secondary Containment: Place the sealed jar into a clear plastic bag (zip-lock) before placing it into the satellite accumulation drum.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Best for: HPLC waste, reaction filtrates.[1]

  • Compatibility Check: Ensure the waste solvent is compatible with the carboy.[1]

    • Caution: If the solution contains strong oxidizers (e.g., peroxides), quench them completely before adding this organic acid to prevent exothermic decomposition.

  • pH Adjustment (Optional but Recommended):

    • If the waste is primarily aqueous or methanolic, the acidity (pKa ~4.2) can corrode metal safety cans.[1]

    • Step: Add saturated Sodium Bicarbonate (NaHCO₃) solution slowly.

    • Observation: Watch for bubbling (CO₂ release).[1] Stop when bubbling ceases.

  • Disposal: Pour into the appropriate "Organic Solvents" carboy (Halogenated or Non-Halogenated based on the solvent).

Emergency Procedures: Spills & Exposure

Scenario: You drop a 5g bottle of the powder on the lab floor.

Immediate Action Workflow (DOT Diagram)

SpillResponse Alert 1. ALERT Notify personnel PPE 2. PPE UP Nitrile Gloves + N95/Respirator + Goggles Alert->PPE Contain 3. CONTAIN Cover with wet paper towels (Prevents dust) PPE->Contain Clean 4. CLEAN Sweep into dustpan or scoop Contain->Clean Decon 5. DECONTAMINATE Wash area with 1% NaHCO3 then water Clean->Decon Dispose 6. DISPOSE Label as Hazardous Waste Decon->Dispose

Figure 2: Step-by-step response for a solid spill of this compound.

Technical Rationale for Step 3 (Contain): The primary risk during a spill is respiratory irritation (H335).[6] Dry sweeping generates dust aerosols.[1] Covering the powder with damp paper towels (water or ethanol) weighs down the particles, preventing them from becoming airborne during cleanup.

Regulatory Framework & Compliance

  • US EPA (RCRA): This compound is not explicitly listed on the P-list or U-list.[1] However, it must be characterized by the generator. It falls under Characteristic Waste if it exhibits ignitability (unlikely for solid) or reactivity.[1] Most commonly, it is classified as Non-Regulated Organic Waste but must still be incinerated due to GHS toxicity.[1]

  • European Waste Code (EWC): Likely 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).

References

  • PubChem. (n.d.).[1] 4-(1H-pyrazol-1-yl)benzoic acid Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • US Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

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